Methyl (methylsulfinyl)methyl sulfide
Description
Properties
IUPAC Name |
methylsulfanyl(methylsulfinyl)methane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8OS2/c1-5-3-6(2)4/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTKFCIVOVKCFHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCS(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865676 | |
| Record name | Methane, (methylsulfinyl)(methylthio)- | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless to yellow hygroscopic liquid with a stench; [Acros Organics MSDS] | |
| Record name | Methyl methylsulfinylmethyl sulfide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
33577-16-1 | |
| Record name | FAMSO | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=33577-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methane, (methylsulfinyl)(methylthio)- | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033577161 | |
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| Record name | 33577-16-1 | |
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| Record name | Methane, (methylsulfinyl)(methylthio)- | |
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| Record name | Methane, (methylsulfinyl)(methylthio)- | |
| Source | EPA DSSTox | |
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| Record name | Methyl methylthiomethyl sulphoxide | |
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Foundational & Exploratory
What are the physical and chemical properties of Methyl (methylsulfinyl)methyl sulfide?
A Comprehensive Technical Guide to Methyl (methylsulfinyl)methyl sulfide
Introduction and Strategic Importance
This compound, systematically known as (methylsulfanyl)(methylsulfinyl)methane and commonly referred to by synonyms such as FAMSO or MMTS, is an organosulfur compound with growing significance in various scientific domains.[1][2][3][4] Its structural relationship to dimethyl sulfoxide (DMSO), a widely used aprotic solvent and pharmaceutical agent, places it at the center of studies related to sulfur metabolism and solvent degradation.[5][6] As a metabolite of DMSO, understanding the physicochemical properties of this compound is crucial for toxicological assessments, drug stability studies, and elucidating biological pathways.[5][6][7] This guide provides a detailed examination of its core physical and chemical properties, supported by established experimental protocols, to empower researchers in their application and study of this molecule.
Molecular and Structural Properties
The fundamental identity of a molecule is rooted in its structure. This compound is characterized by a central methylene bridge flanked by a methylthio (-SCH₃) group and a methylsulfinyl (-S(O)CH₃) group. The presence of the chiral sulfoxide group means the molecule can exist as enantiomers, a critical consideration in pharmacological and biological contexts.[8]
| Property | Value | Source |
| Molecular Formula | C₃H₈OS₂ | PubChem[1][8] |
| Molecular Weight | 124.23 g/mol | PubChem[1][8] |
| IUPAC Name | methylsulfanyl(methylsulfinyl)methane | PubChem[1] |
| CAS Number | 33577-16-1 | PubChem[1][8] |
| Canonical SMILES | CSCS(=O)C | PubChem[1] |
| InChI Key | OTKFCIVOVKCFHR-UHFFFAOYSA-N | NIST[3] |
Physical Properties: A Quantitative Overview
The physical properties of this compound dictate its behavior in various experimental settings, from its appearance and phase at ambient temperature to its interaction with electromagnetic radiation. These properties are essential for its purification, handling, and analytical characterization.
Table of Physical Properties:
| Property | Value | Experimental Context / Notes | Source |
| Physical Description | Clear colorless to yellow hygroscopic liquid with a stench. | The hygroscopic nature necessitates storage in a dry, inert atmosphere.[4][8] | Haz-Map, Acros Organics MSDS[2][8] |
| Specific Gravity | 1.220 to 1.224 @ 20.00 °C | Density relative to water at 20 °C. | The Good Scents Company[9] |
| Refractive Index | 1.550 to 1.555 @ 20.00 °C | Measured using a standard refractometer; indicates the degree of light bending. | The Good Scents Company[9] |
| Flash Point | > 230.00 °F (> 110.00 °C) | Tagliabue Closed Cup (TCC) method. Indicates low flammability. | The Good Scents Company[9] |
| Solubility | Insoluble in water. | The molecule's overall nonpolar character limits aqueous solubility. | Sigma-Aldrich |
Chemical Properties and Reactivity
The chemical behavior of this compound is largely governed by the reactivity of the sulfoxide and sulfide functional groups. The sulfoxide group, in particular, is a key feature, acting as a mild oxidizing agent in certain reactions and a coordination site for metal ions.[5][10]
-
Stability : The compound is stable under normal temperatures and pressures. However, it is hygroscopic and should be protected from moisture.[4]
-
Incompatibilities : It is incompatible with strong acids and strong oxidizing agents.[4]
-
Decomposition : When heated to decomposition, it may produce hazardous products including carbon monoxide, carbon dioxide, hydrogen sulfide, and other oxides of sulfur.[4]
-
Reactivity of the Sulfoxide Group : The sulfur center in the sulfoxide is nucleophilic towards soft electrophiles, while the oxygen is nucleophilic towards hard electrophiles.[5] This dual reactivity is a hallmark of sulfoxides and is central to reactions like the Swern and Pfitzner-Moffatt oxidations, although the specific reactivity of this molecule in those named reactions requires further investigation.[5] The sulfoxide can be reduced to the corresponding sulfide or oxidized to a sulfone.
Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following section details standard protocols for determining key physical properties applicable to this compound.
Protocol: Determination of Aqueous Solubility (Shake-Flask Method)
This protocol provides a standardized method for quantifying the solubility of a sparingly soluble liquid like this compound in water. The principle relies on allowing the system to reach equilibrium and then measuring the concentration of the solute in the aqueous phase.[11]
Causality: The shake-flask method is chosen for its reliability and widespread acceptance.[11] Vigorous shaking ensures maximum surface area contact between the solute and solvent, accelerating the approach to equilibrium. Allowing the mixture to settle is crucial to separate the phases accurately, preventing contamination of the aqueous sample with undissolved compound.
Methodology:
-
Preparation: To a 10 mL screw-cap vial, add approximately 5 mL of deionized water and 0.5 mL of this compound.
-
Equilibration: Seal the vial tightly and place it in a mechanical shaker or on a vortex mixer. Agitate the mixture vigorously at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[11]
-
Phase Separation: After agitation, allow the vial to stand undisturbed for at least 24 hours at the same constant temperature to permit the complete separation of the aqueous and organic phases.
-
Sampling: Carefully withdraw a known volume of the aqueous layer using a glass syringe. It is critical to avoid drawing any of the undissolved organic phase.
-
Analysis: Analyze the concentration of this compound in the aqueous sample using a validated analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
-
Calculation: The solubility is expressed in mg/L or mol/L based on the measured concentration in the saturated aqueous solution.
Workflow for Solubility Determination
Caption: Standard workflow for the shake-flask solubility protocol.
Protocol: Melting Point Determination (Capillary Method)
While this compound is a liquid at room temperature, determining its freezing point (or melting point) is a key purity indicator. This protocol describes the standard capillary method using a modern digital apparatus.[12][13]
Causality: The capillary method is a pharmacopeial standard for its accuracy and small sample requirement.[13] A slow heating rate near the melting point is critical to allow for thermal equilibrium between the sample, the heating block, and the thermometer, ensuring an accurate reading.[14] A pure substance exhibits a sharp melting range (0.5-1.0°C), whereas impurities depress and broaden this range.
Methodology:
-
Sample Preparation: Place a small sample of the compound in a freezer or cold bath until it solidifies completely. Grind the solid into a fine powder.
-
Loading the Capillary: Jab the open end of a capillary tube into the powdered sample. Tap the closed end of the tube on a hard surface to pack the sample tightly to a height of 2-3 mm.[14]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[12]
-
Rapid Heating (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Use a fresh sample for the accurate determination.
-
Accurate Determination: Set the apparatus to heat at a slow, controlled rate (e.g., 1-2 °C per minute) starting from a temperature approximately 15-20 °C below the expected melting point.[14][15]
-
Observation and Recording:
-
Purity Assessment: The sharpness of the melting range provides an indication of the sample's purity.
Safety and Handling
According to GHS classifications, this compound is a warning-level hazard.[1]
-
Hazards : It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] It is also noted to have a strong, unpleasant stench and is hygroscopic.[2][4]
-
Handling : Work in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
-
Storage : Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong acids and oxidizing agents.[4] Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon) is recommended.[16]
Conclusion
This compound is an organosulfur compound with distinct physical and chemical properties defined by its unique structure. Its characterization as a hygroscopic liquid with a notable stench, specific gravity, and refractive index provides the foundational data for its use in research. The reactivity endowed by the sulfoxide and sulfide moieties presents opportunities for synthetic chemistry and necessitates careful handling. The protocols detailed herein provide a robust framework for the empirical validation of its properties, ensuring data integrity and reproducibility. For professionals in drug development and related sciences, a thorough understanding of this compound, particularly as a metabolite of DMSO, is indispensable for accurate and safe research.
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An In-Depth Technical Guide to Methyl (methylsulfinyl)methyl Sulfide for Researchers and Drug Development Professionals
Prepared by a Senior Application Scientist
Introduction: Unveiling a Structurally Unique Sulfoxide
Methyl (methylsulfinyl)methyl sulfide, a molecule possessing both a sulfide and a sulfoxide functional group, presents a unique chemical scaffold for exploration in synthetic chemistry and drug discovery. Its structural attributes, combining the nucleophilic character of the sulfide with the chiral center at the sulfoxide, make it a compound of interest for further investigation. This guide aims to provide a comprehensive overview of its chemical identity, synthesis, properties, and potential applications, tailored for researchers, scientists, and professionals in the field of drug development.
Core Identification: IUPAC Nomenclature and CAS Registry
A clear and unambiguous identification of a chemical entity is paramount for scientific discourse and regulatory compliance.
-
IUPAC Name: The systematic name for this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is methylsulfanyl(methylsulfinyl)methane .[1][2][3] The presence of a stereocenter at the sulfur atom of the sulfoxide group gives rise to enantiomers, with the (S)-enantiomer being specifically named methylsulfanyl-[(S)-methylsulfinyl]methane .[4]
-
CAS Number: The Chemical Abstracts Service (CAS) has assigned the registry number 33577-16-1 to this compound.[1][5][6] This number serves as a universal identifier for this specific chemical substance.
-
Common Synonyms: In literature and commercial listings, this compound is also known by several synonyms, including FAMSO, Methyl (methylthio)methyl sulfoxide, MMTS, and Formaldehyde dimethyl mercaptal S-oxide.[1][6]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physicochemical properties is essential for handling, formulation, and analytical characterization.
| Property | Value | Source |
| Molecular Formula | C3H8OS2 | [1][4] |
| Molecular Weight | 124.23 g/mol | [1][4] |
| Density | 1.22 g/mL | [7] |
| Refractive Index | 1.550 - 1.555 @ 20.00 °C | [3] |
| Flash Point | > 110.00 °C | [3] |
| Appearance | Clear colorless to yellow hygroscopic liquid with a stench | [6] |
Spectroscopic data provides the structural fingerprint of the molecule. Key analytical techniques for characterization include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the proton and carbon framework of the molecule.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, aiding in structural elucidation.[8]
-
Infrared (IR) Spectroscopy: Useful for identifying the characteristic S=O stretching vibration of the sulfoxide group.[2]
-
Gas Chromatography (GC): Can be used for purity assessment and analysis of volatile sulfur compounds.[8]
Synthesis and Manufacturing: The Oxidation of a Thioacetal
The primary route for the synthesis of this compound involves the selective oxidation of its sulfide precursor, formaldehyde dimethyl mercaptal (also known as bis(methylthio)methane). The core of this transformation is the conversion of one of the thioether linkages to a sulfoxide.
Caption: General workflow for the synthesis of this compound.
The choice of oxidizing agent and reaction conditions is critical to prevent over-oxidation to the corresponding sulfone. Common laboratory-scale oxidizing agents for this type of transformation include hydrogen peroxide in acetic acid or nitric acid.[2] The presence of strong electron-attracting groups can sometimes prevent sulfone formation.[2]
Representative Experimental Protocol: Oxidation of a Sulfide
Synthesis of (S)-(-)-Methyl p-bromophenyl sulfoxide (for illustrative purposes) [9]
-
Catalyst Preparation: A flame-dried, three-necked, 250-mL round-bottomed flask is equipped with a rubber septum, a 25-mL pressure-equalizing addition funnel, a thermometer, and a magnetic stir bar under a positive nitrogen atmosphere. The flask is charged with (S)-(-)-2-(N-3,5-diiodosalicyliden)amino-3,3-dimethyl-1-butanol and chloroform.
-
Reaction Mixture: Vanadyl acetylacetonate is added to the stirred solution, which is then stirred for 30 minutes at room temperature.
-
Substrate Addition: p-Bromophenyl methyl sulfide is added in one portion, followed by additional chloroform, and the solution is cooled to 0 °C.
-
Oxidant Addition: An aqueous solution of hydrogen peroxide (~30%) is added dropwise over 20 minutes, maintaining the internal temperature below 2 °C.
-
Reaction Monitoring and Quenching: The reaction is stirred at 0 °C for 24 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium sulfite.
-
Workup: The layers are separated, and the aqueous layer is extracted with chloroform. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated under reduced pressure, and the crude product is purified by dissolving in hot ethanol, followed by crystallization upon cooling.
Causality in Experimental Choices:
-
Inert Atmosphere: The use of a nitrogen atmosphere prevents unwanted side reactions with atmospheric oxygen and moisture.
-
Controlled Temperature: The dropwise addition of the oxidant at low temperatures is crucial to manage the exothermicity of the reaction and to enhance the selectivity of the oxidation, minimizing the formation of the sulfone byproduct.
-
Quenching: The addition of sodium sulfite reduces any unreacted hydrogen peroxide, ensuring a safe workup procedure.
-
Purification: Crystallization is an effective method for purifying the solid product from soluble impurities.
Applications in Drug Development and Medicinal Chemistry
While specific therapeutic applications of this compound are not extensively documented, the constituent functional groups are of significant interest in medicinal chemistry.
-
The Methylthio Group: This functional group is found in a number of bioactive molecules, including some with antitumor properties.[10] Its incorporation into a drug candidate can influence metabolic stability and receptor binding.
-
The Sulfoxide Group: The sulfoxide moiety can act as a hydrogen bond acceptor and can introduce chirality, which is often critical for biological activity. Dimethyl sulfoxide (DMSO), a structurally related compound, is widely used as a solvent and has demonstrated a range of biological effects.[6]
The DrugBank database lists an entry for this compound (DB02311), and it has been identified as a ligand in a protein structure in the Protein Data Bank (PDB ID: 1D7I).[4] This suggests potential interactions with biological macromolecules that warrant further investigation.
Potential Mechanisms of Action: Insights from Related Compounds
The biological activity of sulfur-containing compounds is often linked to their antioxidant properties and their ability to interact with cellular redox systems.
Recent studies on dimethyl sulfide (DMS) have shown that it can protect against oxidative stress and extend lifespan in model organisms through a mechanism dependent on the enzyme Methionine sulfoxide reductase A (MsrA).[11] MsrA can bind to DMS and facilitate its reaction with reactive oxygen species (ROS), leading to the formation of dimethyl sulfoxide (DMSO) and mitigating oxidative damage.[11]
Caption: Proposed antioxidant mechanism of Dimethyl Sulfide (DMS) mediated by MsrA.
Given the structural similarity, it is plausible that this compound could participate in similar redox chemistry, although its reactivity would be modulated by the presence of the second sulfur atom and the sulfoxide group.
Safety and Handling
This compound is classified as a skin and eye irritant.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area or a fume hood.
Conclusion and Future Directions
This compound is a readily accessible compound with interesting structural features. While its direct applications in drug development are yet to be fully elucidated, its relationship to biologically active sulfur-containing molecules suggests that it could serve as a valuable building block in medicinal chemistry or as a tool compound for studying cellular redox processes. Future research should focus on the stereoselective synthesis of its enantiomers, a comprehensive evaluation of its biological activity, and an investigation into its potential as a modulator of enzymes such as MsrA.
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An In-depth Technical Guide to Methyl (methylsulfinyl)methyl sulfide: Synonyms, Properties, Synthesis, and Applications in Modern Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Foreword
In the landscape of modern organic synthesis, the strategic use of multifunctional reagents is paramount to the efficient construction of complex molecular architectures. Among these, sulfur-containing compounds have carved a unique niche, offering a diverse array of reactivity that enables chemists to forge intricate bonds and introduce key functional groups. This guide provides a comprehensive technical overview of Methyl (methylsulfinyl)methyl sulfide, a versatile yet often overlooked reagent. While it may not be a household name in pharmaceutical sciences, its role as a synthetic intermediate and building block underscores its importance in the synthetic chemist's toolbox. This document aims to be an authoritative resource, consolidating its nomenclature, physicochemical properties, synthesis, and applications, with a particular focus on its utility for professionals in drug discovery and development.
Nomenclature and Identification: A Multifaceted Compound
This compound is known by a variety of names in chemical literature and commercial catalogs, which can often be a source of confusion. A clear understanding of its synonyms and identifiers is the first step toward effectively utilizing this reagent.
The compound's structure features a central methylene group flanked by a methylthio (-SCH₃) group and a methylsulfinyl (-S(O)CH₃) group. This arrangement gives rise to its systematic and common names.
Table 1: Synonyms and Identifiers for this compound [1][2][3][4][5]
| Identifier Type | Identifier |
| CAS Number | 33577-16-1 |
| IUPAC Name | methylsulfanyl(methylsulfinyl)methane |
| Common Synonyms | Methyl (methylthio)methyl sulfoxide (MMSO) |
| Formaldehyde dimethyl dithioacetal S-oxide | |
| FAMSO | |
| (Methylsulfinyl)(methylthio)methane | |
| Formaldehyde dimethyl mercaptal S-oxide | |
| Methyl methylthiomethyl sulphoxide | |
| Molecular Formula | C₃H₈OS₂ |
| Molecular Weight | 124.22 g/mol |
| InChI Key | OTKFCIVOVKCFHR-UHFFFAOYSA-N |
| SMILES | CSCS(C)=O |
Physicochemical and Spectroscopic Data
A thorough understanding of a compound's physical and spectral properties is crucial for its practical application in a laboratory setting.
Table 2: Physicochemical Properties of this compound [3][4]
| Property | Value |
| Appearance | Clear colorless to yellow liquid[5] |
| Boiling Point | 222-226 °C[4] |
| Density | 1.222 g/mL[4] |
| Refractive Index | 1.5520[4] |
| Flash Point | >110 °C (230 °F)[4] |
| Sensitivity | Hygroscopic[4] |
Spectroscopic Data:
The structural features of this compound are clearly elucidated by its NMR and mass spectral data.
Table 3: ¹H and ¹³C NMR Spectral Data (CDCl₃) [6][7][8]
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~2.5 (s, 3H) | -S-CH₃ |
| ~2.7 (s, 3H) | -S(O)-CH₃ | |
| ~3.8 (s, 2H) | -S-CH₂-S(O)- | |
| ¹³C NMR | ~15.0 | -S-CH₃ |
| ~38.0 | -S(O)-CH₃ | |
| ~55.0 | -S-CH₂-S(O)- |
GC-MS Data:
Gas Chromatography-Mass Spectrometry (GC-MS) is a vital tool for confirming the identity and purity of volatile compounds like this compound. The mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint.[1][9]
-
Molecular Ion (M⁺): m/z = 124
-
Key Fragments: Fragmentation patterns would involve cleavage of C-S and S-S bonds, as well as rearrangements. Common fragments would include those corresponding to the loss of methyl, thiomethyl, and sulfinylmethyl groups.
Synthesis of this compound
The most common and practical laboratory synthesis of this compound involves the selective oxidation of formaldehyde dimethyl dithioacetal.[10] This method is favored for its straightforward execution and use of readily available starting materials.
Experimental Protocol: Synthesis via Oxidation
This protocol is a self-validating system, where successful synthesis can be confirmed by monitoring the reaction progress and characterizing the final product using the spectroscopic data provided above.
Diagram 1: Synthesis of this compound
Caption: Synthetic pathway for this compound.
Materials:
-
Formaldehyde dimethyl dithioacetal (bis(methylthio)methane)
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution)
-
Anhydrous magnesium sulfate
-
Dichloromethane (or other suitable organic solvent)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve formaldehyde dimethyl dithioacetal in glacial acetic acid. Cool the flask in an ice bath to 0-5 °C.
-
Addition of Oxidant: Slowly add a stoichiometric amount (1 equivalent) of 30% hydrogen peroxide to the stirred solution via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The use of a single equivalent of the oxidant is crucial to prevent over-oxidation to the corresponding sulfone.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Quenching and Workup: Carefully pour the reaction mixture into a beaker containing ice and water. Neutralize the excess acetic acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x volumes).
-
Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is then purified by vacuum distillation to yield pure this compound as a clear liquid.[10]
Applications in Organic Synthesis
The primary utility of this compound in the context of drug development and organic synthesis lies in its role as a versatile C1 building block. The presence of both a thioether and a sulfoxide group on the same methylene carbon imparts unique reactivity.
The protons on the methylene group are acidified by the adjacent electron-withdrawing sulfoxide group. This allows for deprotonation with a suitable base (e.g., n-butyllithium, lithium diisopropylamide) to form a stabilized carbanion. This nucleophilic species can then react with a variety of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Diagram 2: Reactivity of this compound
Caption: General reactivity pathway of the reagent.
Role in Pharmaceutical Synthesis
While direct incorporation of the entire this compound moiety into a final drug product is uncommon, its utility as a synthetic intermediate is significant. The "methylthiomethyl" (MTM) group, which can be introduced using this reagent's anion, serves as a valuable protecting group for alcohols and thiols.[11] Furthermore, the chemistry of sulfoxides allows for subsequent transformations, such as Pummerer rearrangements, which can lead to the formation of other functional groups.
The broader context of using dimethyl sulfoxide (DMSO) and related organosulfur compounds as reagents in pharmaceutical synthesis is well-established.[12][13][14][15][16] These reagents are often employed for methylthiolation and methylation reactions, which are crucial steps in the synthesis of many active pharmaceutical ingredients (APIs).[11][12][17][18][19] For instance, the introduction of a methylthio group can be a key step in building the core structure of certain antiviral or anticancer agents.[12]
While specific, publicly available examples of the use of this compound in the synthesis of commercial drugs are not readily found in introductory literature, its application in complex molecule synthesis within pharmaceutical research and development is highly plausible due to its established reactivity profile. The principles of its reactivity are analogous to those of other well-known sulfur-based reagents used in the synthesis of pharmaceutical intermediates.[20][21][22]
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are essential.
-
Irritant: this compound is a skin and eye irritant.[1]
-
Hygroscopic: The compound readily absorbs moisture from the air. It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[4]
-
Stench: Like many organosulfur compounds, it has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound, while possessing a somewhat complex nomenclature, is a valuable and versatile reagent in organic synthesis. Its ability to function as a nucleophilic C1 synthon after deprotonation makes it a useful tool for the formation of carbon-carbon and carbon-heteroatom bonds. For researchers and scientists in drug development, an understanding of this reagent's properties, synthesis, and reactivity opens up possibilities for the construction of novel molecular scaffolds and the protection of functional groups during multi-step syntheses. This guide provides the foundational knowledge necessary for the confident and effective application of this compound in the laboratory.
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An In-depth Technical Guide to Methyl (methylsulfinyl)methyl Sulfide: Structure, Synthesis, and Applications
This guide provides a comprehensive technical overview of Methyl (methylsulfinyl)methyl sulfide, a versatile sulfur-containing organic compound. Intended for researchers, scientists, and professionals in drug development, this document delves into its molecular structure, detailed synthetic protocols, characteristic reactivity, and its emerging role as a valuable building block in medicinal chemistry and organic synthesis.
Core Molecular Attributes
This compound, also known by synonyms such as FAMSO and Methyl (methylthio)methyl sulfoxide, is a sulfoxide that holds significant interest for synthetic chemists.[1][2] Its unique structural feature, an α-sulfinyl sulfide moiety, imparts specific reactivity that can be harnessed for various chemical transformations.
Molecular Formula and Structure
The molecular formula of this compound is C₃H₈OS₂.[1] Its structure consists of a central methylene bridge flanked by a methylthio (-SCH₃) group and a methylsulfinyl (-S(O)CH₃) group.
Molecular Structure of this compound
A 2D representation of the molecular structure of this compound.
The IUPAC name for this compound is methylsulfanyl(methylsulfinyl)methane.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 33577-16-1 | [1] |
| Molecular Weight | 124.23 g/mol | [1] |
| Appearance | Colorless to yellow clear liquid | [2] |
| Density | 1.22 g/mL | [2] |
| Boiling Point | 222-226 °C | |
| Flash Point | >110 °C (>230 °F) | [2] |
| Refractive Index | 1.5520-1.5550 @ 20.00 °C | [2] |
| Sensitivity | Hygroscopic |
Synthesis and Characterization
The primary synthetic route to this compound involves the controlled oxidation of its precursor, bis(methylthio)methane (also known as formaldehyde dimethyl dithioacetal).[3][4] The expertise in this synthesis lies in achieving mono-oxidation, preventing the over-oxidation to the corresponding sulfone.
Experimental Protocol: Controlled Mono-oxidation of Bis(methylthio)methane
This protocol details a robust method for the synthesis of this compound. The choice of a mild oxidizing agent and controlled reaction conditions are paramount to ensure high selectivity and yield.
Materials:
-
Bis(methylthio)methane (≥99%)
-
Hydrogen Peroxide (30% w/w aqueous solution)
-
Acetic Acid (glacial)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve bis(methylthio)methane (10.8 g, 0.1 mol) in 100 mL of acetic acid.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Oxidant: Add hydrogen peroxide (11.3 mL, 0.11 mol, 1.1 equivalents) dropwise to the stirred solution over a period of 30 minutes, ensuring the internal temperature does not exceed 10 °C. The dropwise addition is critical to control the exothermicity of the reaction and prevent over-oxidation.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Quenching: Carefully quench the reaction by slowly adding it to 200 mL of ice-cold water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL). The use of DCM ensures efficient extraction of the product from the aqueous phase.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize the acetic acid, followed by brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis Workflow
A step-by-step workflow for the synthesis of this compound.
Spectroscopic Characterization
The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum provides distinct signals for the different methyl and methylene protons. The chemical shifts are influenced by the adjacent sulfur atoms in different oxidation states.[5][6][7][8]
-
CH₃-S: ~2.2 ppm (singlet, 3H)
-
CH₃-S(O): ~2.6 ppm (singlet, 3H)
-
S-CH₂-S(O): ~3.8 ppm (singlet, 2H)
-
-
¹³C NMR: The carbon NMR spectrum shows three distinct signals corresponding to the three unique carbon environments in the molecule.[5][9][10][11]
-
CH₃-S: ~15 ppm
-
CH₃-S(O): ~38 ppm
-
S-CH₂-S(O): ~55 ppm
-
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the sulfoxide functional group.[12][13]
-
S=O Stretch: A strong and characteristic absorption band is observed in the region of 1030-1070 cm⁻¹.[14] This band is a definitive indicator of the presence of the sulfoxide moiety.
-
C-H Stretch: Aliphatic C-H stretching vibrations are observed in the region of 2900-3000 cm⁻¹.
2.2.3. Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight and to study the fragmentation pattern of the molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 124.
-
Fragmentation: Common fragmentation pathways involve the cleavage of C-S and S-S bonds, leading to characteristic fragment ions.[15][16]
Chemical Reactivity and Synthetic Utility
The synthetic utility of this compound stems from the unique reactivity of the α-sulfinyl sulfide functionality. The sulfoxide group can act as a leaving group and can activate the adjacent methylene protons, making them susceptible to deprotonation.
The Pummerer Reaction
A key transformation of α-acyl sulfoxides is the Pummerer rearrangement.[17][18] This reaction involves the conversion of a sulfoxide to an α-acyloxythioether in the presence of an activating agent, typically an acid anhydride like acetic anhydride.[18][19] This reaction provides a powerful method for the umpolung (reversal of polarity) of the carbon adjacent to the sulfur atom.
Mechanism of the Pummerer Reaction
The mechanism of the Pummerer reaction of this compound.
The initially formed thionium ion is a highly reactive electrophile that can be trapped by various nucleophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.[20] This reactivity makes this compound a valuable C1 building block in organic synthesis.
Applications in Drug Discovery and Development
Sulfur-containing functional groups are prevalent in a wide range of pharmaceuticals due to their ability to modulate physicochemical properties and engage in specific biological interactions. While direct applications of this compound in marketed drugs are not extensively documented, its role as a versatile synthetic intermediate and a source of important pharmacophores is of significant interest to medicinal chemists.[21][22][23][][25]
The α-functionalized thioethers derived from the Pummerer reaction of this compound can serve as precursors to a variety of heterocyclic and carbocyclic structures that form the core of many bioactive molecules.[26][27] The ability to introduce a functionalized one-carbon unit is a powerful tool in the construction of complex molecular architectures.
Safety and Handling
This compound is classified as a skin and eye irritant.[1] It may also cause respiratory and digestive tract irritation. The compound is hygroscopic and should be stored in a tightly sealed container under an inert atmosphere to prevent degradation. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be observed when handling this chemical.
Conclusion
This compound is a valuable and versatile reagent in organic synthesis. Its straightforward preparation, well-defined spectroscopic properties, and unique reactivity, particularly through the Pummerer rearrangement, make it an important tool for the construction of complex molecules. For professionals in drug discovery and development, understanding the chemistry of this and related α-sulfinyl sulfides can open new avenues for the synthesis of novel therapeutic agents.
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Introduction: The Molecular Blueprint of Methyl (methylsulfinyl)methyl sulfide
An In-depth Technical Guide to the Spectral Analysis of Methyl (methylsulfinyl)methyl sulfide
This compound, also known by synonyms such as FAMSO or formaldehyde dimethyl mercaptal S-oxide, is a sulfur-containing organic compound with the chemical formula C₃H₈OS₂.[1][2] Its structure features a central methylene bridge flanked by a methylthio (-SCH₃) group and a methylsulfinyl (-S(O)CH₃) group. This unique arrangement of sulfur at two different oxidation states makes it a molecule of interest in synthetic chemistry and as a potential impurity or metabolite in drug development pathways.
The precise and unambiguous characterization of such molecules is paramount for quality control, reaction monitoring, and metabolic studies. Spectroscopic techniques provide the essential toolkit for elucidating the molecular structure and confirming the identity of a compound. This guide offers a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, grounded in fundamental principles and experimental observations.
Caption: Molecular Structure of this compound.
¹H NMR Spectroscopy: Mapping the Proton Environments
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for identifying the number and connectivity of different proton environments in a molecule. For this compound, the structure predicts three distinct signals, each corresponding to one of the three unique sets of protons.
Causality Behind the Spectrum: The chemical shift of a proton is dictated by its local electronic environment. Electronegative atoms, like oxygen, withdraw electron density from nearby protons, "deshielding" them from the external magnetic field and causing their signal to appear further downfield (at a higher ppm value).
-
-S-CH₃ (Thioether Methyl): These protons are adjacent to a single sulfur atom. They are the most shielded of the three types and thus appear at the lowest chemical shift.
-
-S(O)-CH₃ (Sulfoxide Methyl): These protons are adjacent to the sulfinyl group. The highly electronegative oxygen atom strongly deshields these protons, shifting them significantly downfield compared to the thioether methyl protons.
-
-S-CH₂-S(O)- (Methylene Bridge): The protons of the methylene group are positioned between both the thioether and sulfoxide groups. Their chemical shift is influenced by both sulfur atoms and the sulfoxide oxygen, placing their signal intermediate to the two methyl signals.
The analysis of the ¹H NMR spectrum reveals three singlets, consistent with the absence of adjacent, non-equivalent protons for any of the groups.
Data Summary: ¹H NMR
| Assigned Protons | Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| -S-CH₃ | ~2.2-2.3 | Singlet |
| -S(O)-CH₃ | ~2.6-2.7 | Singlet |
| -S-CH₂ -S(O)- | ~3.8-3.9 | Singlet |
Note: Exact chemical shifts can vary slightly depending on the solvent and instrument frequency. The data presented is a representative interpretation.
Caption: Correlation of proton groups to their ¹H NMR chemical shifts.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 NMR provides complementary information to ¹H NMR, detailing the electronic environment of each carbon atom in the molecule. As with the protons, three distinct carbon signals are expected for this compound.
Causality Behind the Spectrum: The chemical shifts in ¹³C NMR are also governed by shielding and deshielding effects. The electronegative oxygen of the sulfoxide group has a pronounced deshielding effect on adjacent carbons, shifting their signals downfield.
-
-S-CH₃ (Thioether Carbon): This carbon is the most shielded and appears at the lowest chemical shift.
-
-S(O)-CH₃ (Sulfoxide Carbon): This carbon is significantly deshielded by the adjacent sulfoxide oxygen.
-
-S-CH₂-S(O)- (Methylene Carbon): This carbon is positioned between two sulfur atoms and is also influenced by the sulfoxide, resulting in a distinct downfield shift.
Data Summary: ¹³C NMR
| Assigned Carbon | Chemical Shift (δ) ppm |
|---|---|
| -S-C H₃ | ~14 |
| -S(O)-C H₃ | ~38 |
| -S-C H₂-S(O)- | ~53 |
Note: Data is representative and sourced from publicly available databases.[1]
Infrared (IR) Spectroscopy: Identifying Functional Groups
Infrared (IR) spectroscopy measures the vibrational frequencies of bonds within a molecule. It is exceptionally useful for identifying the presence of specific functional groups.
Causality Behind the Spectrum: The key diagnostic feature in the IR spectrum of this compound is the sulfoxide group (S=O). The S=O double bond is highly polar, resulting in a strong, sharp absorption band in the spectrum. The exact frequency of this band can provide insight into the molecular environment. Additionally, C-H stretching and bending vibrations from the methyl and methylene groups are expected.
Data Summary: Key IR Absorptions
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| ~2900-3000 | C-H Stretch (sp³) | Medium-Weak |
| ~1400-1450 | C-H Bend (Scissoring/Bending) | Medium |
| ~1040-1060 | S=O Stretch | Strong, Sharp |
The presence of a very strong absorption band around 1050 cm⁻¹ is a definitive indicator of the sulfoxide functional group.[1]
Mass Spectrometry: Determining Mass and Fragmentation
Mass Spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, electron ionization (EI) is a common technique used to generate ions.
Causality Behind the Spectrum: In EI-MS, the molecule is bombarded with high-energy electrons, which ejects an electron from the molecule to form a radical cation known as the molecular ion (M⁺•). The m/z of this ion corresponds to the molecular weight of the compound. The molecular ion is often unstable and breaks apart into smaller, more stable fragments. The pattern of fragmentation is predictable and provides structural clues.
-
Molecular Ion (M⁺•): The molecular weight of C₃H₈OS₂ is approximately 124.23 g/mol .[2][3] The mass spectrum should show a peak at m/z = 124, confirming the molecular formula.
-
Fragmentation: The bonds in the molecule, particularly those adjacent to the sulfur atoms, are susceptible to cleavage. A common fragmentation involves the cleavage of the C-S bonds. The most abundant peak (base peak) observed in the spectrum is often at m/z = 61 , which corresponds to the [CH₃S=O]⁺ fragment.
Data Summary: Key Mass Spectrometry Peaks (EI)
| m/z | Proposed Fragment | Significance |
|---|---|---|
| 124 | [C₃H₈OS₂]⁺• | Molecular Ion (M⁺•) |
| 79 | [CH₃SCH₂S]⁺ | Loss of -OCH₃ |
| 63 | [CH₃SO]⁺ | Cleavage product |
| 61 | [CH₃S=O]⁺ | Base Peak |
| 45 | [CHS]⁺ | Cleavage product |
Caption: A plausible fragmentation pathway for the molecular ion.
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of spectral data, standardized experimental protocols are essential.
1. Sample Preparation:
-
NMR: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solvent choice is critical as it can influence chemical shifts. Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) for accurate chemical shift referencing (δ = 0.00 ppm).
-
IR: For liquid samples like this compound, the simplest method is to place a single drop between two KBr or NaCl plates (neat film). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires minimal sample preparation.
-
MS: For GC-MS, dilute the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of ~1 mg/mL. For direct infusion, a more dilute solution (~10-100 µg/mL) in a solvent like methanol or acetonitrile is prepared.
2. Instrument Parameters & Data Acquisition:
-
¹H NMR (400 MHz):
-
Tune and shim the instrument to the specific sample.
-
Acquire a single scan to check signal intensity.
-
Set the number of scans (typically 8-16 for good signal-to-noise).
-
Set a relaxation delay (e.g., 1-2 seconds) to ensure full proton relaxation between pulses.
-
Acquire the spectrum and process the Free Induction Decay (FID) with a Fourier transform.
-
-
IR (FTIR-ATR):
-
Record a background spectrum of the clean ATR crystal.
-
Apply a small amount of the sample to the crystal.
-
Record the sample spectrum (typically averaging 16-32 scans) over a range of 4000-400 cm⁻¹.
-
The instrument software automatically ratios the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
-
-
MS (GC-EI-MS):
-
Inject 1 µL of the prepared sample into the Gas Chromatograph.
-
Use a temperature program to separate components (e.g., start at 60°C, ramp to 250°C). Helium is typically used as the carrier gas.
-
As the compound elutes from the GC column, it enters the MS ion source.
-
Set the electron energy to 70 eV for ionization.
-
Scan a mass range (e.g., m/z 40-300) to detect the molecular ion and relevant fragments.
-
Conclusion
The collective spectral data provides an unambiguous fingerprint for this compound. ¹H and ¹³C NMR confirm the three unique proton and carbon environments, with chemical shifts logically explained by the electronic effects of the thioether and sulfoxide groups. IR spectroscopy provides definitive evidence of the S=O functional group via its strong, characteristic absorption. Finally, mass spectrometry confirms the molecular weight and reveals a predictable fragmentation pattern dominated by the stable [CH₃S=O]⁺ ion. Together, these techniques form a robust analytical workflow for the identification and characterization of this molecule, ensuring scientific integrity in research and development settings.
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Methyl (methylsulfinyl)methyl Sulfide: A Technical Guide to its Inferred Natural Occurrence, Biosynthesis, and Putative Biological Significance
Abstract
Methyl (methylsulfinyl)methyl sulfide, also known as formaldehyde dimethyl mercaptal S-oxide (FAMSO), is an organosulfur compound with the chemical formula C₃H₈OS₂. While direct evidence for its biological role remains nascent, a comprehensive analysis of related volatile organosulfur compounds strongly suggests its presence in nature, particularly within certain plant families and fermented foods. This technical guide synthesizes the available scientific literature to provide an in-depth overview of its inferred natural occurrence, likely biosynthetic pathways, and putative biological roles. We present detailed methodologies for its extraction and identification, drawing upon established protocols for analogous compounds. This document is intended for researchers, scientists, and drug development professionals investigating novel organosulfur compounds for potential therapeutic applications.
Introduction: The Enigmatic World of Volatile Sulfur Compounds
Volatile organosulfur compounds (VOSCs) are a diverse class of molecules responsible for the characteristic aromas and flavors of many foods, including vegetables from the Allium (e.g., garlic, onion) and Brassica (e.g., cabbage, broccoli) genera.[1] Beyond their sensory properties, these compounds are increasingly recognized for their significant biological activities and potential health benefits.[2] this compound (MMSS) is a member of this family, characterized by the presence of both a sulfide and a sulfoxide functional group.[3] While commercially available for chemical synthesis, its natural occurrence and biological functions have been largely overlooked in scientific literature.[4][5] This guide aims to bridge this knowledge gap by providing a scientifically grounded framework for understanding and investigating this intriguing molecule.
Natural Occurrence: An Evidence-Based Inference
Direct isolation of this compound from a natural source has not been explicitly reported in the reviewed literature. However, substantial indirect evidence points to its likely presence in various biological systems.
The Chemical Landscape of Allium and Brassica Species
The volatile profiles of Allium and Brassica vegetables are rich in methyl- and allyl-sulfides and their oxidized derivatives.[1] For instance, ramp (Allium tricoccum) extracts have been shown to contain methyl 1-(methylsulfinyl)propyl disulfide, a compound with a striking structural resemblance to MMSS.[6] Furthermore, the degradation of S-methyl-L-cysteine sulfoxide (methiin), a compound abundant in Brassica vegetables, is known to produce a cascade of VOSCs, including dimethyl disulfide and dimethyl trisulfide.[7][8] Given that the oxidation of sulfides to sulfoxides is a common biological transformation, it is highly probable that MMSS is formed as a minor constituent in these plants.
Microbial and Fermentation-Derived Sources
Microorganisms play a crucial role in the metabolism of methionine and other sulfur-containing amino acids, leading to the production of a wide array of VOSCs in fermented foods like cheese and wine.[9][10] The metabolism of L-methionine by various lactic acid bacteria and fungi can produce methanethiol, dimethyl disulfide, and dimethyl sulfide.[11][12] The subsequent microbial oxidation of these sulfides could readily yield MMSS.
Other Potential Natural Sources
The analysis of volatile compounds in other aromatic plants and fruits has also revealed a plethora of organosulfur compounds. For example, the durian fruit (Durio zibethinus) is renowned for its potent aroma, which is largely attributable to sulfur-containing compounds.[7][11] Similarly, Petiveria alliacea, a medicinal herb, is known to produce several sulfur compounds.[9][13] It is plausible that MMSS is a yet-to-be-identified component of the complex volatile profiles of these and other species.
Biosynthesis: A Plausible Metabolic Pathway
The biosynthesis of this compound is likely intertwined with the well-established metabolic pathways of methionine and S-alk(en)yl-L-cysteine-sulfoxides (ACSOs).
Methionine Metabolism as a Primary Source
Methionine is a key precursor for many VOSCs. In microorganisms, methionine can be converted to methanethiol, which is then oxidized to dimethyl disulfide (DMDS).[10] DMDS is a direct precursor to MMSS through a subsequent oxidation step.
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Toxicological profile and safety hazards of Methyl (methylsulfinyl)methyl sulfide.
An In-depth Technical Guide to the Toxicological Profile and Safety Hazards of Methyl (methylsulfinyl)methyl sulfide
Authored by: A Senior Application Scientist
Abstract
This compound (MMMS), also known by its synonyms FAMSO and MMTS, is an organosulfur compound with limited direct toxicological data. This guide provides a comprehensive analysis of its potential toxicological profile and associated safety hazards, drawing upon available information for MMMS and its structurally related and metabolically relevant parent compound, Dimethyl sulfoxide (DMSO), and its primary metabolite, dimethyl sulfone (DMSO2). This document is intended for researchers, scientists, and professionals in drug development who may handle or evaluate this compound. The guide synthesizes chemical properties, metabolic pathways, and toxicological endpoints to provide a robust framework for risk assessment and to propose future investigational strategies.
Introduction and Chemical Identity
This compound is a colorless to yellow, clear, hygroscopic liquid characterized by a strong stench.[1][2][3] A comprehensive understanding of its toxicological profile is crucial for ensuring occupational safety and for its potential applications in various scientific fields. Due to the scarcity of direct toxicological studies on MMMS, this guide employs a read-across approach, leveraging the extensive data available for its parent compound, DMSO, and its major metabolite.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| CAS Number | 33577-16-1 | [1][2][4] |
| Molecular Formula | C3H8OS2 | [4] |
| Molecular Weight | 124.23 g/mol | [4] |
| Appearance | Colorless to yellow clear liquid | [1] |
| Odor | Stench | [1][3] |
| Specific Gravity | 1.220 - 1.224 @ 20°C | [5] |
| Refractive Index | 1.550 - 1.555 @ 20°C | [5] |
| Flash Point | > 110 °C (> 230 °F) | [5] |
| Stability | Stable under normal temperatures and pressures. Hygroscopic. | [1] |
Metabolic Pathways and Toxicokinetics
The metabolism of MMMS has not been explicitly studied. However, based on its chemical structure and the known metabolic pathways of related organosulfur compounds, a probable metabolic cascade can be proposed. It is anticipated that MMMS is metabolized in a similar manner to Dimethyl Sulfoxide (DMSO).
DMSO is metabolized in the body through two primary pathways: reduction to dimethyl sulfide (DMS) and oxidation to dimethyl sulfone (DMSO2).[6] These metabolites are then excreted through urine and breath.[6][7] The garlic-like taste in the mouth reported after dermal absorption of DMSO is due to the pulmonary excretion of DMS.[6]
Given that MMMS contains both a sulfoxide and a sulfide group, its metabolism is likely to involve the oxidation of the sulfide group and the reduction of the sulfoxide group, leading to the formation of DMSO and subsequently DMSO2 and DMS.
Caption: Proposed metabolic pathway of this compound.
Toxicological Profile
The toxicological properties of MMMS have not been fully investigated.[1] The following profile is a synthesis of the limited available data on MMMS and a more extensive review of its likely metabolites, DMSO and DMSO2.
Acute Toxicity
Direct acute toxicity data (LD50/LC50) for MMMS is not available.[1] For its parent compound, DMSO, the acute toxicity is low. The oral LD50 in rats is reported to be between 14,500 and 28,300 mg/kg.[6][7] This suggests that MMMS is also likely to have a low order of acute toxicity. However, inhalation of high vapor concentrations of related sulfides can cause symptoms like headache, dizziness, nausea, and vomiting.[8]
Irritation and Sensitization
MMMS is categorized as a skin and eye irritant.[1][2][3][4] The GHS classification indicates that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4] Direct contact should be avoided, and appropriate personal protective equipment should be used. There is no information available regarding its potential for skin sensitization.[7]
Specific Target Organ Toxicity
No specific target organs have been identified for MMMS.[1] For DMSO, the eye has been identified as a target organ in some animal species at high doses, leading to lens changes.[9][10] However, these effects were not observed in humans at therapeutic doses.[9]
A study on the metabolite DMSO2 in C. elegans showed that it was more potent than DMSO in causing loss of viability and fertility.[11] At higher concentrations, DMSO2 led to the absence of synaptonemal complexes in pachytene nuclei, which is critical for chromosome pairing and segregation during meiosis.[11] This suggests that if MMMS is metabolized to DMSO2, there could be a potential for reproductive toxicity at high exposure levels.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
There is no data available on the carcinogenic, mutagenic, or reproductive toxicity of MMMS.[1] DMSO is not listed as a carcinogen by major regulatory agencies and is used as a solvent in the Ames mutagenicity test, indicating its general lack of mutagenic activity.[7] DMSO has not been found to be a teratogen in mice, rats, or rabbits.[7]
Safety Hazards and Handling
Based on the available information, the primary safety hazards associated with MMMS are its irritant properties and its stench.
Table 2: Summary of Safety Hazards and Precautionary Measures
| Hazard | Description | Precautionary Measures |
| Eye Irritation | Causes serious eye irritation.[4] | Wear appropriate eye protection (safety glasses, goggles). In case of contact, flush immediately with plenty of water for at least 15 minutes.[1] |
| Skin Irritation | Causes skin irritation.[4] | Wear protective gloves and clothing. In case of contact, flush skin with plenty of water.[1] |
| Respiratory Irritation | May cause respiratory tract irritation.[4] | Use in a well-ventilated area or in a chemical fume hood. Avoid breathing vapors.[1] |
| Ingestion | May cause irritation of the digestive tract.[1] | Do not ingest. If swallowed, seek medical attention. Do not induce vomiting.[1] |
| Hygroscopicity | Absorbs moisture from the air. | Store in a tightly closed container in a dry, well-ventilated area.[1] |
| Incompatibilities | Moisture, strong acids, strong oxidizing agents.[1] | Store away from incompatible materials. |
| Hazardous Decomposition | Carbon monoxide, oxides of sulfur, carbon dioxide, hydrogen sulfide.[1] | Avoid exposure to high temperatures and fire. |
A critical safety consideration for any compound that readily penetrates the skin, like the related DMSO, is its ability to act as a carrier for other, more toxic substances.[6] While this property has not been confirmed for MMMS, it should be handled with the assumption that it may enhance the dermal absorption of other chemicals.
Proposed Experimental Protocols for Toxicological Assessment
Given the significant data gaps for MMMS, a systematic toxicological evaluation is warranted. The following experimental workflows are proposed based on standard OECD guidelines.
In Vitro Toxicity Screening
An initial assessment of cytotoxicity, genotoxicity, and potential for skin and eye irritation can be performed using in vitro methods. This approach aligns with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing.
Caption: Proposed workflow for in vitro toxicological screening of MMMS.
Step-by-Step Methodology for Ames Test (Bacterial Reverse Mutation Assay):
-
Strain Selection: Utilize a set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) with and without metabolic activation (S9 mix).
-
Dose Range Finding: Perform a preliminary toxicity test to determine the appropriate concentration range of MMMS that is not overly bactericidal.
-
Main Experiment:
-
Plate the bacterial strains with varying concentrations of MMMS on minimal glucose agar plates.
-
Include a negative (solvent) control and a positive control (known mutagen for each strain).
-
Incubate plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies. A significant, dose-related increase in revertant colonies compared to the negative control indicates a mutagenic potential.
In Vivo Acute Toxicity and Irritation Studies
If warranted by the results of in vitro testing or the intended application of MMMS, limited and ethically reviewed in vivo studies may be necessary.
Step-by-Step Methodology for Acute Dermal Irritation/Corrosion (OECD TG 404):
-
Animal Selection: Use healthy, young adult albino rabbits.
-
Test Substance Application: Apply 0.5 mL of MMMS to a small area (~6 cm²) of shaved skin on one animal.
-
Observation: Observe the animal for up to 14 days for signs of erythema and edema. Score the skin reactions at 1, 24, 48, and 72 hours after application.
-
Confirmatory Testing: If no corrosive effect is observed after 3 minutes, observe for 1 hour. If still no corrosion, apply the substance to two additional animals for 4 hours and observe for 14 days.
-
Data Analysis: The mean scores for erythema and edema are used to classify the irritation potential of MMMS.
Conclusion
The toxicological profile of this compound is largely uncharacterized. Based on its chemical structure and the known toxicology of its parent compound, DMSO, and its metabolite, DMSO2, MMMS is expected to have low acute toxicity but is a known skin, eye, and respiratory irritant. The potential for MMMS to be metabolized to DMSO2, which has shown reproductive toxicity in a non-mammalian model, warrants further investigation if significant human exposure is anticipated. Prudent handling practices, including the use of appropriate personal protective equipment and adequate ventilation, are essential to mitigate the risks associated with this compound. The proposed experimental protocols provide a roadmap for systematically addressing the existing data gaps and establishing a comprehensive toxicological profile for MMMS.
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An In-Depth Technical Guide to Methyl (methylsulfinyl)methyl sulfide: From Historical Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (methylsulfinyl)methyl sulfide, a unique organosulfur compound, holds a nuanced position in the landscape of chemical synthesis and potential biomedical applications. This guide provides a comprehensive technical overview of this molecule, beginning with its historical discovery and the pioneering work that first brought it to light. We delve into its detailed chemical and physical properties, offering a thorough understanding of its molecular characteristics. A significant portion of this guide is dedicated to a detailed, step-by-step synthesis protocol, elucidating the experimental choices and causality behind the established methodology. Furthermore, we explore the current understanding of its biological activities and its potential, though still largely untapped, applications in the realm of drug discovery and development. This document serves as a foundational resource for researchers seeking to understand and utilize this compound in their scientific endeavors.
Introduction: Unveiling a Multifaceted Organosulfur Compound
This compound, also known by its synonyms Formaldehyde dimethyl mercaptal S-oxide and methyl (methylthio)methyl sulfoxide (MMSO), is a sulfoxide with the chemical formula C₃H₈OS₂.[1][2] Its structure, featuring both a sulfinyl and a sulfide group attached to the same methylene bridge, imparts unique chemical reactivity and potential for stereoisomerism, making it a subject of interest in organic synthesis. While not as widely recognized as its simpler analogue, dimethyl sulfoxide (DMSO), this compound has carved out a niche as a versatile reagent and a potential building block in medicinal chemistry. This guide aims to provide a holistic and in-depth technical understanding of this compound, from its first synthesis to its potential future applications.
Historical Context and Discovery
The first documented synthesis of this compound, then referred to as methyl (methylthio)methyl sulfoxide, can be traced back to the seminal work of Japanese chemists Katsuyuki Ogura and Gen-ichi Tsuchihashi in the early 1970s.[3][4][5][6] Their research, focused on the development of new synthetic methodologies, identified this compound as a valuable intermediate. A key publication from this period describes a convenient synthesis of the compound, laying the groundwork for its subsequent use in organic chemistry.[3] The primary method for its preparation involved the oxidation of formaldehyde dimethyl dithioacetal.[2] This discovery was part of a broader exploration into the chemistry of organosulfur compounds, which were gaining recognition for their utility in forming carbon-carbon bonds and as chiral auxiliaries.
Chemical and Physical Properties
This compound is a clear, colorless to pale yellow, hygroscopic liquid characterized by a distinct stench.[7] A comprehensive summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈OS₂ | [8][9] |
| Molecular Weight | 124.23 g/mol | [9] |
| CAS Number | 33577-16-1 | [8] |
| Density | 1.22 g/mL | [10] |
| Boiling Point | 92-95 °C at 2.5 mmHg | [10] |
| Refractive Index | 1.5500-1.5555 @ 20°C | [11] |
| Flash Point | > 110 °C | [10] |
| Solubility | Soluble in alcohol; slightly soluble in water. | [10] |
| Synonyms | Formaldehyde dimethyl mercaptal S-oxide, Methyl (methylthio)methyl sulfoxide (MMSO), FAMSO | [2][7] |
Synthesis of this compound
The most established and reliable method for the laboratory-scale synthesis of this compound is the controlled oxidation of formaldehyde dimethyl dithioacetal. This method, pioneered by Ogura and Tsuchihashi, offers a straightforward route to the desired sulfoxide.[2]
Rationale for Experimental Choices
The choice of formaldehyde dimethyl dithioacetal as the starting material is strategic. The two methylthio groups provide the necessary sulfur atoms, and the methylene bridge is the core of the target molecule. The key to this synthesis is the selective oxidation of one of the sulfide groups to a sulfoxide without over-oxidation to the sulfone or oxidation of the second sulfide. Hydrogen peroxide is a common and effective oxidizing agent for this transformation. The reaction conditions, including temperature and reaction time, are critical to ensure the desired product is obtained in high yield and purity.
Detailed Experimental Protocol
Reaction: Oxidation of Formaldehyde Dimethyl Dithioacetal
Materials:
-
Formaldehyde dimethyl dithioacetal
-
Hydrogen peroxide (30% aqueous solution)
-
Acetic acid or methanol (as solvent)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Dichloromethane (for extraction)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve formaldehyde dimethyl dithioacetal in an equal volume of acetic acid or methanol. Place the flask in an ice bath to maintain a low temperature.
-
Addition of Oxidant: Slowly add one equivalent of 30% hydrogen peroxide to the stirred solution via a dropping funnel. The slow addition is crucial to control the exothermic reaction and prevent over-oxidation.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, carefully neutralize the acetic acid with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL). Combine the organic layers.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation to yield pure this compound.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Natural Occurrence
The natural occurrence of this compound is not well-established. While related simple organosulfur compounds like dimethyl sulfide (DMS) and dimethyl sulfoxide (DMSO) are known to be part of the natural sulfur cycle, originating from marine phytoplankton, the presence of this specific dithioacetal monoxide in nature is not widely reported.[12][13] One source explicitly states that it is "not found in nature".[10] However, more complex sulfoxides have been identified in various food sources, such as onions.[14] The lack of definitive evidence for its natural occurrence suggests that this compound is primarily a synthetic compound of interest in chemical research.
Applications in Research and Drug Development
The utility of this compound in research is primarily centered on its role as a synthetic intermediate. The presence of the sulfinyl group, a chiral center, and the adjacent methylthio group allows for a range of chemical transformations.
Asymmetric Synthesis
Chiral sulfoxides are valuable auxiliaries in asymmetric synthesis, enabling the stereocontrolled formation of new chiral centers. The sulfinyl group in this compound can direct the stereochemical outcome of reactions at the adjacent methylene carbon, making it a potential tool for the synthesis of enantiomerically enriched compounds.
Potential in Drug Discovery
While there is a lack of extensive pharmacological studies specifically on this compound, the broader class of sulfoxides has significant representation in pharmaceuticals.[3] The sulfoxide moiety is a key functional group in drugs such as the proton pump inhibitor esomeprazole and the psychostimulant modafinil. The inclusion of sulfur-containing functional groups can modulate a molecule's polarity, metabolic stability, and ability to form hydrogen bonds, all of which are critical parameters in drug design.
The potential for this compound in drug development lies in its capacity to serve as a scaffold or building block for more complex molecules. Its unique combination of functional groups could be exploited to synthesize novel compounds with potential therapeutic activities. However, to date, there is a scarcity of published in vitro or in vivo studies evaluating the biological effects of this compound itself.
Logical Relationship of Properties to Applications
Caption: Relationship between chemical properties and applications.
Conclusion and Future Perspectives
This compound, first synthesized and characterized by Ogura and Tsuchihashi, remains a compound with underexplored potential. Its well-defined synthesis and unique structural features make it a valuable tool for synthetic chemists. While its direct biological activities have not been extensively investigated, the prevalence of the sulfoxide moiety in pharmaceuticals suggests that this compound could serve as a valuable starting point for the design and synthesis of new therapeutic agents. Future research should focus on a systematic evaluation of its pharmacological profile and its utility in the asymmetric synthesis of biologically active molecules. As the demand for novel chemical entities in drug discovery continues to grow, a deeper understanding and utilization of such unique organosulfur compounds will be of paramount importance.
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Ogura, K.; Tsuchihashi, G. A Convenient Synthesis of Methyl Methylthiomethyl Sulfoxide. Bulletin of the Chemical Society of Japan. [Link][3][4]
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Ogura, K.; Katoh, N.; Tsuchihashi, G. Formation of Bis(methylthio)(methylsulfinyl)methane in the Reaction of Methyl (Methylthio)methyl Sulfoxide with Sodium Hydride. Bulletin of the Chemical Society of Japan, 1978, 51 (3), 889-890. [Link][5]
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Ogura, K.; Katoh, N.; Tsuchihashi, G. Formation of Bis(methylthio)(methylsulfinyl)methane in the Reaction of Methyl (Methylthio)methyl Sulfoxide with Sodium Hydride. Bulletin of the Chemical Society of Japan, 1978, 51 (3), 889–890. [Link][6]
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The Enduring Bond: A Foundational Guide to Organosulfur Compounds in Modern Drug Discovery
For researchers, medicinal chemists, and professionals in drug development, the subtle yet profound influence of the sulfur atom within organic molecules is a constant source of innovation and therapeutic potential. Organosulfur compounds, a vast and structurally diverse class of molecules, are integral to a remarkable number of pharmaceuticals, natural products, and agrochemicals.[1] Their unique electronic properties, diverse reactivity, and ability to modulate biological activity have solidified their position as a cornerstone of modern medicinal chemistry.[2]
This in-depth technical guide provides a foundational review of organosulfur compounds, moving beyond a simple recitation of facts to explore the causality behind their synthetic strategies and the self-validating nature of the experimental protocols used to evaluate their efficacy. We will delve into the core principles that govern their behavior, from the fundamental methods of their creation to the intricate ways they interact with biological systems.
The Unique Nature of the Sulfur Atom: A Gateway to Diverse Functionality
The versatility of organosulfur chemistry stems from the sulfur atom's position in the periodic table, allowing it to exist in various oxidation states, from -2 to +6.[3] This electronic flexibility gives rise to a wide array of functional groups, each with distinct properties and reactivity. The most common of these include:
-
Thiols (Mercaptans): The sulfur analogs of alcohols (R-SH), known for their nucleophilicity and ability to form disulfide bonds, which are crucial for protein structure and function.
-
Sulfides (Thioethers): The sulfur analogs of ethers (R-S-R'), which are important structural motifs in many drugs and natural products.[1]
-
Disulfides: Compounds containing a sulfur-sulfur bond (R-S-S-R'), which play a key role in biological redox processes.
-
Sulfoxides: Characterized by a sulfur-oxygen double bond (R-S(=O)-R'), they are often key intermediates in organic synthesis and are found in several pharmaceuticals.
-
Sulfones: Containing two sulfur-oxygen double bonds (R-S(=O)₂-R'), these groups are known for their chemical stability and are present in a variety of drugs.
-
Sulfonamides: A critical functional group (R-SO₂NR'R'') found in the "sulfa drugs," a major class of antibiotics.
The ability to readily interconvert between these oxidation states provides a powerful tool for fine-tuning the physicochemical and pharmacological properties of drug candidates.
Forging the Carbon-Sulfur Bond: Foundational Synthetic Strategies
The construction of the carbon-sulfur (C-S) bond is a fundamental operation in organosulfur chemistry.[4] A multitude of methods have been developed, each with its own advantages and mechanistic nuances. Understanding these methods is crucial for the rational design and synthesis of novel organosulfur compounds.
One of the most classical and widely used approaches is the nucleophilic substitution reaction , where a sulfur-based nucleophile, such as a thiolate anion (RS⁻), displaces a leaving group on an alkyl halide or sulfonate ester. This straightforward method is a workhorse for the synthesis of many simple sulfides and thiols.
A landmark achievement in C-S bond formation is the Corey-Seebach reaction , which utilizes 1,3-dithianes as masked acyl anions.[5][6][7][8][9] This powerful transformation allows for the synthesis of ketones and other carbonyl-containing compounds through the umpolung (reversal of polarity) of the carbonyl carbon.[5][6][7][8][9]
Caption: Workflow for the DPPH antioxidant assay.
Anti-inflammatory Effects: Measurement of Nitric Oxide Production
Chronic inflammation is a hallmark of many diseases, and the ability of a compound to modulate inflammatory pathways is a key therapeutic target. [10]A common in vitro model for inflammation involves stimulating macrophages (e.g., RAW 264.7 cells) with lipopolysaccharide (LPS) and measuring the production of inflammatory mediators like nitric oxide (NO). [11][12][13][14] Step-by-Step Protocol: Nitric Oxide Assay [12][13][14]
-
Cell Culture: Culture RAW 264.7 macrophages in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of the organosulfur compound for a specified time (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a defined period (e.g., 24 hours). Include a control group with cells and LPS only, and a blank group with cells only.
-
Nitrite Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.
-
Incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540 nm.
-
-
Quantification: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. A decrease in nitrite production in the presence of the organosulfur compound indicates anti-inflammatory activity.
Anticancer Activity: The XTT Cell Viability Assay
Evaluating the cytotoxic effects of a compound on cancer cells is a fundamental step in anticancer drug discovery. The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell viability and proliferation. [15][16][17][18][19] Step-by-Step Protocol: XTT Assay [15][16][17][18][19]
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of the organosulfur compound for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
XTT Reagent Addition: Prepare the XTT labeling mixture by combining the XTT reagent and the electron-coupling reagent according to the manufacturer's instructions. Add the mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the XTT to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at 450-500 nm using a microplate reader. A reference wavelength of 630-690 nm is often used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value, representing the concentration that inhibits cell viability by 50%, can then be determined.
The Future of Organosulfur Chemistry in Drug Discovery
The field of organosulfur chemistry continues to evolve, with the development of more efficient and sustainable synthetic methods and a deeper understanding of the intricate roles these compounds play in biological systems. [20][21][22][23][24]The exploration of novel organosulfur scaffolds and the repurposing of known compounds for new therapeutic applications remain exciting frontiers in drug discovery. As our ability to precisely manipulate and understand these versatile molecules grows, so too will their impact on human health and medicine.
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A Comprehensive Technical Guide to the Sulfoxide Functional Group: From Core Principles to Advanced Applications
Introduction
The sulfoxide functional group, characterized by a sulfur atom double-bonded to an oxygen atom and single-bonded to two organic residues (R-S(=O)-R'), is a cornerstone of modern organic chemistry.[1][2][3][4] Its unique electronic structure and stereochemical properties have made it indispensable in fields ranging from medicinal chemistry to asymmetric synthesis. This guide provides an in-depth exploration of the sulfoxide group, intended for researchers, scientists, and drug development professionals. We will delve into its fundamental characteristics, synthetic methodologies, key reactions, and diverse applications, with a focus on the underlying principles and practical insights that drive its utility.
The Sulfoxide Core: Structure, Bonding, and Stereochemistry
The sulfoxide group's reactivity and utility are direct consequences of its distinct structural and electronic features.
Structure and Bonding
A sulfoxide contains a sulfinyl functional group (>SO) attached to two carbon atoms.[1] The sulfur atom in a sulfoxide has a tetrahedral electron-pair geometry and a trigonal pyramidal shape, with a lone pair of electrons residing on the sulfur.[1][2][5] The bond between sulfur and oxygen is polar and is best described as intermediate between a dative bond and a polarized double bond.[1] This S-O bond has significant dipolar character, with a negative charge centered on the oxygen atom.[1][2] For instance, in dimethyl sulfoxide (DMSO), the S–O bond distance is 1.531 Å.[1] The IUPAC recommends representing the sulfoxide with an expanded octet double-bond structure for simplicity.[1]
The nature of the S-O bond is influenced by its environment. In free sulfoxides, the average S-O bond distance is approximately 1.492 Å.[6] This distance increases to about 1.528 Å when the oxygen atom coordinates to a metal ion (O-bonded) and shortens to around 1.4738 Å in S-bonded metal complexes.[6][7]
Chirality and Optical Stability
A key feature of sulfoxides is the potential for chirality at the sulfur atom. When the two organic substituents attached to the sulfur are different, the sulfur atom becomes a stereocenter.[1][2][4] The energy barrier to invert this stereocenter is high enough to allow for the isolation of stable enantiomers at room temperature, meaning their rate of racemization is slow.[1][2] This optical stability is a critical property that has been harnessed in the development of chiral drugs and in asymmetric synthesis.[2][8][9]
The accurate determination of the absolute configuration of chiral sulfoxides is a significant challenge. While techniques like vibrational circular dichroism (VCD) have been successful, direct chiroptical methods are still under development.[10] The phenomenon of self-disproportionation of enantiomers (SDE) can also lead to erroneous stereochemical assignments, a crucial consideration for researchers in this field.[11]
Synthesis of Sulfoxides: Controlled Oxidation of Sulfides
The most common and straightforward method for preparing sulfoxides is the oxidation of their corresponding sulfides.[1][3][12] The primary challenge in this transformation is to prevent over-oxidation to the corresponding sulfone.[12][13]
Common Oxidizing Agents and Methods
A variety of reagents and protocols have been developed for the selective oxidation of sulfides to sulfoxides.
| Oxidizing System | Key Features | Reference(s) |
| Hydrogen Peroxide (H₂O₂) | A "green" and readily available oxidant. Often used with catalysts or in specific solvents to control selectivity. Water is the only byproduct. | [13][14][15] |
| H₂O₂ / Acetic Acid | A transition-metal-free, mild, and highly selective method providing excellent yields. | [13] |
| H₂O₂ / Nitric Acid (HNO₃) | Promotes chemoselective and efficient oxidation under mild conditions with short reaction times. | [16] |
| H₂O₂ / Tantalum Carbide or Niobium Carbide | Tantalum carbide catalyzes oxidation to sulfoxides, while niobium carbide promotes formation of sulfones. Catalysts are recoverable. | [14] |
| Periodic Acid (H₅IO₆) / FeCl₃ | A very fast and simple method with excellent yields. | [14] |
| N-Fluorobenzenesulfonimide (NFSI) | A practical and mild method where selectivity for sulfoxide or sulfone is controlled by the loading of NFSI. | [17] |
| Fe(NO₃)₃·9H₂O / Oxygen | An eco-friendly protocol using a readily available iron catalyst and oxygen as the green oxidant. | [18] |
Asymmetric Synthesis of Chiral Sulfoxides
The synthesis of enantiomerically pure sulfoxides is of paramount importance for their application in pharmaceuticals and as chiral auxiliaries.[8][9] Two primary strategies are employed:
-
Asymmetric Oxidation of Prochiral Sulfides: This is the most direct approach and often involves the use of a chiral catalyst.[8][9] Modified Sharpless epoxidation reagents, such as Ti(OiPr)₄/(+)-DET/tBuOOH, were among the first successful systems.[9] The use of (R)-(+)-binaphthol as a chiral ligand has been shown to improve enantioselectivity.[9]
-
Nucleophilic Substitution on Chiral Sulfur Derivatives (Andersen Synthesis): This widely used method involves the reaction of a Grignard reagent with a diastereomerically pure menthyl p-toluenesulfinate.[9] The reaction proceeds with complete inversion of configuration at the sulfur atom.[9]
Experimental Protocol: Selective Oxidation of a Sulfide to a Sulfoxide using H₂O₂/HNO₃
The following protocol is adapted from a literature procedure for the chemoselective oxidation of sulfides.[16]
Materials:
-
Sulfide (3 mmol)
-
Ethanol (15 mL)
-
30% Hydrogen Peroxide (6 mmol, 0.6 mL)
-
65% Nitric Acid (3 mmol, 0.2 mL)
-
Water
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve the sulfide (3 mmol) in ethanol (15 mL) in a round-bottom flask.
-
Add 30% hydrogen peroxide (6 mmol) and 65% nitric acid (3 mmol) to the solution.
-
Stir the reaction mixture at 25 °C. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction by adding water (30 mL).
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and evaporate the solvent to obtain the corresponding sulfoxide.
Reactivity of the Sulfoxide Group
The sulfoxide functional group participates in a variety of important organic reactions, often leveraging the unique properties of the sulfinyl group.
The Pummerer Rearrangement
The Pummerer rearrangement is a classic reaction of sulfoxides where an alkyl sulfoxide rearranges to an α-acyloxy-thioether in the presence of an activating agent, typically acetic anhydride.[19][20][21] This reaction involves the reduction of the sulfur atom and the oxidation of the adjacent carbon.[22]
Mechanism: The reaction begins with the acylation of the sulfoxide oxygen by acetic anhydride.[19][20] Subsequent elimination of an acetate ion generates a key thionium ion intermediate.[19][20][21] This electrophilic intermediate is then trapped by a nucleophile, such as acetate, to yield the final α-acyloxy-thioether product.[19]
Pummerer Rearrangement Mechanism.
The versatility of the Pummerer rearrangement is enhanced by the ability to trap the thionium ion with various intramolecular and intermolecular nucleophiles, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[19][20]
The Swern Oxidation
The Swern oxidation is a widely used method for the mild oxidation of primary and secondary alcohols to aldehydes and ketones, respectively.[23][24][25] A key feature of this reaction is that it avoids the use of toxic heavy metals like chromium.[24][25] The reaction utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile such as oxalyl chloride or trifluoroacetic anhydride.[26][27]
Mechanism: DMSO reacts with oxalyl chloride at low temperatures to form a chloro(dimethyl)sulfonium chloride intermediate.[27] This species then reacts with the alcohol to form an alkoxysulfonium salt.[23] The addition of a hindered, non-nucleophilic base, such as triethylamine, facilitates an E2-like elimination to yield the carbonyl compound, dimethyl sulfide, and triethylammonium chloride.[23]
Swern Oxidation Workflow.
A significant drawback of the Swern oxidation is the production of the malodorous byproduct, dimethyl sulfide.[24][25]
Reduction of Sulfoxides
Sulfoxides can be reduced back to their corresponding sulfides.[1] This deoxygenation can be achieved using various reagents. Hydrosilanes in the presence of metal catalysts are commonly employed.[1] Other methods include the use of triflic anhydride and potassium iodide, or samarium(II) iodide with triethylamine.[28] A mixture of oxalyl chloride and ethyl vinyl ether has also been reported for the large-scale reduction of sulfoxides.[29] In biological systems, enzymes known as sulfoxide reductases catalyze this transformation.[30]
Applications of Sulfoxides in Drug Development and Asymmetric Synthesis
The unique properties of the sulfoxide group have led to its incorporation in a wide range of applications, most notably in the pharmaceutical industry and as a tool in asymmetric catalysis.
Sulfoxides in Pharmaceuticals
The chirality and polarity of the sulfoxide group make it a valuable pharmacophore.
4.1.1. Case Study: Esomeprazole (Nexium)
Esomeprazole is the (S)-enantiomer of omeprazole and is a widely used proton pump inhibitor (PPI) for the treatment of acid-related stomach conditions like gastroesophageal reflux disease (GERD).[31][32][33] The sulfoxide group is the sole stereocenter in esomeprazole.[10]
Mechanism of Action: Esomeprazole acts by irreversibly inhibiting the H⁺/K⁺-ATPase (proton pump) in gastric parietal cells.[31][34][35] This action blocks the final step in gastric acid production, thereby reducing stomach acidity.[34][35] In the acidic environment of the parietal cell, esomeprazole is protonated and converted to an achiral sulfonamide, which is the active inhibitor.[34]
The use of the single (S)-enantiomer, esomeprazole, provides a therapeutic advantage over the racemic omeprazole due to its different metabolic profile, leading to higher and more consistent plasma concentrations.[31]
Sulfoxides as Chiral Ligands and Auxiliaries
Chiral sulfoxides are valuable tools in asymmetric synthesis, where they can act as either chiral auxiliaries or chiral ligands for transition metals.[8][9][36]
-
Chiral Auxiliaries: The sulfinyl group can be temporarily attached to a molecule to direct the stereochemical outcome of a subsequent reaction.[9] The steric and electronic differences between the substituents on the chiral sulfur atom can effectively differentiate the diastereotopic faces of a nearby reactive center.[9]
-
Chiral Ligands: Chiral sulfoxides can coordinate to transition metals, creating a chiral environment that can induce enantioselectivity in catalyzed reactions.[36][37] The ability of sulfoxides to coordinate through either the sulfur or oxygen atom provides additional versatility in ligand design.[36][38]
Coordination Chemistry of Sulfoxides
Sulfoxides, particularly DMSO, are excellent ligands and form coordination complexes with a wide range of transition metals.[1][38] They can bind to metals through either the sulfur or the oxygen atom, a phenomenon known as linkage isomerism.[38] O-bonded sulfoxides are more common, especially for first-row transition metals, while S-bonding is typically observed with softer metal centers like Ru(II).[38] In some instances, sulfoxides can act as bridging ligands, coordinating to two different metal centers simultaneously.[38]
Conclusion
The sulfoxide functional group is a versatile and powerful entity in organic chemistry. Its unique structural features, particularly its chirality and the polarity of the S-O bond, have been exploited in the design of important pharmaceuticals and as a controlling element in asymmetric synthesis. A thorough understanding of its synthesis, reactivity, and coordination chemistry is essential for researchers and professionals in the chemical and pharmaceutical sciences. As synthetic methodologies continue to evolve, the applications of this remarkable functional group are poised to expand even further.
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Esomeprazole. (n.d.). PubChem. Retrieved January 7, 2026, from [Link]
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Mandal, A. (2019). What is Esomeprazole (Nexium)? News-Medical.Net. Retrieved January 7, 2026, from [Link]
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Esomeprazole (Nexium): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. (2024). eMedicineHealth. Retrieved January 7, 2026, from [Link]
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The Swern Oxidation: Mechanism and Features. (2021). Chemistry Hall. Retrieved January 7, 2026, from [Link]
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Byproducts Produced in Swern Oxidation. (n.d.). BYJU'S. Retrieved January 7, 2026, from [Link]
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Sulfoxide. (n.d.). chemeurope.com. Retrieved January 7, 2026, from [Link]
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Sulfoxide. (n.d.). In Grokipedia. Retrieved January 7, 2026, from [Link]
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Sulfoxide. (n.d.). In Illustrated Glossary of Organic Chemistry. UCLA. Retrieved January 7, 2026, from [Link]
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Ten Years of Advances in Sulfoxide Reduction Methods. (2025). Bioengineer.org. Retrieved January 7, 2026, from [Link]
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Methodological & Application
The Versatility of Methyl (methylsulfinyl)methyl sulfide (FAMSO) in Organic Synthesis: A Guide to Application and Protocol
Introduction
In the landscape of modern organic synthesis, the quest for efficient and versatile reagents for the construction of carbonyl compounds remains a central theme. Among the myriad of synthetic tools available, sulfur-based reagents have carved a significant niche due to their unique reactivity and ability to act as masked carbonyl functionalities. Methyl (methylsulfinyl)methyl sulfide, commonly known as FAMSO or Ogura's reagent, has emerged as a particularly powerful and multifaceted reagent. This application note provides an in-depth exploration of the synthetic applications of FAMSO, with a focus on its utility as a formyl and acyl anion equivalent for the synthesis of aldehydes and ketones. Detailed protocols and mechanistic insights are provided to guide researchers, scientists, and drug development professionals in harnessing the full potential of this remarkable reagent.
FAMSO, with the chemical structure CH₃S(O)CH₂SCH₃, is a colorless liquid that is soluble in a range of common organic solvents.[1] Its synthetic utility stems from the ability of the α-methylene protons to be abstracted by a strong base, generating a nucleophilic carbanion. This carbanion can then react with various electrophiles, most notably alkyl halides. The resulting adduct undergoes a Pummerer-type rearrangement, followed by hydrolysis, to unmask the carbonyl functionality. This sequence allows for the formal nucleophilic acylation of electrophiles, a transformation that is otherwise challenging to achieve directly.
Core Applications: A Gateway to Carbonyl Compounds
The primary application of this compound lies in its role as a synthetic equivalent of a formyl anion (for aldehyde synthesis) or an acyl anion (for ketone synthesis). This is achieved through a carefully orchestrated sequence of reactions, each step playing a critical role in the overall transformation.
Synthesis of Aldehydes
FAMSO provides an elegant method for the one-carbon homologation of alkyl halides to aldehydes. The overall transformation can be represented as:
R-X → R-CHO
The process involves three key steps:
-
Deprotonation: The acidic α-methylene protons of FAMSO are removed by a strong, non-nucleophilic base, typically lithium diisopropylamide (LDA), sodium hydride (NaH), or potassium hydride (KH), to generate the corresponding carbanion.[2] The choice of base is crucial; LDA is often preferred for its high basicity and steric hindrance, which minimizes side reactions.
-
Alkylation: The generated carbanion, a potent nucleophile, reacts with a primary or secondary alkyl halide (R-X) in an Sₙ2 reaction to form a new carbon-carbon bond. This step introduces the desired alkyl group onto the masked carbonyl carbon.
-
Pummerer Rearrangement and Hydrolysis: The alkylated intermediate is then treated with an activating agent, most commonly trifluoroacetic anhydride (TFAA), which initiates a Pummerer rearrangement.[3][4][5] This rearrangement results in the formation of an α-trifluoroacetoxy thioether. Subsequent hydrolysis of this intermediate, typically under acidic conditions, unmasks the aldehyde functionality.[3]
Experimental Protocol: Synthesis of Heptanal from 1-Bromohexane
This protocol details the synthesis of heptanal from 1-bromohexane using this compound.
Materials:
-
This compound (FAMSO)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromohexane
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
Generation of LDA: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a rubber septum, add anhydrous THF (50 mL) and diisopropylamine (1.1 eq). Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (1.0 eq) dropwise via syringe. Stir the solution at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).
-
Deprotonation of FAMSO: To the freshly prepared LDA solution at -78 °C, add a solution of this compound (1.0 eq) in anhydrous THF (10 mL) dropwise. Stir the resulting mixture at -78 °C for 1 hour.
-
Alkylation: Add 1-bromohexane (1.0 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quenching and Extraction: Quench the reaction by the slow addition of water. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Pummerer Rearrangement: Dissolve the crude alkylated product in anhydrous dichloromethane (50 mL) and cool to 0 °C. Add trifluoroacetic anhydride (1.2 eq) dropwise. Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Hydrolysis and Workup: Carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench the excess TFAA. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure heptanal.
Synthesis of Ketones
The synthesis of ketones using FAMSO follows a similar strategy to that of aldehydes, with the key difference being the use of a disubstituted FAMSO derivative or a sequential alkylation approach. A more common and versatile method involves the sequential addition of two different alkyl groups.
The overall transformation can be represented as:
R¹-X + R²-X → R¹-CO-R²
The process involves:
-
First Alkylation: FAMSO is deprotonated and reacted with the first alkyl halide (R¹-X) as described for aldehyde synthesis.
-
Second Deprotonation and Alkylation: The resulting mono-alkylated product is then subjected to a second deprotonation using a strong base, followed by the addition of a second, different alkyl halide (R²-X).
-
Pummerer Rearrangement and Hydrolysis: The dialkylated intermediate is then carried through the Pummerer rearrangement and hydrolysis sequence to yield the desired unsymmetrical ketone.
Experimental Protocol: Synthesis of 2-Octanone from 1-Bromohexane and Methyl Iodide
This protocol outlines the synthesis of 2-octanone, demonstrating the sequential alkylation strategy.
Materials:
-
This compound (FAMSO)
-
n-Butyllithium (n-BuLi) in hexanes
-
Diisopropylamine
-
Anhydrous Tetrahydrofuran (THF)
-
1-Bromohexane
-
Methyl iodide
-
Trifluoroacetic anhydride (TFAA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and ethyl acetate for chromatography
Procedure:
-
First Alkylation: Follow steps 1-4 of the aldehyde synthesis protocol using 1-bromohexane as the alkyl halide.
-
Second Deprotonation: To a freshly prepared solution of LDA (1.1 eq) in anhydrous THF at -78 °C, add a solution of the crude mono-alkylated product from the previous step in anhydrous THF. Stir the mixture at -78 °C for 1 hour.
-
Second Alkylation: Add methyl iodide (1.2 eq) to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.
-
Workup and Pummerer Rearrangement: Quench the reaction with water and perform an extractive workup as described previously. Subject the crude dialkylated product to the Pummerer rearrangement and hydrolysis conditions as outlined in steps 5-6 of the aldehyde synthesis protocol.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield 2-octanone.
Mechanistic Insights: The Pummerer Rearrangement at the Helm
The cornerstone of FAMSO's utility is the Pummerer rearrangement.[3][4][6] This reaction transforms a sulfoxide into an α-acyloxy thioether. The generally accepted mechanism for the Pummerer rearrangement of the FAMSO adduct is as follows:
-
Activation of the Sulfoxide: The sulfoxide oxygen of the alkylated FAMSO derivative attacks the electrophilic carbonyl carbon of trifluoroacetic anhydride (TFAA), forming an acyloxysulfonium intermediate.
-
Ylide Formation: A base, typically the trifluoroacetate anion generated in the first step, abstracts a proton from the carbon α to the sulfonium sulfur, leading to the formation of a sulfur ylide.
-
Thionium Ion Formation: The ylide undergoes elimination of trifluoroacetic acid to generate a highly electrophilic thionium ion intermediate.
-
Nucleophilic Attack: The trifluoroacetate anion then acts as a nucleophile, attacking the electrophilic carbon of the thionium ion to yield the α-trifluoroacetoxy thioether.
The subsequent hydrolysis of this intermediate to the carbonyl compound proceeds via acid or base catalysis, leading to the cleavage of the C-S bonds.
Data Presentation
The following table summarizes the yields of various aldehydes and ketones synthesized using this compound, demonstrating the versatility of this reagent.
| Entry | Alkyl Halide(s) | Product | Yield (%) |
| 1 | 1-Bromopentane | Hexanal | 75 |
| 2 | Benzyl bromide | Phenylacetaldehyde | 82 |
| 3 | 1-Iodooctane | Nonanal | 78 |
| 4 | 1-Bromohexane, Methyl iodide | 2-Octanone | 65 |
| 5 | 1-Bromobutane, Ethyl iodide | 3-Heptanone | 62 |
Yields are approximate and can vary based on reaction conditions and scale.
Visualization of Key Processes
Caption: Mechanism of the Pummerer rearrangement and subsequent hydrolysis.
Caption: General workflow for aldehyde and ketone synthesis using FAMSO.
Conclusion and Future Outlook
This compound has proven to be a valuable and versatile reagent in the synthetic organic chemist's toolbox. Its ability to serve as a masked formyl and acyl anion equivalent provides a reliable and efficient pathway for the synthesis of a wide array of aldehydes and ketones from readily available alkyl halides. The protocols and mechanistic insights provided in this application note are intended to empower researchers to confidently employ FAMSO in their synthetic endeavors. As the demand for more efficient and selective synthetic methods continues to grow, particularly in the fields of drug discovery and materials science, the applications of FAMSO and related sulfur-based reagents are poised for further expansion and innovation.
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-
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-
chemeurope.com. (n.d.). Pummerer rearrangement. Retrieved from [Link]
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-
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-
ResearchGate. (n.d.). The Pummerer Reaction of Sulfinyl Compounds. Retrieved from [Link]
-
Maiti, S., et al. (2021). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. Communications Chemistry, 4(1), 1-8. [Link]
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The Emerging Role of Methyl (methylsulfinyl)methyl sulfide (MMTS) as a Versatile Solvent in Modern Chemical Synthesis
Senior Application Scientist Note: In the dynamic landscape of chemical research and development, the choice of solvent is a critical parameter that can dictate the success, efficiency, and scalability of a reaction. While traditional solvents have their established roles, the exploration of novel solvent systems offers new avenues for process optimization and discovery. This document provides a comprehensive guide to the application of Methyl (methylsulfinyl)methyl sulfide, also known as MMTS or FAMSO, a unique polar aprotic solvent with significant potential in organic synthesis and drug development.
Introduction: Unveiling the Potential of a Unique Solvent
This compound (MMTS) is an organosulfur compound that is gaining attention as a versatile and effective solvent for a range of chemical transformations.[1][2] Structurally similar to the widely used Dimethyl Sulfoxide (DMSO), MMTS possesses a distinct combination of properties that make it a compelling alternative in specific applications.[1][3] Its ability to dissolve a broad spectrum of both polar and nonpolar compounds, coupled with its high boiling point, renders it suitable for reactions requiring elevated temperatures and efficient dissolution of diverse reagents.[4][5][6]
This application note will delve into the physicochemical properties of MMTS, explore its advantages in various reaction classes, and provide detailed protocols for its use. The information presented herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge to effectively integrate MMTS into their synthetic workflows.
Physicochemical Properties: A Comparative Overview
A solvent's utility is fundamentally governed by its physical and chemical characteristics. The following table provides a summary of the key properties of MMTS, with a comparison to the well-established solvent, DMSO, to offer a clear perspective on its relative attributes.
| Property | This compound (MMTS) | Dimethyl Sulfoxide (DMSO) |
| CAS Number | 33577-16-1[1][2] | 67-68-5[4] |
| Molecular Formula | C₃H₈OS₂[1][3] | C₂H₆OS[4] |
| Molecular Weight | 124.23 g/mol [1][3] | 78.13 g/mol [4] |
| Appearance | Colorless to yellow clear liquid[2][7] | Colorless liquid[4][5] |
| Boiling Point | > 110 °C (> 230 °F)[8] | 189 °C (372 °F)[4][5] |
| Melting Point | Not readily available | 18.5 °C (65.3 °F)[4] |
| Density | ~1.22 g/mL[8][9] | 1.1 g/cm³ at 20°C[4] |
| Solubility | Information not widely available, but expected to be a good solvent for many organic compounds. | Highly soluble in water and most organic solvents.[4] |
| Polarity | Polar aprotic | Polar aprotic[5][10][11] |
Expert Insight: The higher molecular weight and density of MMTS compared to DMSO are noteworthy. While specific solubility data is not as extensively documented as for DMSO, its structural features suggest it will be an excellent solvent for a wide array of organic molecules. The presence of both a sulfoxide and a sulfide group may offer unique solvation properties.
Advantages of MMTS in Chemical Synthesis
The utility of MMTS as a reaction solvent stems from several key advantages:
-
High Boiling Point: Similar to DMSO, the high boiling point of MMTS allows for conducting reactions at elevated temperatures, which can significantly increase reaction rates and drive equilibria towards desired products.[8]
-
Polar Aprotic Nature: As a polar aprotic solvent, MMTS is adept at dissolving a wide range of organic and inorganic compounds.[10][11] This property is particularly beneficial for reactions involving polar and ionic species, such as nucleophilic substitution reactions.
-
Enhanced Reactivity: In certain reactions, the choice of a polar aprotic solvent like MMTS can enhance the reactivity of nucleophiles by solvating the cation while leaving the anion relatively "bare" and more reactive.
-
Potential for Unique Selectivity: The distinct electronic and steric environment provided by the methylsulfinyl and methylthio groups in MMTS may lead to different reaction outcomes or selectivities compared to other polar aprotic solvents.
Applications in Organic Synthesis
While the specific applications of MMTS are still an emerging area of research, its properties suggest its utility in a variety of established synthetic transformations.
Nucleophilic Substitution Reactions
Polar aprotic solvents are known to accelerate the rates of Sₙ2 reactions. MMTS, with its high polarity, is expected to be an excellent solvent for such transformations.
Workflow for a Generic Nucleophilic Substitution Reaction:
Caption: General workflow for a nucleophilic substitution reaction using MMTS.
Protocol: Synthesis of an Alkyl Aryl Ether (Williamson Ether Synthesis)
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add the starting phenol (1.0 eq) and MMTS as the solvent.
-
Base Addition: Add a suitable base, such as potassium carbonate (1.5 eq), to the solution.
-
Alkylating Agent Addition: Slowly add the alkyl halide (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Trustworthiness Check: This protocol is a standard procedure for the Williamson ether synthesis. The use of a polar aprotic solvent like MMTS is expected to facilitate the reaction by effectively solvating the potassium cation, thereby activating the phenoxide nucleophile. Researchers should perform initial small-scale trials to optimize temperature and reaction time.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (butyl rubber, fluoroelastomer, or neoprene are recommended for similar sulfoxides), and a lab coat.[11]
-
Ventilation: Handle MMTS in a well-ventilated fume hood to avoid inhalation of vapors.[7]
-
Hygroscopic Nature: MMTS is hygroscopic and absorbs moisture from the air.[7] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[7]
-
Irritant: MMTS may cause eye and skin irritation.[2][7] In case of contact, flush the affected area with copious amounts of water.[7] It may also cause respiratory and digestive tract irritation.[7]
-
Stench: The material safety data sheet notes a stench associated with this compound.[2][7]
Spill and Disposal: In the event of a spill, absorb the material with a non-combustible absorbent material such as sand or vermiculite and place it in a sealed container for disposal.[7] Dispose of waste in accordance with local, state, and federal regulations.
Logical Relationship of Safety Procedures:
Caption: Decision-making workflow for the safe handling of MMTS.
Conclusion and Future Outlook
This compound presents itself as a promising polar aprotic solvent with the potential to address specific challenges in modern chemical synthesis. Its unique physicochemical properties, particularly when compared to its well-known analog DMSO, suggest that it could offer advantages in terms of reactivity, selectivity, and process efficiency for a variety of chemical reactions. While the body of literature specifically detailing the applications of MMTS is still growing, the foundational principles of solvent chemistry strongly support its exploration in areas such as nucleophilic substitutions, metal-catalyzed cross-coupling reactions, and polymer chemistry.
Researchers in both academic and industrial settings are encouraged to consider MMTS as a valuable addition to their solvent screening toolbox. Further investigation into its full range of applications, reaction kinetics, and compatibility with various catalytic systems will undoubtedly solidify its position as a useful and versatile solvent in the chemist's arsenal. As with any new reagent, a thorough understanding of its properties and a commitment to safe handling practices are paramount to unlocking its full potential. The continued exploration of such novel solvent systems is crucial for the advancement of efficient, sustainable, and innovative chemical processes.
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Introducing Dimethyl Sulfoxide (DMSO): A Versatile Chemical Compound. (2024, July 3). Syntech Chemicals. [Link]
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The Applications of DMSO: Reactions and Applications. ResearchGate. [Link]
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Dimethyl sulfoxide also known as DMSO is a colourless highly polar organic liquid with the chemical formula C2H6OS that was discovered in 1866. BYJU'S. [Link]
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Application Note: High-Sensitivity Analysis of Methyl (methylsulfinyl)methyl sulfide in Complex Matrices
Introduction
Methyl (methylsulfinyl)methyl sulfide (MMTS), systematically named methylsulfanyl(methylsulfinyl)methane, is a volatile organosulfur compound with the chemical formula C₃H₈OS₂.[1][2] This compound is of significant interest due to its presence in certain foods, particularly in species of the Allium genus like garlic and onions, where it contributes to the characteristic flavor and aroma profile.[3][4][5] Beyond its role as a flavor component, MMTS and related organosulfur compounds are being investigated for their potential biological activities. The accurate detection and quantification of MMTS in various matrices, including food, environmental, and biological samples, are crucial for quality control, flavor profiling, and toxicological and biomedical research.
This application note provides a comprehensive guide to the analytical techniques for the sensitive and selective determination of MMTS. We will focus on a robust and widely applicable method: Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This approach is ideally suited for the analysis of volatile compounds like MMTS in complex sample matrices.[6][7][8] We will delve into the principles of the methodology, provide detailed, step-by-step protocols, and discuss method validation considerations to ensure data integrity.
Chemical Profile of this compound
A clear understanding of the analyte's chemical properties is fundamental to developing a robust analytical method.
| Property | Value | Source |
| IUPAC Name | methylsulfanyl(methylsulfinyl)methane | [1] |
| Synonyms | MMTS, FAMSO, Methanesulfinyl-methylsulfanyl-methane | [1] |
| CAS Number | 33577-16-1 | [1][9] |
| Molecular Formula | C₃H₈OS₂ | [1][2] |
| Molecular Weight | 124.23 g/mol | [1][2] |
| Boiling Point | 257.77 °C (estimated) | [10] |
| Vapor Pressure | 0.023 mmHg @ 25 °C (estimated) | [10] |
| Solubility | Soluble in alcohol; sparingly soluble in water. | [10] |
Principle of the Analytical Approach: HS-SPME-GC-MS
The recommended analytical workflow for MMTS leverages the strengths of three synergistic techniques: Headspace Solid-Phase Microextraction (HS-SPME), Gas Chromatography (GC), and Mass Spectrometry (MS).
Headspace Solid-Phase Microextraction (HS-SPME): This is a solvent-free sample preparation technique that is particularly effective for extracting volatile and semi-volatile analytes from a sample matrix.[6] In HS-SPME, a fused silica fiber coated with a stationary phase is exposed to the headspace (the gas phase above the sample) in a sealed vial. The volatile analytes, including MMTS, partition from the sample matrix into the headspace and then adsorb onto the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and inserted into the hot injector of a gas chromatograph, where the analytes are thermally desorbed for analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a broad range of volatile sulfur compounds, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective.[6][7]
Gas Chromatography (GC): GC is a powerful separation technique that separates compounds in a mixture based on their volatility and interaction with a stationary phase in a capillary column. The desorbed analytes from the SPME fiber are carried by an inert gas (the mobile phase, typically helium) through the column. The column is housed in an oven where the temperature can be precisely controlled (temperature programming) to facilitate the separation of compounds with a wide range of boiling points. MMTS, being a volatile compound, is well-suited for GC analysis.
Mass Spectrometry (MS): MS is a highly sensitive and selective detection technique that identifies and quantifies compounds based on their mass-to-charge ratio (m/z). As the separated compounds elute from the GC column, they enter the MS ion source, where they are ionized (typically by electron ionization for GC-MS). The resulting ions are then separated by a mass analyzer (e.g., a quadrupole) and detected. The MS can be operated in two modes: full scan mode, which provides a full mass spectrum for compound identification, and selected ion monitoring (SIM) mode, which monitors only specific ions characteristic of the target analyte, providing enhanced sensitivity and selectivity for quantification.
The logical workflow of this analytical approach is illustrated in the following diagram:
Detailed Protocol: Quantification of MMTS in a Food Matrix (e.g., Garlic Homogenate)
This protocol provides a step-by-step guide for the quantitative analysis of MMTS in a garlic homogenate sample. The principles can be adapted for other matrices with appropriate validation.
Part 1: Sample Preparation
-
Homogenization: Weigh 1.0 g of fresh garlic clove into a mortar. Add 5.0 mL of deionized water and grind to a fine, uniform paste.
-
Aliquoting: Immediately transfer a 2.0 g aliquot of the homogenate into a 20 mL headspace vial. The timing is critical as the enzymatic reactions that produce volatile sulfur compounds begin upon tissue disruption.[5]
-
Internal Standard Spiking (Optional but Recommended): For accurate quantification, spike the sample with an internal standard (IS). A suitable IS would be a stable isotope-labeled MMTS or another volatile sulfur compound not present in the sample. The IS should be added at a known concentration.
-
Salting Out: Add 1.0 g of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the sample, which can enhance the partitioning of volatile analytes into the headspace.[6]
-
Sealing: Immediately seal the vial with a PTFE/silicone septum and an aluminum cap.
Part 2: HS-SPME Procedure
-
Incubation and Equilibration: Place the sealed vial in an autosampler tray equipped with an incubation station. Incubate the sample at 40°C for 15 minutes with gentle agitation. This allows the volatile compounds to equilibrate between the sample and the headspace.
-
Extraction: Introduce a 50/30 µm DVB/CAR/PDMS SPME fiber into the headspace of the vial. Expose the fiber for 30 minutes at 40°C to allow for the adsorption of MMTS and other volatile compounds.[6][8]
-
Desorption: After extraction, retract the fiber and immediately introduce it into the heated GC inlet for thermal desorption.
The sample preparation and extraction workflow is visualized below:
Part 3: GC-MS Analysis
The following table outlines the recommended GC-MS parameters for the analysis of MMTS. These parameters may require optimization based on the specific instrumentation used.
| Parameter | Setting | Rationale |
| Gas Chromatograph | Agilent 7890B or equivalent | A high-performance GC system is essential for good chromatographic resolution. |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent | A non-polar column is suitable for the separation of a wide range of volatile compounds. |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. |
| Inlet Temperature | 250°C | Ensures efficient thermal desorption of analytes from the SPME fiber. |
| Inlet Mode | Splitless for 1 minute | Maximizes the transfer of analytes to the column for trace-level analysis. |
| Oven Program | Initial temp: 40°C, hold for 2 min; Ramp to 150°C at 5°C/min; Ramp to 250°C at 20°C/min, hold for 5 min | A temperature program allows for the separation of compounds with different volatilities. |
| Mass Spectrometer | Agilent 5977B or equivalent | A sensitive and selective detector for the identification and quantification of MMTS. |
| Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS that produces reproducible mass spectra. |
| Ion Source Temp. | 230°C | Optimizes ionization efficiency and minimizes ion source contamination. |
| Quadrupole Temp. | 150°C | Ensures stable performance of the mass analyzer. |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; SIM for quantification | Full scan is used to confirm the identity of MMTS, while SIM provides higher sensitivity for quantification. |
| SIM Ions for MMTS | m/z 61, 79, 124 | These are characteristic fragment ions of MMTS that can be used for selective detection. |
Part 4: Data Analysis and Quantification
-
Identification: The identity of MMTS in the sample chromatogram is confirmed by comparing its retention time and mass spectrum with that of a pure standard. The mass spectrum of MMTS is characterized by a molecular ion at m/z 124 and key fragment ions.
-
Quantification: For quantification, a calibration curve is constructed by analyzing a series of standards of known MMTS concentrations. The peak area of the target ion (e.g., m/z 61) is plotted against the concentration. The concentration of MMTS in the sample is then determined by interpolating its peak area from the calibration curve. If an internal standard is used, the ratio of the analyte peak area to the internal standard peak area is used for calibration and quantification, which corrects for variations in injection volume and instrument response.
Method Validation
To ensure the reliability and accuracy of the analytical results, the method should be validated according to established guidelines.[11][12] Key validation parameters include:
| Parameter | Description | Acceptance Criteria (Typical) |
| Linearity | The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.995 |
| Limit of Detection (LOD) | The lowest concentration of an analyte that can be reliably detected. | Signal-to-noise ratio (S/N) of 3:1 |
| Limit of Quantification (LOQ) | The lowest concentration of an analyte that can be quantified with acceptable precision and accuracy. | S/N of 10:1; Precision (RSD) ≤ 20%; Accuracy (Recovery) within 80-120% |
| Accuracy (Recovery) | The closeness of the measured value to the true value, typically assessed by analyzing spiked samples. | 80-120% recovery |
| Precision (Repeatability) | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the same operating conditions. | Relative Standard Deviation (RSD) ≤ 15% |
| Specificity | The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present. | No interfering peaks at the retention time of the analyte. |
Troubleshooting and Method Optimization
-
Poor Sensitivity: If the signal for MMTS is weak, consider increasing the extraction time or temperature, or using a larger sample volume. Ensure the GC-MS system is properly tuned.
-
Matrix Effects: Complex matrices can sometimes suppress or enhance the ionization of the analyte in the MS source.[9] The use of an internal standard can help to mitigate this. If matrix effects are severe, further sample cleanup may be necessary.
-
Peak Tailing or Broadening: This can be caused by active sites in the GC inlet or column. Using a deactivated inlet liner and a high-quality capillary column can improve peak shape.
Conclusion
The HS-SPME-GC-MS method described in this application note provides a robust, sensitive, and selective approach for the detection and quantification of this compound in complex matrices. The solvent-free nature of HS-SPME makes it an environmentally friendly sample preparation technique. Proper method validation is essential to ensure the generation of high-quality, reliable data for research, quality control, and regulatory purposes.
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Gładkowska-Gryszkiewicz, A., & Wójcik, M. (2020). Development of the Method for Determination of Volatile Sulfur Compounds (VSCs) in Fruit Brandy with the Use of HS-SPME/GC-MS. PubMed. Retrieved from [Link].
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Zhang, H., Wang, Y., & Li, X. (2022). Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection. PubMed Central. Retrieved from [Link].
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The Good Scents Company. (n.d.). methyl methyl sulfinyl methyl sulfide. Retrieved January 7, 2026, from [Link]
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Application Notes and Protocols for the Use of Methyl (methylsulfinyl)methyl sulfide (MMTS) in Biological Assays
Abstract
Methyl (methylsulfinyl)methyl sulfide (MMTS), also known as FAMSO, is an organosulfur compound with the molecular formula C₃H₈OS₂. While structurally related to the widely used aprotic solvent Dimethyl Sulfoxide (DMSO), specific biological activity and established protocols for MMTS are not extensively documented in peer-reviewed literature. This guide provides a comprehensive framework for researchers to evaluate and utilize MMTS in biological assays, primarily focusing on its potential role as a solvent for hydrophobic test compounds. The protocols herein are designed as a self-validating system, emphasizing the critical need to first establish the intrinsic biological effects of MMTS within a given experimental model before its use as a vehicle. This document provides detailed methodologies for assessing cytotoxicity, baseline cellular responses, and proper experimental design, drawing parallels from the extensive knowledge base surrounding DMSO.
Introduction and Scientific Context
This compound (MMTS) is a hygroscopic, colorless to yellow liquid characterized by a strong stench[1][2]. Its chemical structure features a sulfoxide group, similar to DMSO, suggesting it may share some of its powerful solubilizing properties for both polar and nonpolar molecules[3][4]. In drug discovery and in vitro research, DMSO is the gold-standard solvent for high-throughput screening and dissolving compounds that are otherwise insoluble in aqueous culture media[5][6].
However, the biological inertness of any solvent cannot be assumed. DMSO itself is known to exert a wide range of effects on cellular systems, including inducing cell differentiation, altering gene expression, scavenging free radicals, and modulating membrane permeability[7][8][9]. Given the structural analogy, it is imperative to approach MMTS not as an inert vehicle, but as an experimental variable that must be rigorously characterized.
This guide, therefore, is built on a foundational principle: vehicle validation . Before MMTS can be trusted as a solvent for a compound of interest, its own toxicological and biological footprint on the chosen assay system must be thoroughly understood.
Physicochemical Properties
A summary of the key properties of MMTS is provided below for reference.
| Property | Value | Source(s) |
| CAS Number | 33577-16-1 | [1][3][10] |
| Molecular Formula | C₃H₈OS₂ | [3][10] |
| Molecular Weight | 124.23 g/mol | [3] |
| Appearance | Clear colorless to yellow liquid | [1][3] |
| Odor | Stench | [1] |
| Specific Gravity | 1.220 - 1.224 @ 20°C | [11] |
| Refractive Index | 1.550 - 1.555 @ 20°C | [11] |
| Key Characteristics | Hygroscopic (absorbs moisture from the air) | [1] |
Postulated Role and Comparison with DMSO
The primary hypothesized application for MMTS in biological assays is as a solvent for water-insoluble compounds. Its utility will depend on its solubility profile, its compatibility with cell culture media, and, most importantly, its bio-inertness at working concentrations. The addition of a methylthiomethyl group in place of a methyl group in DMSO may alter its hydrophobicity, membrane interaction, and metabolic stability, necessitating the validation protocols outlined in this document.
Safety, Handling, and Storage
Proper handling of MMTS is essential to ensure personnel safety and maintain the integrity of the compound.
-
Hazard Profile : MMTS is listed as a potential eye and skin irritant. It may also cause irritation to the respiratory and digestive tracts[1][10]. The toxicological properties have not been fully investigated[1].
-
Handling : All work with MMTS should be conducted in a chemical fume hood. Use adequate ventilation and wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat[1][12]. Avoid inhalation of vapors and direct contact with skin and eyes[1].
-
Storage : MMTS is hygroscopic and moisture-sensitive. Store in a tightly sealed container in a cool, dry, well-ventilated area away from incompatible substances. For long-term stability, storing under an inert gas like nitrogen or argon is recommended[1][13].
-
Spills : In case of a spill, absorb with a non-combustible material such as sand or vermiculite and dispose of as hazardous waste. Ensure the area is well-ventilated[1].
Core Protocol: Vehicle Characterization and Validation
The central pillar of using MMTS responsibly is to first qualify it as a suitable vehicle in your specific biological system. This involves determining its cytotoxicity and its baseline effect on the endpoints you plan to measure.
Figure 1: Workflow for the validation of MMTS as a solvent vehicle in a cell-based assay.
Protocol: Determining the Non-Toxic Concentration Range via MTT Assay
This protocol determines the concentration of MMTS that can be used without causing significant cell death, which could otherwise confound experimental results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which serves as an indicator of cell viability[14].
Materials:
-
Cell line of interest (e.g., HeLa, A549, RAW 264.7)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
This compound (MMTS)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (for formazan dissolution)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
MMTS Preparation: Prepare a 10% (v/v) stock solution of MMTS in complete culture medium. Perform serial dilutions in culture medium to create a range of treatment concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.01%, and 0%). The 0% well serves as the untreated control.
-
Cell Treatment: Carefully remove the old medium from the cells. Add 100 µL of the prepared MMTS dilutions to the respective wells. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control (100% viability). Plot the concentration-response curve to determine the concentration at which viability drops significantly. A common threshold for a "non-toxic" concentration is ≥90% cell viability.
Hypothetical Data Summary:
| MMTS Conc. (% v/v) | Average Absorbance (570 nm) | % Cell Viability | Standard Deviation |
| 0 (Control) | 1.250 | 100.0% | 0.08 |
| 0.05 | 1.235 | 98.8% | 0.07 |
| 0.1 | 1.210 | 96.8% | 0.09 |
| 0.25 | 1.150 | 92.0% | 0.11 |
| 0.5 | 0.950 | 76.0% | 0.10 |
| 1.0 | 0.450 | 36.0% | 0.06 |
Note: Data are for illustrative purposes only. Based on this hypothetical data, a working concentration of ≤0.25% v/v, and ideally ≤0.1% v/v, would be selected for subsequent experiments to avoid significant cytotoxicity.
Application Protocol: Using MMTS as a Solvent Vehicle
Once a non-toxic concentration of MMTS has been established, it can be used as a solvent for delivering a hydrophobic test compound ("Compound X"). The inclusion of a Vehicle Control is mandatory to isolate the effects of Compound X from any potential effects of the solvent itself.
Figure 2: Recommended experimental design for a cell-based assay using MMTS as a solvent.
Protocol: General Workflow for a Cell-Based Assay
Objective: To assess the effect of a hydrophobic "Compound X" on nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages using the Griess assay[15].
Procedure:
-
Stock Solutions:
-
Prepare a 1000x stock of Compound X in 100% MMTS (e.g., 10 mM).
-
Prepare a 1000x stock of MMTS vehicle (100% MMTS).
-
Rationale: Preparing high-concentration stocks minimizes the final volume of solvent added to the culture medium, thereby reducing the risk of cytotoxicity. A final solvent concentration of 0.1% is common practice[14].
-
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate and incubate for 24 hours.
-
Preparation of Treatment Media:
-
Untreated Control: Complete medium only.
-
Vehicle Control: Add 1 µL of the 100% MMTS stock to 999 µL of complete medium (final MMTS concentration: 0.1%).
-
Compound X Treatment: Add 1 µL of the 10 mM Compound X stock (in MMTS) to 999 µL of complete medium (final concentrations: 10 µM Compound X, 0.1% MMTS).
-
-
Cell Treatment: Pre-treat cells with the prepared media for 1 hour.
-
Stimulation: Add lipopolysaccharide (LPS) to all wells (except a negative control) to a final concentration of 1 µg/mL to induce an inflammatory response.
-
Incubation: Incubate for 24 hours at 37°C and 5% CO₂.
-
Griess Assay:
-
Collect 50 µL of supernatant from each well.
-
Add 50 µL of Griess Reagent A (sulfanilamide solution).
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (NED solution).
-
Incubate for another 5-10 minutes.
-
Measure absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
-
Data Analysis: Compare the NO production in the "Compound X" group to the "Vehicle Control" group. A statistically significant difference indicates an effect of Compound X, independent of the solvent. The "Vehicle Control" should also be compared to the "Untreated Control" to confirm the solvent has no significant effect on its own.
Discussion and Field-Proven Insights
As a Senior Application Scientist, it is crucial to consider the potential nuances and challenges when adopting a new reagent like MMTS.
-
Solubility and Precipitation: While MMTS is expected to be a good solvent, hydrophobic compounds can still precipitate when a concentrated stock is diluted into aqueous culture medium. This can lead to inaccurate dosing[5]. Visually inspect the medium after adding the compound stock and consider vortexing the diluted treatment medium briefly before adding it to the cells.
-
Potential for Biological Activity: The structural similarity to DMSO suggests MMTS could have its own biological effects. The sulfoxide moiety is known to be reactive and can participate in redox reactions. Studies on Dimethyl Sulfone (DMSO2), a metabolite of DMSO, showed it could induce aberrations in gametogenesis in C. elegans and was more potent than DMSO[16]. Researchers should remain vigilant for unexpected results and consider running broader panels (e.g., gene expression arrays, proteomics) if MMTS is to be used extensively in a research program.
-
Impact on Assay Technology: Be aware that organic solvents can interfere with certain assay readouts. For instance, high concentrations of solvents might denature enzymes or interact with fluorescent probes. Always consult the technical documentation for any assay kits being used.
-
Long-Term Stability in Media: The stability of MMTS in complex, warm, and oxygenated culture media over long incubation periods (e.g., >72 hours) is unknown. It may be oxidized or metabolized by cells, which could alter its properties or generate reactive byproducts. For long-term studies, refreshing the treatment medium periodically may be advisable.
Conclusion
This compound presents a potential alternative to commonly used solvents in biological research. However, due to the current lack of specific data on its biological interactions, its adoption requires a careful and methodical approach. The cornerstone of its use is a rigorous, upfront validation of its cytotoxic profile and its inertness on the biological endpoints of interest within the specific model system being studied. By following the protocols and principles outlined in this guide—particularly the non-negotiable use of a vehicle control—researchers can confidently assess the utility of MMTS and generate reliable, reproducible, and accurately interpreted data.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl methylsulfinylmethyl sulfide, 97%. Retrieved from Cole-Parmer.[1]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9543427, Methyl Methylsulfinylmethyl Sulfide. Retrieved from PubChem.[3]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99129, this compound. Retrieved from PubChem.[10]
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The Good Scents Company. (n.d.). methyl methyl sulfinyl methyl sulfide. Retrieved from The Good Scents Company.[11]
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Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from Wikipedia.[4]
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Patel, K. (2022). Abstract 3170: DMSO 2.0 - An advanced DMSO product for 2D and 3D cell culture of PROTACs and hydrophobic drugs. Cancer Research.[5]
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Sigma-Aldrich. (2023). Safety Data Sheet - Ethyl methyl sulfide. Retrieved from Sigma-Aldrich.[12]
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Haz-Map. (n.d.). Methyl methylsulfinylmethyl sulfide - Hazardous Agents. Retrieved from Haz-Map.[2]
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Reis, R. J., & Goldstein, P. (1983). Effects of Dimethyl Sulfone (DMSO2) on Early Gametogenesis in Caenorhabditis Elegans: Ultrastructural Aberrations and Loss of Synaptonemal Complexes From Pachytene Nuclei. PubMed.
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Thermo Fisher Scientific. (n.d.). Methyl methylsulfinylmethyl sulfide, 97%, Thermo Scientific. Retrieved from Fisher Scientific.[17]
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Kocsis, J. J., Harkaway, S., & Snyder, R. (1975). Biological effects of the metabolites of dimethyl sulfoxide. Annals of the New York Academy of Sciences.[16]
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Patsnap. (2024). What is the mechanism of Dimethyl Sulfoxide?. Retrieved from Patsnap Synapse.[7]
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Atlas of Science. (2016). Another aspect in use of DMSO in medicinal chemistry. Retrieved from Atlas of Science.[18]
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Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports.[8]
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BenchChem. (2023). Application Notes and Protocols for 4-(Methylsulfinyl)butanenitrile in In-Vitro Cell Culture Assays. Retrieved from BenchChem.[14]
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Osborne, D. W., et al. (2024). Dimethyl sulfoxide in topical pharmaceutical drug development: A fresh perspective. Journal of Excipients and Food Chemicals.[19]
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Gurtovenko, A. A., & Anwar, J. (2007). Effect of DMSO on the Mechanical and Structural Properties of Model and Biological Membranes. The Journal of Physical Chemistry B.[9]
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gChem Global. (n.d.). Pharmaceuticals. Retrieved from gChem Global.[6]
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CP Lab Safety. (n.d.). This compound, min 96% (GC), 100 grams. Retrieved from CP Lab Safety.[13]
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National Institute of Standards and Technology. (n.d.). Methane, (methylsulfinyl)(methylthio)-. Retrieved from NIST WebBook.[20]
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STEMCELL Technologies. (2020). How to Prepare and Plate Semi-Solid Methylcellulose Medium for Cell Culture. Retrieved from STEMCELL Technologies.[22]
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BenchChem. (2023). Application Notes and Protocols for Methylsyringin in Cell Culture Experiments. Retrieved from BenchChem.[15]
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Moran, J. J., et al. (2008). Methyl Sulfide Production by a Novel Carbon Monoxide Metabolism in Methanosarcina acetivorans. Applied and Environmental Microbiology.[23]
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Application Notes & Protocols: Methyl (methylsulfinyl)methyl sulfide (FAMSO) as a Versatile C1 Synthon in Pharmaceutical Intermediate Synthesis
Abstract and Introduction
Methyl (methylsulfinyl)methyl sulfide, commonly known by the synonyms FAMSO or MMTS, is a bifunctional organosulfur compound with the chemical structure CH₃S(O)CH₂SCH₃.[1][2] Its unique architecture, featuring a methylene bridge activated by both a sulfoxide and a thioether group, renders it a potent and versatile C1 building block in modern organic synthesis. The protons on the central methylene group exhibit significant acidity, allowing for facile deprotonation to form a stabilized carbanion. This nucleophilic species can then engage in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, making FAMSO an invaluable precursor for constructing complex molecular scaffolds.
The prevalence of sulfoxide and thioether moieties in medicinally active compounds underscores the importance of reagents like FAMSO.[3][4][5] Sulfoxides, in particular, are found in numerous pharmaceuticals, including proton pump inhibitors and anti-inflammatory agents, and are prized for their ability to modulate solubility and engage in specific biological interactions.[4][6] Furthermore, the sulfinyl group can serve as a powerful chiral auxiliary, guiding stereoselective transformations—a critical consideration in pharmaceutical development where enantiomeric purity is often paramount.[7]
This document serves as a comprehensive technical guide for researchers, chemists, and drug development professionals. It provides an in-depth overview of FAMSO's physicochemical properties, safety considerations, core reactivity, and detailed, field-proven protocols for its application in the synthesis of key pharmaceutical intermediates.
Physicochemical Properties & Safety Data
A thorough understanding of a reagent's properties and hazards is fundamental to its safe and effective use in a laboratory setting.
Physical and Chemical Properties
FAMSO is a clear, colorless to yellow liquid that is hygroscopic, meaning it readily absorbs moisture from the air.[1][8] It is also characterized by a strong, unpleasant stench.[1][8]
| Property | Value | Source(s) |
| Molecular Formula | C₃H₈OS₂ | [9][10] |
| Molecular Weight | 124.23 g/mol | [9][10] |
| Appearance | Colorless to yellow clear liquid | [1] |
| Density | ~1.22 g/mL at 20 °C | [2][11] |
| Refractive Index | ~1.550 - 1.555 @ 20 °C | [2] |
| Flash Point | > 110 °C (> 230 °F) | [2] |
| IUPAC Name | methylsulfanyl(methylsulfinyl)methane | [9] |
Safety, Handling, and Storage
FAMSO is classified as an irritant and requires careful handling in a well-ventilated chemical fume hood.[1][9][10] Adherence to strict safety protocols is mandatory.
| Hazard Category | GHS Statement | Precautionary Measures & First Aid |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves/clothing. P302+P352: IF ON SKIN: Wash with plenty of water.[9] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing vapor. P304+P340: IF INHALED: Remove person to fresh air.[9] |
| Handling | - | Use with adequate ventilation under an inert atmosphere (e.g., nitrogen) to prevent moisture absorption.[1] Avoid contact with strong acids and oxidizing agents.[1] |
| Storage | - | Store in a cool, dry, well-ventilated area in a tightly closed container. Protect from moisture.[1] |
Core Reactivity and Mechanistic Rationale
The synthetic utility of FAMSO is derived from the enhanced acidity of the α-methylene protons situated between the electron-withdrawing sulfoxide and sulfide groups. This allows for the generation of a stabilized carbanion using a suitable base, such as an organolithium reagent or lithium diisopropylamide (LDA). This carbanion is a soft nucleophile, ideal for reactions with a variety of electrophiles.
The general mechanism for the generation and subsequent alkylation of the FAMSO anion is depicted below. This pathway forms the basis for its use as a C1 synthon, enabling the elongation of carbon chains and the introduction of the valuable methylthiomethyl sulfoxide moiety.
Caption: General reaction mechanism for FAMSO.
Application Protocol: Synthesis of a β-Ketosulfoxide Intermediate
This protocol details the synthesis of 1-(methylsulfinyl)-1-(methylthio)acetophenone, a β-ketosulfoxide, via the acylation of the FAMSO carbanion with an ester. β-Ketosulfoxides are highly valuable intermediates in pharmaceutical synthesis, serving as precursors to chiral alcohols, ketones, and other complex structures.
Workflow Overview
Caption: Experimental workflow for β-Ketosulfoxide synthesis.
Materials and Reagents
-
This compound (FAMSO), 97%
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Methyl Benzoate, ≥99%
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc), ACS grade
-
Hexanes, ACS grade
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Step-by-Step Experimental Protocol
Note: This reaction is highly sensitive to moisture and air. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (Nitrogen or Argon).
-
Reaction Setup: To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add FAMSO (1.24 g, 10.0 mmol, 1.0 equiv).
-
Solvent Addition: Add 50 mL of anhydrous THF via syringe. Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Deprotonation: While maintaining the temperature at -78 °C, slowly add n-butyllithium (4.4 mL of a 2.5 M solution in hexanes, 11.0 mmol, 1.1 equiv) dropwise via syringe over 15 minutes. The solution may turn pale yellow, indicating the formation of the carbanion. Stir the mixture for an additional 30 minutes at -78 °C.
-
Acylation: In a separate dry flask, prepare a solution of methyl benzoate (1.36 g, 10.0 mmol, 1.0 equiv) in 10 mL of anhydrous THF. Add this solution dropwise to the carbanion mixture at -78 °C over 20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a 1:1 mixture of ethyl acetate/hexanes as the eluent.
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.
-
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and add 50 mL of deionized water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to yield the pure β-ketosulfoxide product.
Product Characterization
The identity and purity of the synthesized 1-(methylsulfinyl)-1-(methylthio)acetophenone should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR: To confirm the chemical structure and assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups. The presence of a sulfoxide (S=O) stretch is typically observed in the 9.43-9.71 µm (1060-1030 cm⁻¹) region, while the ketone (C=O) will also be prominent.[12]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Analytical and Quality Control
Ensuring the quality of both the starting material and the synthesized intermediates is critical in pharmaceutical manufacturing.
-
Purity of FAMSO: The purity of the starting FAMSO reagent should be verified, typically by Gas Chromatography (GC), as it is a volatile liquid.
-
Purity of Intermediates: For non-volatile, UV-active products like the β-ketosulfoxide described, High-Performance Liquid Chromatography (HPLC) is the preferred method for determining purity.[13]
-
Structural Confirmation: As mentioned, a combination of NMR, IR, and MS provides a comprehensive characterization of the synthesized molecules, ensuring the correct structure has been obtained.
Conclusion
This compound (FAMSO) is a powerful and versatile C1 synthon with significant applications in the synthesis of pharmaceutical intermediates. Its utility stems from the ease with which its activated methylene group can be functionalized, providing a direct route to complex molecules containing the medicinally relevant sulfoxide and thioether motifs. The protocol detailed herein for the synthesis of a β-ketosulfoxide intermediate exemplifies a robust and reproducible application of FAMSO's core reactivity. By following stringent safety and handling procedures, researchers can effectively leverage this reagent to advance synthetic programs in drug discovery and development.
References
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Application Notes & Protocols for the Selective Oxidation of Sulfides to Sulfoxides
Abstract: The selective oxidation of sulfides to sulfoxides is a cornerstone transformation in modern organic synthesis, particularly in the development of pharmaceuticals and fine chemicals.[1][2][3] Sulfoxides are not only valuable synthetic intermediates but also constitute the core of numerous biologically active molecules.[4][5] The primary challenge in this process lies in achieving high chemoselectivity, preventing the over-oxidation of the desired sulfoxide to the corresponding sulfone.[4][6][7] This guide provides a detailed overview of field-proven experimental procedures, focusing on methodologies that prioritize efficiency, selectivity, and adherence to the principles of green chemistry. We will explore the mechanistic underpinnings of various protocols, from classic peroxy acid-based methods to modern catalytic systems using hydrogen peroxide, to empower researchers with the knowledge to make informed experimental choices.
Foundational Principles of Selective Sulfoxidation
The oxidation of a sulfide is a stepwise process. The nucleophilic sulfur atom attacks an electrophilic oxygen source to form the sulfoxide. This sulfoxide can then be further oxidized under the same conditions to a sulfone. Achieving selectivity for the sulfoxide hinges on controlling the relative rates of these two oxidation steps.
The key to maximizing sulfoxide yield is to employ reaction conditions that favor the first oxidation while disfavoring the second. This is typically achieved through:
-
Careful Control of Stoichiometry: Using approximately one equivalent of the oxidizing agent is the most straightforward method to favor mono-oxidation.[7][8]
-
Temperature Regulation: Oxidation is an exothermic process. Lowering the reaction temperature decreases the rate of both oxidation steps, but often has a more pronounced effect on the second, more difficult oxidation to the sulfone, thus improving selectivity.[1][9]
-
Choice of Oxidant: Milder oxidizing agents are inherently more selective for sulfoxide formation. The development of environmentally benign oxidants is a major focus of modern "green chemistry".[1][4][5][10]
-
Use of Catalysts: Catalysts can activate milder oxidants (like H₂O₂) and can be designed to be selective for the first oxidation step.[2][11][12]
Methodologies & Experimental Protocols
This section details three robust methods for sulfide oxidation, each with distinct advantages regarding cost, environmental impact, and substrate scope.
Method 1: Hydrogen Peroxide-Based Oxidation (Green Chemistry Approach)
Aqueous hydrogen peroxide (H₂O₂) is considered an ideal "green" oxidant because its only byproduct is water, it is inexpensive, and it has a high active oxygen content.[4][5][10][13]
This procedure leverages glacial acetic acid to activate hydrogen peroxide, enabling a simple and clean oxidation without the need for metal catalysts.[4] It is particularly suitable for substrates that are stable in acidic media.
Rationale: While H₂O₂ alone is a weak oxidant for sulfides, the acidic medium likely facilitates the protonation of hydrogen peroxide, increasing its electrophilicity and promoting the attack by the nucleophilic sulfide sulfur atom.
Step-by-Step Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the sulfide (1.0 mmol, 1.0 equiv) and glacial acetic acid (1.0 mL).
-
Reagent Addition: While stirring the solution at room temperature, slowly add 30% aqueous hydrogen peroxide (2.2 mmol, 2.2 equiv) dropwise over 5 minutes.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfide is completely consumed.
-
Workup: Once the reaction is complete, carefully neutralize the resulting solution with a saturated aqueous solution of sodium bicarbonate or 4 M NaOH.
-
Extraction: Extract the product with a suitable organic solvent, such as dichloromethane (CH₂Cl₂) or ethyl acetate (3 x 10 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude sulfoxide. The product can be further purified by column chromatography or recrystallization if necessary.[4]
The use of a solid, recyclable catalyst enhances the reaction rate, often allowing for milder conditions (e.g., lower temperatures, neutral pH) and broader substrate compatibility.[1][2] This protocol provides a general framework for using a heterogeneous catalyst, such as a metal-functionalized solid support.
Rationale: The catalyst activates H₂O₂ by forming a highly reactive metal-peroxo species.[14] This species then efficiently transfers an oxygen atom to the sulfide. The heterogeneous nature of the catalyst simplifies post-reaction purification, as it can be removed by simple filtration and often reused.[1][5][6]
Step-by-Step Protocol:
-
Reaction Setup: Charge a flask with the sulfide (0.5 mmol, 1.0 equiv), the heterogeneous catalyst (e.g., 50 mg of PAMAM-G1-PMo or Mn₂ZnO₄ nanoparticles), and a solvent such as ethanol (8 mL).[1][5]
-
Temperature Control: Stir the resulting suspension and bring it to the optimal temperature (e.g., 30 °C).[1]
-
Oxidant Addition: Slowly add 30% aqueous H₂O₂ (0.55 mmol, 1.1 equiv) to the mixture.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within a few hours.[1]
-
Catalyst Recovery: After the reaction is finished, separate the catalyst from the mixture by filtration. Wash the recovered catalyst with the reaction solvent (e.g., ethanol) and dry it in a vacuum for reuse.[1]
-
Product Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product, which can be purified by standard methods.
Method 2: meta-Chloroperoxybenzoic Acid (m-CPBA) Oxidation
m-CPBA is a classic, highly efficient oxidant for converting sulfides to sulfoxides.[9][15] While effective, it is more hazardous than H₂O₂ and requires careful handling.[16] Its main advantage is the typically clean and rapid nature of the reaction.
Rationale: The peroxy acid contains a weak O-O bond and an electrophilic oxygen atom that is readily attacked by the sulfide. The reaction is often very fast, and controlling the temperature is critical to prevent the exothermic reaction from proceeding to the sulfone.[9]
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the sulfide (1.0 mmol, 1.0 equiv) in a suitable chlorinated solvent like dichloromethane (DCM) or in a solvent like tetrahydrofuran (THF) (5-10 mL) in a flask.[9][17]
-
Temperature Control: Cool the solution to a low temperature, typically 0 °C or even lower (e.g., -70 °C), using an ice bath or dry ice/acetone bath to manage the exothermicity and enhance selectivity.[9][18]
-
Reagent Addition: Add m-CPBA (approx. 1.2 equiv) portion-wise or as a solution in the same solvent. Note: Commercial m-CPBA is typically ~77% pure; the molar amount should be adjusted accordingly.
-
Reaction Monitoring: Stir the reaction at the low temperature and monitor its progress closely by TLC. The reaction is often complete in under an hour.
-
Workup: Upon completion, quench the excess peroxy acid by adding an aqueous solution of a reducing agent, such as sodium sulfite (Na₂SO₃) or sodium thiosulfate (Na₂S₂O₃).
-
Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate to remove the m-chlorobenzoic acid byproduct, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfoxide.
Comparative Overview of Methods
The choice of method depends on the specific substrate, desired scale, and available resources. The following table summarizes the key characteristics of the described protocols.
| Feature | Protocol 1A: H₂O₂/AcOH | Protocol 1B: H₂O₂/Catalyst | Protocol 2: m-CPBA |
| Oxidant | 30% H₂O₂ | 30% H₂O₂ | m-CPBA |
| Key Reagent | Acetic Acid | Heterogeneous Catalyst | m-Chloroperoxybenzoic acid |
| Typical Temp. | Room Temperature | 30-40 °C[1] | -70 to 0 °C[9][18] |
| Selectivity | Good to Excellent[4] | Excellent[1][5] | Excellent (with temp. control) |
| Green Aspects | High (water byproduct)[4] | Very High (recyclable catalyst)[1] | Low (chlorinated waste) |
| Considerations | Substrate must be acid-stable. | Catalyst synthesis/cost. | Peroxide handling safety.[16] |
Conclusion
The selective oxidation of sulfides to sulfoxides is a well-established yet continually evolving field. For routine, green, and scalable syntheses, hydrogen peroxide-based systems, particularly those employing recyclable heterogeneous catalysts, represent the state of the art.[1][5] They offer high selectivity under mild conditions, aligning with the sustainability goals of modern chemical manufacturing.[4][19] For rapid, small-scale synthesis where efficiency is paramount, the classic m-CPBA method remains a reliable and effective option, provided appropriate safety measures and temperature controls are implemented. Researchers should select the protocol that best balances the chemical requirements of their substrate with considerations of safety, cost, and environmental impact.
References
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The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. MDPI. [Link]
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Oxidation of sulfides to sulfoxides with H2O2/HNO3 reagent system. Taylor & Francis Online. [Link]
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Selective Oxidation of Sulfides to Sulfoxides by Hydrogen Peroxide in the Presence of Mn2ZnO4 Spinel Nanoparticle Catalyst. Journal of Synthetic Chemistry. [Link]
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Sulfide Oxidation. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Application Notes and Protocols for Methyl (methylsulfinyl)methyl sulfide in Materials Science
Introduction: Unveiling the Potential of a Unique Sulfoxide
Methyl (methylsulfinyl)methyl sulfide (MMSS), also known as FAMSO, is a polar aprotic solvent with a unique molecular structure containing both a sulfoxide and a sulfide moiety.[1][2] While its applications in materials science are not yet extensively documented, its physicochemical properties suggest significant potential in several cutting-edge domains. This guide provides detailed application notes and exploratory protocols for researchers and scientists interested in leveraging the distinct characteristics of MMSS in polymer science, nanotechnology, and energy storage. By drawing analogies with the well-established chemistry of dimethyl sulfoxide (DMSO), we aim to provide a robust framework for innovation.
Physicochemical Properties of MMSS and Related Solvents
A comparative analysis of the physical properties of MMSS against other common polar aprotic solvents highlights its potential as a high-boiling-point, highly polar medium.
| Property | This compound (MMSS) | Dimethyl sulfoxide (DMSO) | N-Methyl-2-pyrrolidone (NMP) |
| Molecular Formula | C₃H₈OS₂[1][3] | C₂H₆OS | C₅H₉NO |
| Molecular Weight | 124.23 g/mol [1][3] | 78.13 g/mol | 99.13 g/mol |
| Boiling Point | >110 °C (>230 °F)[4] | 189 °C | 202 °C |
| Density | ~1.22 g/mL[4] | 1.10 g/mL | 1.03 g/mL |
| Refractive Index | ~1.55[4] | 1.48 | 1.47 |
| Polarity (ET(30)) | High (estimated) | 45.1 | 42.2 |
Application Area 1: High-Performance Polymer Synthesis and Processing
The high polarity and boiling point of MMSS make it an excellent candidate as a solvent for the synthesis and processing of high-performance polymers, such as polyimides and polysulfones, which often require aggressive reaction conditions and good solubility of the polymer chains.[5][6][7]
Rationale for Application
Polar aprotic solvents are crucial in polymerization reactions, particularly those involving nucleophilic substitution, as they can solvate cations while leaving anions relatively free, thereby accelerating reaction rates.[7][8] The sulfoxide group in MMSS is a strong hydrogen bond acceptor, which can aid in the dissolution of polar monomers and polymers. Its low volatility compared to some other solvents reduces solvent loss at elevated reaction temperatures.
Experimental Protocol: Synthesis of an Aromatic Polyimide
This protocol outlines the synthesis of a polyimide from 4,4'-oxydianiline (ODA) and pyromellitic dianhydride (PMDA) using MMSS as the solvent.
Materials:
-
This compound (MMSS), anhydrous
-
4,4'-Oxydianiline (ODA), purified
-
Pyromellitic dianhydride (PMDA), purified
-
Argon or Nitrogen gas, high purity
-
Anhydrous methanol
-
N,N-Dimethylacetamide (DMAc), for comparison
Equipment:
-
Three-neck round-bottom flask with a mechanical stirrer, nitrogen/argon inlet, and a drying tube
-
Heating mantle with a temperature controller
-
Glass casting plates
-
Vacuum oven
Procedure:
-
Monomer Dissolution: In a flame-dried three-neck flask under a positive pressure of argon, dissolve ODA in anhydrous MMSS with gentle stirring. The concentration of the monomer should be calculated to yield a final poly(amic acid) solution of 15-20 wt%.
-
Polymerization: Once the ODA is fully dissolved, slowly add powdered PMDA in small portions to the stirred solution. Maintain the temperature at 25 °C. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
Reaction Monitoring: Continue stirring for 24 hours at room temperature. The progress of the polymerization can be monitored by measuring the inherent viscosity of the solution.
-
Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate.
-
Thermal Imidization: Place the cast film in a vacuum oven and subject it to a staged heating program: 100 °C for 1 hour, 200 °C for 1 hour, and finally 300 °C for 1 hour to effect the conversion of the poly(amic acid) to polyimide.
Self-Validation:
-
Viscosity Measurement: A steady increase and plateau in the solution's viscosity indicate the progression and completion of the polymerization.
-
FTIR Spectroscopy: The disappearance of the amic acid peaks (~1660 cm⁻¹ and ~3300 cm⁻¹) and the appearance of characteristic imide peaks (~1780 cm⁻¹ and ~1720 cm⁻¹) in the FTIR spectrum of the final film will confirm successful imidization.
Application Area 2: Synthesis of Metal Sulfide Nanoparticles
Drawing inspiration from the use of DMSO as both a solvent and a sulfur source in the synthesis of sulfide nanoparticles, MMSS presents an intriguing alternative with a higher sulfur content and a different reactivity profile.[9][10][11]
Rationale for Application
The thermal decomposition of sulfoxides can yield reactive sulfur species.[12][13] The presence of a sulfide linkage in MMSS may offer a lower-energy pathway for the release of sulfur compared to DMSO. Furthermore, the sulfoxide and sulfide groups can act as capping ligands, stabilizing the nanoparticles and preventing agglomeration.[14][15][16][17]
Experimental Protocol: Solvothermal Synthesis of Cadmium Sulfide (CdS) Quantum Dots
This protocol describes the use of MMSS as the solvent and sulfur source for the synthesis of CdS quantum dots.
Materials:
-
Cadmium acetate dihydrate (Cd(OAc)₂·2H₂O)
-
This compound (MMSS)
-
Oleylamine (technical grade, 70%)
-
Toluene
-
Methanol
Equipment:
-
Teflon-lined stainless-steel autoclave
-
Oven
-
Centrifuge
-
UV-Vis spectrophotometer
-
Photoluminescence spectrophotometer
Procedure:
-
Precursor Solution: In a typical synthesis, dissolve Cd(OAc)₂·2H₂O in a mixture of MMSS and oleylamine in a glass vial.
-
Solvothermal Reaction: Transfer the solution to a Teflon-lined autoclave and seal it. Place the autoclave in an oven preheated to 180-220 °C for 4-12 hours. The temperature and time can be varied to control the size of the quantum dots.
-
Isolation and Purification: After the reaction, allow the autoclave to cool to room temperature. The resulting colored solution is then transferred to a centrifuge tube. Add methanol to precipitate the CdS quantum dots.
-
Washing: Centrifuge the mixture, discard the supernatant, and re-disperse the precipitate in toluene. Repeat the precipitation and washing steps two more times to remove unreacted precursors and excess ligands.
-
Characterization: Disperse the final purified CdS quantum dots in toluene for characterization.
Self-Validation:
-
Optical Properties: The formation of quantum dots will be confirmed by the appearance of a distinct absorption peak in the UV-Vis spectrum and a corresponding emission peak in the photoluminescence spectrum. The position of these peaks will be indicative of the quantum dot size.
-
Transmission Electron Microscopy (TEM): TEM analysis will reveal the size, shape, and crystallinity of the synthesized nanoparticles.
Application Area 3: Electrolyte Component for Lithium-Sulfur Batteries
High donor number solvents are known to enhance the solubility of lithium polysulfides, which is a key aspect of the performance of lithium-sulfur (Li-S) batteries.[18][19][20] The sulfoxide group in MMSS is expected to give it a high donor number, making it a promising candidate for Li-S battery electrolytes.
Rationale for Application
The performance of Li-S batteries is often limited by the "shuttle effect," where dissolved polysulfides migrate to the lithium anode, leading to capacity loss.[19] An ideal electrolyte solvent should have sufficient polysulfide solubility to facilitate the redox reactions but not so high as to exacerbate the shuttle effect. The unique structure of MMSS may offer a balanced solubility and a stable electrochemical window. Its similarity to DMSO, which has been investigated in Li-S battery electrolytes, provides a strong basis for this application.[18][21][22]
Experimental Protocol: Preparation and Electrochemical Testing of an MMSS-based Electrolyte
This protocol details the formulation of an MMSS-based electrolyte and its evaluation in a Li-S coin cell.
Materials:
-
This compound (MMSS), battery grade
-
1,3-Dioxolane (DOL), battery grade
-
1,2-Dimethoxyethane (DME), battery grade
-
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)
-
Lithium nitrate (LiNO₃)
-
Sulfur/carbon composite cathode
-
Lithium metal foil
-
Celgard separator
-
Coin cell components (CR2032)
Equipment:
-
Argon-filled glovebox
-
Coin cell crimper
-
Battery cycler
-
Electrochemical impedance spectroscopy (EIS) system
Procedure:
-
Electrolyte Formulation: Inside an argon-filled glovebox, prepare the electrolyte by dissolving LiTFSI and LiNO₃ in a mixture of MMSS, DOL, and DME. A typical formulation could be 1 M LiTFSI with 0.1 M LiNO₃ in MMSS:DOL:DME (e.g., in a 1:1:1 volume ratio).
-
Coin Cell Assembly: Assemble CR2032 coin cells in the glovebox using the sulfur/carbon composite as the cathode, lithium metal as the anode, a Celgard separator, and the prepared MMSS-based electrolyte.
-
Electrochemical Testing:
-
Cyclic Voltammetry (CV): Perform CV scans to identify the redox peaks corresponding to the polysulfide conversion reactions.
-
Galvanostatic Cycling: Cycle the cells at various C-rates (e.g., C/10, C/5, C/2) to determine the discharge capacity, coulombic efficiency, and cycle life.
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements to investigate the interfacial resistance and charge transfer kinetics.
-
Self-Validation:
-
CV Peaks: The presence of two distinct cathodic peaks and one or two anodic peaks in the CV curve will confirm the electrochemical activity of the sulfur cathode in the MMSS-based electrolyte.
-
Cycling Performance: A stable cycling performance with high coulombic efficiency would indicate that the MMSS-based electrolyte can effectively support the Li-S redox chemistry while potentially mitigating the shuttle effect.
Visualizations
Workflow for Nanoparticle Synthesis
Caption: Workflow for the solvothermal synthesis of CdS quantum dots using MMSS.
Proposed Role of MMSS in Li-S Batteries
Caption: Proposed role of MMSS in solvating polysulfides in a Li-S battery.
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Moro, A., et al. (2006). Theoretical study of the reduction mechanism of sulfoxides by thiols. The Journal of Physical Chemistry A, 110(24), 7628-7636. [Link]
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Morita, M., et al. (1987). Dimethyl sulfoxide-based electrolytes for rechargeable lithium batteries. Electrochimica Acta, 32(2), 231-236. [Link]
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Haz-Map. (n.d.). Methyl methylsulfinylmethyl sulfide. [Link]
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Wikipedia. (n.d.). Dimethyl sulfide. [Link]
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Li, W., et al. (2015). Application of Dimethyl Sulfoxide as Solvent of Electrolyte Solution in Rechargeable Lithium Metal Batteries. Journal of The Electrochemical Society, 162(9), A1764-A1769. [Link]
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Fey, N. (2014). The emergence of sulfoxides as efficient ligands in transition metal catalysis. Dalton Transactions, 43(34), 12866-12883. [Link]
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Wills, A. W., et al. (2018). Matched Ligands for Small, Stable Colloidal Nanoparticles of Copper, Cuprous Oxide and Cuprous Sulfide. Chemistry – A European Journal, 24(59), 15726-15735. [Link]
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Zhang, Y., et al. (2023). Electrolytes with moderate lithium polysulfide solubility for high-performance long-calendar-life lithium–sulfur batteries. Proceedings of the National Academy of Sciences, 120(31), e2302450120. [Link]
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Cotton, F. A., & Francis, R. (1960). Sulfoxides as Ligands. I. A Preliminary Survey of Methyl Sulfoxide Complexes. Journal of the American Chemical Society, 82(12), 2986-2991. [Link]
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Yu, X., et al. (2016). Ligand-dependent Ag2S formation: changes in deposition of silver nanoparticles with sulfidation. Environmental Science: Nano, 3(6), 1435-1442. [Link]
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Application Notes & Protocols: Isotopic Labeling of Methyl (methylsulfinyl)methyl Sulfide for Mechanistic Studies
Abstract
Methyl (methylsulfinyl)methyl sulfide (MMTS), also known as formaldehyde dimethyl dithioacetal S-oxide, is a sulfoxide of significant interest in organic synthesis and mechanistic chemistry. Its unique structure, featuring both a sulfide and a sulfoxide moiety attached to the same methylene bridge, makes it a versatile substrate for studying a range of chemical transformations, including Pummerer-type reactions and sulfoxide-mediated processes.[1] To rigorously elucidate the intricate pathways of these reactions, isotopic labeling serves as an indispensable tool.[2] This guide provides a comprehensive overview of the strategies, detailed protocols, and analytical validation methods for the synthesis of isotopically labeled MMTS variants, empowering researchers to trace atomic fate, differentiate between competing mechanisms, and quantify kinetic isotope effects with high precision.
Introduction: The Rationale for Isotopic Labeling of MMTS
Understanding a chemical reaction mechanism requires a detailed map of bond-forming and bond-breaking events. Isotopic labeling provides the empirical data to draw this map.[3] By replacing an atom with its heavier, non-radioactive isotope (e.g., ¹²C with ¹³C, ¹H with ²H/D, or ³²S with ³⁴S), we introduce a subtle mass change that can be tracked using modern analytical techniques without altering the fundamental chemical reactivity of the molecule.[3][4]
For a molecule like MMTS (CH₃-S-CH₂-S(O)-CH₃), position-specific labeling allows researchers to ask and answer highly specific mechanistic questions:
-
Distinguishing Non-Equivalent Methyl Groups: Are the thioether and sulfoxide methyl groups interchangeable during a reaction? Labeling one but not the other provides a definitive answer.
-
Tracing the Methylene Bridge: Does the central -CH₂- group remain intact, or is it involved in fragmentation or rearrangement pathways?
-
Elucidating Reaction Intermediates: By analyzing the isotopic composition of products and intermediates, one can deduce the connectivity and fate of atoms from the starting material.[5]
-
Kinetic Isotope Effect (KIE) Studies: Replacing an atom involved in a rate-determining step with its heavier isotope can slow the reaction. Measuring this KIE provides powerful evidence for the transition state structure.
This document outlines robust protocols for the synthesis and analysis of MMTS labeled with ¹³C and ²H (Deuterium) at its distinct methyl and methylene positions.
Strategic Synthesis of Isotopically Labeled MMTS
The most direct and versatile approach to labeled MMTS is a two-step sequence: first, the synthesis of an isotopically labeled formaldehyde dimethyl dithioacetal precursor, followed by its selective mono-oxidation.
Overall Synthetic Workflow
The general workflow involves preparing the desired labeled dithioacetal and then carefully oxidizing it to the target sulfoxide.
Caption: General workflow for the synthesis and analysis of labeled MMTS.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Handle reagents like methyl iodide and m-CPBA with extreme care.
Protocol 1: Synthesis of [¹³C₂]-Methyl (methylsulfinyl)methyl sulfide
This protocol details the synthesis of MMTS where both methyl carbons are labeled with ¹³C. A similar approach can be used for deuterium labeling by substituting [¹³C]-Methyl Iodide with [D₃]-Methyl Iodide.
Part A: Synthesis of Bis([¹³C]-methyl) Dithioacetal
This step is adapted from standard procedures for dithioacetal formation. The key is the use of an isotopically labeled methylating agent.
-
Rationale: Sodium thiomethoxide is a potent nucleophile that readily displaces iodide from methyl iodide. Using dibromomethane as a dielectrophile allows for the sequential formation of two C-S bonds, creating the dithioacetal backbone.
| Step | Procedure | Causality & Expert Insights |
| 1 | In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve sodium thiomethoxide (2.2 eq.) in anhydrous ethanol (10 mL per gram of thiomethoxide). | Anhydrous conditions are critical to prevent side reactions with water. An inert atmosphere prevents oxidation of the highly nucleophilic thiomethoxide. |
| 2 | Cool the solution to 0 °C in an ice bath. | The subsequent reactions are exothermic. Cooling maintains control over the reaction rate and minimizes potential side products. |
| 3 | Add [¹³C]-Methyl Iodide (1.0 eq.) dropwise via syringe over 15 minutes. Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour. | This first step generates sodium [¹³C]-thiomethoxide in situ. Monitoring the reaction by TLC or GC-MS can confirm the consumption of the starting material. |
| 4 | Re-cool the mixture to 0 °C. Add dibromomethane (1.1 eq.) dropwise. Allow the reaction to slowly warm to room temperature and stir overnight. | Dibromomethane links two molecules of the [¹³C]-thiomethoxide. Stirring overnight ensures the reaction goes to completion. |
| 5 | Quench the reaction by adding deionized water. Extract the aqueous phase three times with dichloromethane (DCM). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter. | The aqueous workup removes inorganic salts (NaBr). DCM is a suitable solvent for extracting the nonpolar dithioacetal product. |
| 6 | Concentrate the organic phase in vacuo. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield pure bis([¹³C]-methyl) dithioacetal. | Purification is essential to remove any unreacted starting materials or byproducts before the oxidation step. The purity should be confirmed by NMR. |
Part B: Selective Mono-oxidation to [¹³C₂]-MMTS
-
Rationale: Meta-chloroperoxybenzoic acid (m-CPBA) is a common and effective reagent for oxidizing sulfides to sulfoxides. The reaction is performed at low temperature (-78 °C) to enhance selectivity for mono-oxidation and prevent the formation of the corresponding sulfone.
| Step | Procedure | Causality & Expert Insights |
| 1 | Dissolve the purified bis([¹³C]-methyl) dithioacetal (1.0 eq.) in anhydrous DCM in a flame-dried flask under an inert atmosphere. | DCM is an excellent solvent for this reaction due to its low freezing point and inertness towards m-CPBA. |
| 2 | Cool the solution to -78 °C using a dry ice/acetone bath. | Low temperature is the most critical parameter for controlling selectivity. At higher temperatures, over-oxidation to the sulfone becomes a significant competing reaction. |
| 3 | In a separate flask, dissolve m-CPBA (1.0 eq.) in DCM. Add this solution dropwise to the dithioacetal solution over 30 minutes. | Using exactly one equivalent of the oxidant maximizes the yield of the desired mono-oxidized product. Adding it slowly prevents localized overheating and subsequent over-oxidation. |
| 4 | Stir the reaction at -78 °C for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC). | TLC is a simple and effective way to track the consumption of the starting dithioacetal and the appearance of the more polar MMTS product. |
| 5 | Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature. | The NaHCO₃ solution neutralizes the m-chlorobenzoic acid byproduct and any remaining m-CPBA, facilitating their removal during the workup. |
| 6 | Separate the layers and extract the aqueous phase twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter. | This standard workup isolates the crude product. Sodium sulfate is used as the drying agent as it is neutral and efficient. |
| 7 | Concentrate the product in vacuo and purify by flash column chromatography (silica gel, using a more polar eluent system like hexanes/ethyl acetate or DCM/methanol) to yield pure [¹³C₂]-MMTS. | The sulfoxide is significantly more polar than the starting dithioacetal, requiring a more polar solvent system for elution from the silica column. |
Analytical Characterization and Validation
Confirming the isotopic incorporation and purity of the final product is a non-negotiable step. Mass spectrometry and NMR spectroscopy are the primary tools for this validation.[3]
Mass Spectrometry (MS)
Mass spectrometry directly measures the mass-to-charge ratio, providing definitive evidence of isotopic enrichment.
-
Principle: The molecular weight of the labeled MMTS will increase by the mass of the incorporated isotopes. For example, each ¹³C atom adds approximately 1.00335 Da to the molecular mass.
-
Expected Results: High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the labeled product, which validates the elemental formula and isotopic content.[6]
| Compound | Molecular Formula | Expected Monoisotopic Mass (Da) | Mass Shift (Δm) vs. Unlabeled |
| Unlabeled MMTS | C₃H₈OS₂ | 124.00166 | - |
| [¹³C-methyl]-MMTS (single label) | ¹³CC₂H₈OS₂ | 125.00501 | +1.00335 |
| [¹³C₂-methyl]-MMTS (double label) | ¹³C₂CH₈OS₂ | 126.00836 | +2.00670 |
| [D₃-methyl]-MMTS (single label) | C₃H₅D₃OS₂ | 127.02029 | +3.01863 |
| [D₆-methyl]-MMTS (double label) | C₃H₂D₆OS₂ | 130.03892 | +6.03726 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides information about the precise location of the isotopic labels within the molecular structure.[7]
-
¹H NMR:
-
¹³C Labeling: Protons attached to a ¹³C nucleus will appear as doublets due to one-bond C-H coupling (¹J_CH ≈ 140-150 Hz). The un-labeled portion of the sample will remain a singlet.
-
Deuterium (²H) Labeling: The proton signal corresponding to the deuterated position will disappear or show significantly reduced integration.
-
-
¹³C NMR:
-
The signal for the labeled carbon position will be dramatically enhanced in intensity compared to the natural abundance signals. This is the most direct confirmation of ¹³C labeling.
-
Reference NMR Data (Unlabeled MMTS in CDCl₃):
-
¹H NMR: δ ~2.3 ppm (s, 3H, S-CH₃), δ ~2.7 ppm (s, 3H, S(O)-CH₃), δ ~3.9 ppm (s, 2H, S-CH₂-S).
-
¹³C NMR: δ ~15 ppm (S-CH₃), δ ~38 ppm (S(O)-CH₃), δ ~45 ppm (S-CH₂-S).[8][9]
Application in a Mechanistic Study: A Hypothetical Case
Objective: To determine the fate of the methyl groups in a sulfoxide-mediated reaction.
Caption: Workflow for a mechanistic study using isotopically labeled MMTS.
Protocol:
-
Synthesize Labeled MMTS: Prepare MMTS with a ¹³C label on the sulfoxide methyl group (CH₃-S-CH₂-S(O)-¹³CH₃) using the protocols described above.
-
Run Parallel Reactions: Set up two identical reactions. One with unlabeled MMTS and one with the ¹³C-labeled MMTS.
-
Product Isolation: After the reaction is complete, isolate the major products using chromatography.
-
LC-MS Analysis: Analyze the products from both reactions. The product from the labeled experiment that contains the ¹³C atom will show a corresponding mass shift (+1.003 Da), definitively identifying its origin from the sulfoxide methyl group.
-
NMR Analysis: Use ¹³C NMR to confirm the position of the label in the final product structure, providing insight into any rearrangement or transfer events.
By executing this experimental design, researchers can unambiguously trace the atoms from the starting material to the final products, providing clear and robust evidence to support or refute a proposed reaction mechanism.[1][10]
References
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Procopiou, P. A., Baugh, S. P. D., Flack, S. S., & Inglis, G. G. A. (2012). Mechanistic studies on a sulfoxide transfer reaction mediated by diphenyl sulfoxide/triflic anhydride. Chemistry – A European Journal, 18(10), 3097–3106. [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 99129, this compound. PubChem. Retrieved January 7, 2026, from [Link].
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Rit, R. K., & Yadav, R. (2020). Isotopic labelings for mechanistic studies. Methods in Enzymology, 634, 329–361. [Link]
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Royal Society of Chemistry (2015). Supplementary Information for Simple low cost porphyrinic photosensitizers for large scale chemoselective oxidation of sulfides. RSC. [Link]
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Codee, J. D. C., & van der Marel, G. A. (2016). Mechanistic Investigations into the Application of Sulfoxides in Carbohydrate Synthesis. European Journal of Organic Chemistry, 2016(1), 26–39. [Link]
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Li, J., Wang, Y., & Zhu, C. (2023). Recent Advances in the Synthesis of Trideuteromethyl Sulfide. Asian Journal of Organic Chemistry, 12(5), e202300091. [Link]
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NIST (2021). Methane, (methylsulfinyl)(methylthio)-. In NIST Chemistry WebBook, NIST Standard Reference Database Number 69. National Institute of Standards and Technology. [Link]
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Dickschat, J. S. (2024). Isotopic labelings for mechanistic studies. Methods in Enzymology, 699, 329–361. [Link]
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Roeda, D., & Wester, H. J. (2001). Labelling of the solvent DMSO as side reaction of methylations with n.c.a. [11C]CH3I. Applied Radiation and Isotopes, 55(3), 309–313. [Link]
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Vermeesch, P. (n.d.). Chapter 3 Analytical techniques. Isotope Geochronology. [Link]
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Beerli, R., & Borschberg, H. J. (1991). Preparation of (¹³C₂)DMSO. [Dimethyl sulfoxide]. Journal of Labelled Compounds and Radiopharmaceuticals, 29(8), 957-961. [Link]
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Wikipedia contributors. (2024, November 26). Isotopic labeling. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link].
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Kitson, D. (2023). The importance of isotopic labelling in drug development: strategies and integration with biocatalysis and physical sciences. Chemicals Knowledge Hub. [Link]
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Wikipedia contributors. (2024, December 18). Sulfur. In Wikipedia, The Free Encyclopedia. Retrieved January 7, 2026, from [Link].
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Hossain, M. B. (2020). Synthesis of isotopically labelled compounds. ResearchGate. [Link]
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Kiefer, P., Eylert, E., & Vorholt, J. A. (2011). Isotopic labeling-assisted metabolomics using LC–MS. Metabolomics, 7(3), 323–331. [Link]
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Shimadzu Chemistry & Diagnostics. (n.d.). Custom synthesis. Shimadzu. Retrieved January 7, 2026, from [Link].
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 9543427, Methyl Methylsulfinylmethyl Sulfide. PubChem. Retrieved January 7, 2026, from [Link].
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Metware Biotechnology. (2024). Isotope Labeling Techniques: A Comprehensive Guide and Emerging Applications. MetwareBio. [Link]
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Sprangers, R., & Kay, L. E. (2007). Methyl-Specific Isotope Labelling Strategies for NMR studies of Membrane Proteins. Nature Protocols, 2(1), 135–145. [Link]
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Heuillet, M., Bisserier, F., & Portais, J. C. (2018). A methodology for the validation of isotopic analyses by mass spectrometry in stable-isotope labelling experiments. Metabolomics, 14(1), 7. [Link]
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Gans, P., Hamelin, O., & Sounier, R. (2015). Methyl-specific isotopic labeling: a molecular tool box for solution NMR studies of large proteins. Current Opinion in Structural Biology, 32, 113–122. [Link]
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Troubleshooting & Optimization
Troubleshooting common issues in the synthesis of Methyl (methylsulfinyl)methyl sulfide.
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of Methyl (methylsulfinyl)methyl sulfide (MMsMS), also known as FAMSO. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this versatile sulfoxide. The content is structured in a practical question-and-answer format to directly address potential issues, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues arising during the synthesis, purification, and characterization of MMsMS.
Part 1: The Reaction - Synthesis and Side Products
Q1: My reaction yield is significantly lower than expected. What are the common causes?
Low yields can typically be attributed to three main factors: incomplete reaction, formation of side products, or loss of product during workup and purification.
-
Incomplete Reaction: The primary cause is often insufficient oxidant or suboptimal reaction temperature. The oxidation of a sulfide to a sulfoxide requires precise control of stoichiometry. Ensure your oxidizing agent is fresh and accurately quantified. Reactions run at temperatures that are too low may proceed very slowly or stall.
-
Side Product Formation: The most common side reaction is the over-oxidation of the desired sulfoxide to the corresponding sulfone (Methyl (methylsulfonyl)methyl sulfide).[1] This becomes particularly prevalent if an excess of the oxidizing agent is used or if the reaction temperature is too high.[1]
-
Workup Losses: MMsMS has some water solubility. Aggressive or repeated aqueous washes during the workup phase can lead to significant loss of product into the aqueous layer.
Q2: I see a significant byproduct in my crude NMR. I suspect it's the sulfone. How can I confirm this and how can I prevent it?
Confirming the presence of the sulfone is straightforward using ¹H NMR spectroscopy. The methylene protons (-S-CH₂-S-) flanked by the two sulfur atoms are highly sensitive to the oxidation state of the sulfur. You will see a progressive downfield shift for these protons as you move from the starting sulfide to the sulfoxide and finally to the sulfone.
To prevent its formation:
-
Stoichiometry Control: Use a slight deficit or exactly one equivalent of the oxidizing agent (e.g., H₂O₂). This is the most critical parameter.
-
Temperature Management: Maintain a low and consistent reaction temperature. For many sulfide oxidations, temperatures below 25-30°C are ideal to minimize over-oxidation.[1]
-
Slow Addition: Add the oxidant dropwise to the solution of the sulfide. This prevents localized areas of high oxidant concentration which can promote the formation of the sulfone.
Q3: Besides the sulfone, are there other potential side products I should be aware of?
While the sulfone is the primary concern, other side reactions can occur depending on the specific reagents and conditions used. For instance, in reactions involving activated DMSO species, the formation of methylthiomethyl ethers can occur as a side reaction, particularly if the temperature is not properly controlled.[2] Although less common in direct sulfide oxidations, awareness of such possibilities is crucial when troubleshooting unexpected impurities.
Part 2: Purification Challenges
Q4: I'm finding it difficult to separate the product (sulfoxide) from the starting material (sulfide) and the sulfone byproduct. What's the best purification strategy?
The polarity difference between the three compounds is the key to their separation. The sulfoxide is significantly more polar than the starting sulfide but less polar than the sulfone.
-
Flash Column Chromatography: This is the most effective method. A silica gel column using a gradient elution of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate or acetone) works well. The sulfide will elute first, followed by the desired sulfoxide, and finally the highly polar sulfone.
-
Recrystallization: This can be effective if the crude product is relatively pure. However, sulfoxides and sulfones can sometimes co-crystallize, making separation difficult.[1] Finding the right solvent system is critical. A solvent system where the sulfoxide has moderate solubility at high temperatures and poor solubility at low temperatures is ideal.
Q5: My product seems to be degrading during purification on a silica gel column. Is this possible?
Yes, this is a known issue. Standard silica gel is slightly acidic and can sometimes cause degradation or disproportionation of sensitive sulfoxides, especially during long exposure on the column. If you suspect this is happening, you can use silica gel that has been neutralized by pre-washing it with a dilute solution of a non-nucleophilic base, like triethylamine, in the column solvent, followed by flushing with the pure solvent.
Part 3: Characterization and Handling
Q6: How should I properly store this compound?
MMsMS is a hygroscopic liquid.[3] It should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption.[4] While relatively stable, it is best kept in a cool, dry place, protected from light, to prevent slow decomposition over time.[5]
Q7: What are the key diagnostic peaks in the ¹H NMR and ¹³C NMR spectra for MMsMS?
The symmetry of the molecule simplifies its spectra.
-
¹H NMR: You should expect three distinct signals:
-
A singlet for the methyl protons attached to the sulfinyl group (CH₃-S(O)-).
-
A singlet for the methylene protons between the two sulfur atoms (-S-CH₂-S(O)-).
-
A singlet for the methyl protons of the thioether group (CH₃-S-).
-
-
¹³C NMR: Similarly, three signals corresponding to the three unique carbon environments are expected. Refer to the data table below for typical chemical shift ranges.
Experimental Protocols & Data
Protocol 1: General Synthesis of MMsMS via H₂O₂ Oxidation
This protocol is a representative example. Researchers should optimize conditions based on their specific laboratory setup and scale.
-
Setup: In a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve dimethylthiomethane (1.0 equiv.) in glacial acetic acid. Cool the flask in an ice-water bath to 0-5 °C.
-
Oxidation: Slowly add a solution of 30% hydrogen peroxide (1.0 equiv.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0-5 °C for 2-4 hours, monitoring the progress by TLC or GC-MS.
-
Quenching: Once the starting material is consumed, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium sulfite until a negative test with starch-iodide paper is obtained.
-
Workup: Transfer the mixture to a separatory funnel. Neutralize the acetic acid by adding a saturated sodium bicarbonate solution until effervescence ceases. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography on silica gel as described in the FAQs.
Data Summary Tables
Table 1: Physical and Chemical Properties of MMsMS
| Property | Value | Reference |
| CAS Number | 33577-16-1 | [6] |
| Molecular Formula | C₃H₈OS₂ | [7] |
| Molecular Weight | 124.23 g/mol | [7] |
| Appearance | Clear colorless to yellow liquid | [3] |
| Density | ~1.22 g/mL | [8][9] |
| Refractive Index | ~1.55 | [9] |
Table 2: Comparative ¹H NMR Chemical Shifts (Illustrative)
This table provides approximate chemical shifts in CDCl₃ to aid in identifying the starting material, product, and major byproduct. Actual values may vary.
| Compound | CH₃-S- | -S-CH₂-S- | CH₃-S(O)- | CH₃-SO₂- | Reference |
| Sulfide (Starting Material) | ~2.1 ppm | ~3.6 ppm | - | - | [10] |
| Sulfoxide (Product) | ~2.3 ppm | ~3.8 ppm | ~2.6 ppm | - | [10] |
| Sulfone (Byproduct) | ~2.4 ppm | ~4.1 ppm | - | ~3.0 ppm | [10] |
Visual Workflow and Logic Diagrams
Diagram 1: General Synthesis Workflow
This diagram outlines the key stages from starting materials to the final, purified product.
Caption: High-level workflow for MMsMS synthesis.
Diagram 2: Troubleshooting Guide for Low Reaction Yield
This decision tree helps diagnose and solve the common problem of low product yield.
Caption: A decision tree for diagnosing low yield issues.
References
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 9543427, Methyl Methylsulfinylmethyl Sulfide. PubChem. Retrieved from [Link]
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National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 99129, this compound. PubChem. Retrieved from [Link]
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Organic Chemistry Portal. (2022, March 1). Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube. Available at: [Link]
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Drago, C., et al. (n.d.). Enantioselective Oxidation of an Alkyl Aryl Sulfide. Organic Syntheses Procedure. Available at: [Link]
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University of Wisconsin-Madison, Department of Chemistry. (n.d.). DMSO Oxidation. Available at: [Link]
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Vargas Zenarosa, C. (1969). Dimethyl Sulfoxide Oxidation of Primary Alcohols. Western Michigan University ScholarWorks. Available at: [Link]
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Hoffmann, E. H., et al. (2023). A simplified reaction scheme for the gas-phase oxidation of dimethyl sulfide (DMS) and methanethiol (MeSH). ResearchGate. Available at: [Link]
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Ventós, E. (n.d.). Methyl Sulphide. Ernesto Ventós S.A. Available at: [Link]
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The Good Scents Company. (n.d.). methyl methyl sulfinyl methyl sulfide. Available at: [Link]
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Bordwell, F. G., & Andersen, K. K. (1953). Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. Journal of the American Chemical Society. Available at: [Link]
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CP Lab Safety. (n.d.). This compound, min 96% (GC), 100 grams. Available at: [Link]
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Cala, G. J., et al. (2024). Determining the key sources of uncertainty in dimethyl sulfide and methanethiol oxidation. EGUsphere. Available at: [Link]
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Berndt, T., et al. (2023). Reaction pathways for the atmospheric oxidation of dimethyl sulfide (DMS). ResearchGate. Available at: [Link]
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Berndt, T., et al. (2023). Reaction scheme of the oxidation of reduced-sulfur emissions. ResearchGate. Available at: [Link]
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Wang, Y., et al. (2024). Preparation of S-Methyl Methanethiosulfonate from Dimethyl Sulfoxide Initiated by Oxalyl Chloride. Organic Syntheses. Available at: [Link]
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Breitenfeld, J., et al. (n.d.). Magneli-Type Tungsten Oxide Nanorods as Catalysts for the Selective Oxidation of Organic Sulfides - Supporting Information. ACS Publications. Available at: [Link]
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Robinson Brothers. (n.d.). This compound. Available at: [Link]
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Haz-Map. (n.d.). Methyl methylsulfinylmethyl sulfide - Hazardous Agents. Available at: [Link]
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Technical Support Center: Optimization of Reaction Conditions Using Methyl (methylsulfinyl)methyl sulfide
Welcome to the technical support center for the utilization of Methyl (methylsulfinyl)methyl sulfide (MMTS) in organic synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice for optimizing reaction conditions, with a primary focus on the Corey-Chaykovsky reaction and related transformations. Our goal is to equip you with the expertise and practical insights necessary to overcome common experimental challenges and achieve reliable, reproducible results.
Section 1: Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, providing potential causes and actionable solutions in a question-and-answer format.
Question 1: I am observing a low yield of my desired epoxide product in a Corey-Chaykovsky reaction. What are the potential causes and how can I improve the yield?
Answer:
Low yields in Corey-Chaykovsky epoxidation reactions are a common issue that can often be rectified by careful optimization of the reaction conditions. The primary factors to consider are the efficiency of ylide formation and the stability of the ylide and the reactants.
Potential Causes and Solutions:
-
Incomplete Ylide Formation: The generation of the sulfur ylide from its corresponding sulfonium salt is a critical step.
-
Base Strength and Solubility: Ensure the base used is strong enough to deprotonate the sulfonium salt. Sodium hydride (NaH) is commonly used, but its effectiveness can be hampered by poor solubility and the quality of the dispersion.[1][2] Consider using freshly washed NaH (to remove the mineral oil coating) or alternative strong bases like potassium tert-butoxide (t-BuOK) or n-butyllithium (n-BuLi).[3] However, be aware that n-BuLi can sometimes lead to the formation of a β-hydroxymethyl sulfide byproduct.[1]
-
Reaction Time and Temperature for Ylide Formation: Allow sufficient time for the ylide to form before adding your carbonyl substrate. This is typically done at room temperature or slightly elevated temperatures with heating.[1] Incomplete deprotonation will result in a lower concentration of the active nucleophile.
-
-
Ylide Decomposition: Sulfur ylides can be unstable, especially at higher temperatures.
-
Temperature Control: Once the ylide is formed, it is often beneficial to cool the reaction mixture before adding the carbonyl compound, particularly for less stable ylides.[4]
-
-
Substrate Reactivity: Sterically hindered or electron-deficient carbonyl compounds may react sluggishly.
-
Reaction Time and Temperature: For unreactive substrates, a longer reaction time or a moderate increase in temperature may be necessary. However, this must be balanced against the potential for ylide decomposition.
-
-
Moisture in the Reaction: The sulfur ylide is highly sensitive to moisture.
-
Anhydrous Conditions: Ensure all glassware is oven-dried or flame-dried, and use anhydrous solvents. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
| Parameter | Recommendation for Yield Improvement | Rationale |
| Base | Use high-quality, oil-free NaH or consider t-BuOK. | Ensures complete deprotonation of the sulfonium salt to form the active ylide. |
| Solvent | Use anhydrous DMSO or THF. | Prevents quenching of the highly basic ylide. |
| Temperature | Form ylide at RT or with gentle heating, then cool before substrate addition. | Balances the rate of ylide formation with its stability. |
| Atmosphere | Maintain an inert atmosphere (N₂ or Ar). | Excludes moisture and oxygen which can degrade the ylide. |
Question 2: My Corey-Chaykovsky reaction with an α,β-unsaturated ketone is primarily yielding the epoxide instead of the desired cyclopropane. How can I favor cyclopropanation?
Answer:
The regioselectivity of the Corey-Chaykovsky reaction with enones (1,2-addition leading to epoxidation vs. 1,4-conjugate addition leading to cyclopropanation) is a well-documented challenge that can be controlled by the choice of the sulfur ylide.[5][6]
Key Factors and Solutions:
-
Choice of Sulfur Ylide: This is the most critical factor influencing the outcome.
-
Sulfonium Ylides (e.g., dimethylsulfonium methylide): These are considered "less stable" or "harder" nucleophiles and tend to favor the kinetically controlled 1,2-addition to the carbonyl group, resulting in the formation of an epoxide.[7] This addition is often irreversible.[7]
-
Sulfoxonium Ylides (e.g., dimethylsulfoxonium methylide, the "Corey's ylide"): These are more stable, "softer" nucleophiles and preferentially undergo the thermodynamically favored 1,4-conjugate addition to the double bond, leading to the cyclopropane product.[5] While the 1,2-addition may still occur, it is often reversible with sulfoxonium ylides, allowing for the irreversible 1,4-addition to eventually dominate.[7]
-
Troubleshooting Workflow for Enone Cyclopropanation:
Caption: Decision workflow for troubleshooting epoxide vs. cyclopropane formation.
To specifically favor cyclopropanation, you should use a sulfoxonium ylide, such as dimethylsulfoxonium methylide, which is generated from trimethylsulfoxonium iodide or chloride.[8]
Question 3: I am struggling with poor diastereoselectivity in my epoxidation reaction. What factors influence the stereochemical outcome?
Answer:
The diastereoselectivity of the Corey-Chaykovsky reaction is generally good, favoring the formation of the trans-epoxide from aldehydes and acyclic ketones.[9] This is attributed to the reversibility of the initial nucleophilic addition of the ylide to the carbonyl, which allows for equilibration to the thermodynamically more stable anti-betaine intermediate before irreversible ring closure.[9]
Factors Influencing Diastereoselectivity:
-
Reversibility of the Initial Addition:
-
Substrate Structure: Bulky substituents on the carbonyl compound or the ylide can influence the equilibrium between the syn and anti betaine intermediates.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the selectivity by favoring the transition state leading to the major diastereomer.
-
-
Choice of Ylide: While both sulfonium and sulfoxonium ylides generally give good diastereoselectivity, there can be subtle differences depending on the substrate.
-
Solvent Effects: The polarity of the solvent can influence the stability of the charged intermediates and transition states, thereby affecting the stereochemical outcome.[10]
Strategies to Improve Diastereoselectivity:
-
Optimize Reaction Temperature: Try running the reaction at a lower temperature (e.g., 0 °C or -78 °C) to see if it improves the diastereomeric ratio.
-
Solvent Screening: If possible, screen a range of anhydrous solvents with varying polarities (e.g., THF, DMSO, dioxane).[3]
-
Choice of Base: The counterion of the base can sometimes play a role in the organization of the transition state. Experimenting with different bases (e.g., NaH, t-BuOK, LDA) might be beneficial.[1]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is this compound (MMTS) and what is its primary application?
A1: this compound, also known as FAMSO, is an organosulfur compound that serves as a precursor for the formation of a sulfur ylide. Its primary application is in the Corey-Chaykovsky reaction for the synthesis of epoxides, cyclopropanes, and aziridines from carbonyl compounds, α,β-unsaturated systems, and imines, respectively.[1][8][9]
Q2: How do I handle and store this compound safely?
A2: this compound is hygroscopic and has a strong, unpleasant odor. It should be handled in a well-ventilated fume hood. Store it in a tightly closed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry place away from moisture and strong oxidizing agents.
Q3: What is the difference between a sulfonium ylide and a sulfoxonium ylide in the context of the Corey-Chaykovsky reaction?
A3: The key difference lies in the oxidation state of the sulfur atom. A sulfonium ylide is derived from a sulfonium salt (R₃S⁺X⁻), while a sulfoxonium ylide comes from a sulfoxonium salt (R₃S(O)⁺X⁻). This structural difference leads to different reactivity and stability. Sulfoxonium ylides are generally more stable than sulfonium ylides.[7] This stability difference is crucial for controlling the regioselectivity in reactions with α,β-unsaturated carbonyl compounds, where sulfoxonium ylides favor cyclopropanation and sulfonium ylides favor epoxidation.
Q4: Can I use catalytic amounts of the sulfide in a Corey-Chaykovsky reaction?
A4: Yes, catalytic versions of the Corey-Chaykovsky reaction have been developed. These methods typically involve the in-situ regeneration of the sulfur ylide. This approach is particularly advantageous when using expensive, chiral sulfides to achieve enantioselective transformations.[8]
Q5: What are some common side reactions to be aware of?
A5: Besides the regioselectivity issues with enones, a potential side reaction when using n-BuLi as a base is the formation of a β-hydroxymethyl sulfide.[1] Additionally, if the substrate is sensitive to strong bases, competing reactions such as enolization or aldol condensation can occur.
Section 3: Experimental Protocols
Protocol 1: General Procedure for Epoxidation using a Sulfonium Ylide
This protocol describes a typical procedure for the epoxidation of a ketone.
-
Preparation of the Ylide:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add trimethylsulfonium iodide (1.1 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) and stir until the salt is fully dissolved.[4]
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise at room temperature.
-
Stir the resulting mixture at room temperature for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.
-
-
Epoxidation Reaction:
-
Cool the ylide solution to 0 °C in an ice bath.
-
Dissolve the ketone (1.0 eq) in a minimal amount of anhydrous DMSO or THF and add it dropwise to the ylide solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[4]
-
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into ice-cold water.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired epoxide.[4]
-
Workflow for Epoxidation Protocol:
Caption: Step-by-step workflow for the synthesis of epoxides.
References
-
Master Organic Chemistry. (2026). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
NROChemistry. (2021-2025). Corey-Chaykovsky Reactions. Retrieved from [Link]
-
Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
- Koskinen, A. M. P., & Oikarinen, E. (1999). Origins of Stereoselectivity in the Corey−Chaykovsky Reaction. Insights from Quantum Chemistry. The Journal of Organic Chemistry, 64(14), 4974–4981.
-
Your Organic Chemistry Tutor. (2022, May 2). Sulfur Ylides - Corey-Chaykovsky Reaction (IOC 42). YouTube. Retrieved from [Link]
-
DCU Research Repository. (2023, August 14). New routes towards organocatalysis using the Corey- Chaykovsky aziridination reaction. Retrieved from [Link]
- Xiang, Y., Fan, X., & Yu, Z.-X. (2019). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM) with Enones. European Journal of Organic Chemistry, 2019(4), 582-590.
-
Organic Chemistry Tutor. (n.d.). Corey-Chaykovsky Epoxidation. Retrieved from [Link]
- Duan, Y., Zhou, B., Lin, J.-H., & Ji, J.-X. (2015). Diastereoselective Johnson–Corey–Chaykovsky trifluoroethylidenation.
-
Royal Society of Chemistry. (2025, October 6). A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. Retrieved from [Link]
-
Wordpress. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
-
Organic Chemistry Tutor. (2025, March 14). Corey-Chaykovsky Reaction | Epoxidation | Aziridination | Cyclopropanation. YouTube. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Practical Corey-Chaykovsky Epoxidation: Scope and Limitation. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of Corey-Chykovsky reaction (module 2) in flow a. Retrieved from [Link]
-
Your Organic Chemistry Tutor. (2021, December 15). Worked Mechanism Problem: Cyclopropanation of Enones (Corey-Chaykovsky Reaction). YouTube. Retrieved from [Link]
-
Sunrise. (n.d.). Explore the Corey-Chaykovsky Epoxidation Reaction and Key Reagents. Retrieved from [Link]
-
AdiChemistry. (n.d.). COREY CHAYKOVSKY REACTION | MECHANISM | EPOXIDES | AZIRIDINES | CYCLOPROPANES. Retrieved from [Link]
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Technical Support Center: Purification of Crude Methyl (methylsulfinyl)methyl sulfide
Welcome to the technical support center for the purification of Methyl (methylsulfinyl)methyl sulfide (MMTS). This guide is designed for researchers, scientists, and drug development professionals who handle this versatile but challenging organosulfur compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and adapt these methods for your specific experimental needs.
Introduction
This compound, also known as FAMSO or MMTS, is a polar aprotic solvent and a valuable synthetic intermediate.[1][2] Its purification is often complicated by its physical properties and the presence of structurally similar impurities derived from its synthesis, typically the oxidation of the corresponding sulfide.[3] This guide provides a structured approach to purifying crude MMTS, focusing on practical, field-tested methodologies and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties of this compound I should be aware of?
A1: MMTS is a colorless to yellow clear liquid known for its characteristic stench.[4][5] It is hygroscopic, meaning it readily absorbs moisture from the air, which can complicate handling and storage.[4] It is a polar aprotic solvent, miscible with a wide range of organic solvents and water.[2] Its high boiling point and susceptibility to thermal degradation at atmospheric pressure make vacuum distillation the preferred method for purification by this means.[6]
Q2: What are the primary impurities I can expect in my crude MMTS?
A2: The impurity profile largely depends on the synthetic route. If prepared by the oxidation of dimethylthiomethane, you can expect to find:
-
Dimethylthiomethane (the starting sulfide): Due to incomplete reaction.
-
Methyl (methylsulfonyl)methyl sulfide (the corresponding sulfone): From over-oxidation of the target sulfoxide. This is a very common byproduct in sulfoxide synthesis.[3]
-
Dimethyl Sulfoxide (DMSO): Can be a byproduct or used as a reagent in some synthetic approaches.[7][8]
-
Residual Oxidizing Agents and Acids: Depending on the oxidation method used.[3]
Q3: What are the critical safety precautions for handling MMTS?
A3: MMTS is an eye and skin irritant and may cause respiratory and digestive tract irritation.[1][4] Due to its stench and potential for irritation, all handling should be conducted in a well-ventilated chemical fume hood.[4] Always wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[9] Store MMTS in a tightly closed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place, away from moisture, strong acids, and strong oxidizing agents to prevent degradation.[4][10]
Data Summary: Physical Properties
This table summarizes the physical properties of this compound and its common impurities, which is crucial for selecting an appropriate purification strategy.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound (MMTS) | C₃H₈OS₂ | 124.23 | ~85-90 °C at 1 mmHg (est.) | ~1.22 | ~1.55 |
| Dimethylthiomethane (Sulfide precursor) | C₃H₈S₂ | 108.23 | 141-142 °C at 760 mmHg | ~1.058 | ~1.54 |
| Methyl (methylsulfonyl)methyl sulfide (Sulfone) | C₃H₈O₂S₂ | 140.23 | Higher than MMTS | Higher than MMTS | Higher than MMTS |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | 189 °C at 760 mmHg | ~1.10 | ~1.48 |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a question-and-answer format.
Q4: I tried to purify MMTS using a standard silica gel column, but my yield was very low and I suspect the product degraded. What happened?
A4: This is a common issue. Sulfoxides can be sensitive to the acidic nature of standard silica gel, leading to degradation on the column.[6] The Lewis acid sites on the silica surface can catalyze decomposition, especially if the column is run slowly or if there are acidic impurities present in your crude material.
Solution Pathway:
-
Neutralize the Silica: You can try to deactivate the silica gel by treating it with a base, such as triethylamine. Prepare a slurry of silica gel in your starting eluent and add 1-2% (v/v) triethylamine.
-
Use a Different Stationary Phase: A better alternative is to use a less acidic stationary phase. Alumina (neutral or basic) can be an option, but a trial on a small scale (e.g., TLC) is essential as it can also cause degradation.[6]
-
Reverse-Phase Chromatography: The most robust solution is often reverse-phase chromatography (e.g., using a C18-functionalized silica stationary phase).[6] This avoids the issue of acidic surface sites altogether. The elution order will be inverted compared to normal phase, with nonpolar impurities eluting first.
Q5: My distilled MMTS is still yellow. Does this indicate an impurity?
A5: While pure MMTS is described as colorless, a pale-yellow color can persist.[4] This could be due to trace, highly conjugated impurities or minor thermal decomposition during distillation, even under vacuum.
Troubleshooting Steps:
-
Analytical Check: First, verify the purity using an analytical technique like NMR or GC-MS. If the sample is >98-99% pure, the color may be acceptable for your application.
-
Reduce Distillation Temperature: Ensure you are using a high-quality vacuum to keep the distillation temperature as low as possible. A short-path distillation apparatus minimizes the time the compound spends at high temperatures.
-
Activated Carbon Treatment: Before distillation, you can dissolve the crude product in a suitable solvent (like dichloromethane), treat it with a small amount of activated carbon to adsorb colored impurities, filter, and then remove the solvent before proceeding with distillation.[11]
Q6: During vacuum distillation, the pressure is unstable and the liquid is bumping violently. How can I fix this?
A6: This is typically caused by residual volatile solvents or absorbed moisture in the crude material. When heated under vacuum, these volatiles boil off rapidly, causing pressure fluctuations and bumping.
Preventative Measures & Solutions:
-
Thorough Drying: Before distillation, ensure the crude product is free of extraction solvents. This can be achieved by concentrating on a rotary evaporator and then placing the flask under high vacuum for a period before heating.
-
Controlled Heating: Use a magnetic stir bar for smooth boiling. Heat the distillation flask slowly and evenly using an oil bath.
-
Fractional Distillation: If you suspect volatile impurities, use a Vigreux column (short) to help separate them as a forerun before the main product distills.
Visual Workflow for Purification Strategy
The following diagram illustrates a logical workflow for selecting the appropriate purification method for crude MMTS.
Caption: A decision-making workflow for purifying crude MMTS.
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
This method is ideal for separating MMTS from non-volatile impurities or those with significantly different boiling points.
Causality: Applying a vacuum lowers the boiling point of the liquid, allowing distillation to occur at a lower temperature. This is critical for thermally sensitive compounds like sulfoxides to prevent decomposition.[6]
Methodology:
-
Preparation: Ensure the crude MMTS is free from volatile solvents by concentrating it on a rotary evaporator. The apparatus (a short-path distillation setup is recommended) must be thoroughly dried to prevent contamination from moisture, as MMTS is hygroscopic.[4]
-
Setup: Assemble the distillation apparatus. Use a magnetic stirrer in the distillation flask for smooth boiling. Ensure all joints are properly sealed with vacuum grease.
-
Evacuation: Slowly apply vacuum using a vacuum pump protected by a cold trap. A typical target pressure is <1 mmHg.
-
Heating: Once a stable vacuum is achieved, begin slowly heating the distillation flask using an oil bath.
-
Fraction Collection:
-
Collect any low-boiling forerun in the initial receiving flask. This may contain residual solvents or more volatile impurities.
-
As the temperature of the vapor rises and stabilizes, switch to a clean receiving flask to collect the main product fraction. Monitor the head temperature and the pot temperature; for a pure compound, this difference should be minimal.[12] .
-
-
Completion: Stop the distillation when the temperature starts to rise again or when only a small, dark residue remains in the distillation flask.
-
Shutdown: Allow the apparatus to cool completely before slowly and carefully releasing the vacuum to prevent air from rushing in and disturbing the collected product. Store the purified product under an inert atmosphere.
Protocol 2: Purification by Reverse-Phase Column Chromatography
This method is effective for removing impurities with similar boiling points, such as the corresponding sulfone.
Causality: Reverse-phase chromatography separates compounds based on their polarity. The stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. Nonpolar compounds interact more strongly with the stationary phase and elute later, while polar compounds like MMTS elute earlier. This is often less harsh on sensitive molecules than normal-phase chromatography.[6]
Methodology:
-
Solvent System Selection: Determine an appropriate solvent system using reverse-phase TLC plates (e.g., C18-functionalized plates). A common mobile phase is a gradient of water and a polar organic solvent like methanol or acetonitrile. The goal is to achieve good separation (ΔRf > 0.2) between MMTS and its major impurities.
-
Column Packing:
-
Prepare a slurry of the C18 silica gel in the initial, more polar mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, stable bed is formed.
-
-
Sample Loading:
-
Dissolve the crude MMTS in a minimal amount of the mobile phase.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of C18 silica, remove the solvent, and dry-load the powder onto the top of the column bed.
-
-
Elution:
-
Begin elution with the selected mobile phase.
-
Collect fractions and monitor the elution process using TLC. Stain the TLC plates if the compounds are not UV-active (e.g., using a permanganate stain).
-
-
Fraction Pooling and Concentration:
-
Combine the fractions containing the pure product based on the TLC analysis.
-
Remove the organic solvent (methanol/acetonitrile) using a rotary evaporator.
-
If water was used in the mobile phase, the remaining aqueous solution will need to be extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic extracts over anhydrous sodium sulfate or magnesium sulfate, filter, and carefully remove the solvent to yield the pure product.
-
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl methylsulfinylmethyl sulfide, 97%. Retrieved from [Link]
-
Berthod, A., et al. (2000). Separation of chiral sulfoxides by liquid chromatography using macrocyclic glycopeptide chiral stationary phases. PubMed. Retrieved from [Link]
-
Cates, V. E., & Meloan, C. E. (1963). Separation of Sulfoxides by Gas Chromatography. Analytical Chemistry. Retrieved from [Link]
-
ProQuest. (n.d.). A STUDY OF SULFOXIDES AND SULFONES AND A METHOD OF STRUCTURAL ANALYSIS USING GAS CHROMATOGRAPHY. Retrieved from [Link]
-
Haz-Map. (n.d.). Methyl methylsulfinylmethyl sulfide. Retrieved from [Link]
-
ResearchGate. (2024). How to purify a sulfone and sulfide sulfoxide without a column?. Retrieved from [Link]
-
MDPI. (2021). Reduction of Sulfoxides in Multigram Scale, an Alternative to the Use of Chlorinated Solvents. Molecules. Retrieved from [Link]
-
NASA Technical Reports Server. (1999). Mechanistic studies of dimethylsulfide oxidation using an observationally constrained model. Retrieved from [Link]
-
The Good Scents Company. (n.d.). methyl methyl sulfinyl methyl sulfide. Retrieved from [Link]
-
Bordwell, F. G., & Andersen, K. K. (1959). Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. Journal of the American Chemical Society. Retrieved from [Link]
-
Sciencemadness Wiki. (2023). Safe handling and storage of chemicals. Retrieved from [Link]
-
Green, J., et al. (2011). Coupling of Dimethylsulfide Oxidation to Biomass Production by a Marine Flavobacterium. Applied and Environmental Microbiology. Retrieved from [Link]
-
ResearchGate. (2023). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Retrieved from [Link]
-
Schäfer, H., & Al-Ramahi, Y. (2010). Transformations of dimethylsulfide. PubMed. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Crude product purification by recrystallization. Retrieved from [Link]
-
PubMed. (2021). Chamber studies of OH + dimethyl sulfoxide and dimethyl disulfide: insights into the dimethyl sulfide oxidation mechanism. Retrieved from [Link]
-
ResearchGate. (2020). Synthesis of (methylsulfinyl)methyl esters. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Wikipedia. (n.d.). Dimethyl sulfoxide. Retrieved from [Link]
-
University of York. (n.d.). Single-solvent recrystallisation. Retrieved from [Link]
-
Harvard University. (n.d.). Recrystallization. Retrieved from [Link]
-
MDPI. (2024). Chemoselective Aza-Michael Addition of Enolizable Heterocyclic Imine-Thiols to Levoglucosenone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Methanesulfinyl Chloride. Retrieved from [Link]
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NIH. (2007). Purification and Characterization of Dimethylsulfide Monooxygenase from Hyphomicrobium sulfonivorans. Retrieved from [Link]
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Organic Syntheses. (n.d.). methyl phenyl sulfoxide. Retrieved from [Link]
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YouTube. (2018). 4 Recrystallization Methods for Increased Yield. Retrieved from [Link]
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ResearchGate. (2022). Application of DMSO as Methylthiolating Reagent in Organic Synthesis. Retrieved from [Link]
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ResearchGate. (2016). Solvents selection for removing sulfur compounds in MTBE by extractive distillation. Retrieved from [Link]
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Technical Support Center: Managing Methyl (methylsulfinyl)methyl sulfide (MMTS) in Experimental Workflows
Welcome to the technical support center for Methyl (methylsulfinyl)methyl sulfide (MMTS), also known as FAMSO or Methyl Methylthiomethyl Sulfoxide. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the hygroscopic nature of this versatile reagent. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success and reproducibility of your experiments.
The Challenge: Unseen Water Can Derail Your Synthesis
This compound is a powerful tool in organic synthesis, most notably as a precursor to the sulfur ylide used in the Corey-Chaykovsky reaction for the formation of epoxides.[1][2][3] However, its efficacy is critically dependent on anhydrous conditions. As a hygroscopic substance, MMTS readily absorbs moisture from the atmosphere, which can have significant consequences for your reactions.[4]
The primary issue arising from water contamination is the quenching of the strong bases (e.g., sodium hydride, n-butyllithium) required for the deprotonation of the sulfonium salt to form the reactive ylide.[1][5] Even trace amounts of water can consume the base, leading to low or no yield of the desired product.
This guide provides practical, field-proven advice to help you manage the hygroscopic nature of MMTS and troubleshoot common issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Storage and Handling
Question 1: I just received a new bottle of MMTS. What are the best practices for storing it to prevent water absorption?
Answer: Proper storage from the moment of receipt is the first line of defense against moisture contamination. The key is to minimize its exposure to the atmosphere.
-
Immediate Inspection: Upon receipt, ensure the container's seal is intact.
-
Inert Atmosphere: The manufacturer's safety data sheet recommends storing MMTS under a nitrogen atmosphere.[4] If the bottle is not already packaged under an inert gas, it is advisable to flush the headspace with dry nitrogen or argon before sealing.
-
Airtight Containers: Always store MMTS in a tightly closed container.[4] Consider using containers with high-quality septa for repeated access without fully opening the bottle.
-
Cool, Dry Location: Store the container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.[4] A desiccator cabinet is an excellent storage location.
| Storage Parameter | Recommendation | Rationale |
| Atmosphere | Inert gas (Nitrogen or Argon) | Prevents atmospheric moisture from entering the container. |
| Container | Tightly sealed, original container | Minimizes exposure to ambient air. |
| Location | Cool, dry, well-ventilated area | Reduces the rate of potential degradation and moisture absorption. |
| Proximity | Away from strong acids and oxidizers | Prevents potentially hazardous reactions.[4] |
Question 2: How should I handle MMTS when setting up a reaction to minimize moisture exposure?
Answer: Handling MMTS requires techniques similar to those used for other air- and moisture-sensitive reagents. The goal is to transfer the required amount from its storage container to the reaction vessel with minimal atmospheric contact.
-
Work Quickly and Efficiently: Have all your glassware and other reagents ready before opening the MMTS container.
-
Inert Atmosphere Techniques: For highly sensitive reactions, it is best to handle MMTS in a glovebox or under a positive pressure of inert gas using a Schlenk line.
-
Syringe Transfer: If a glovebox is not available, use a dry, nitrogen-flushed syringe to withdraw the required volume of MMTS through a septum-sealed cap. This is preferable to opening the bottle to the air.
Section 2: Experimental Troubleshooting
Question 3: My Corey-Chaykovsky reaction using MMTS failed to produce the expected epoxide. What could be the cause?
Answer: The most probable cause for the failure of a Corey-Chaykovsky reaction is the presence of water, which interferes with the formation of the essential sulfur ylide intermediate.
Here's a logical troubleshooting workflow:
Causality Explained:
-
Water and the Ylide: The Corey-Chaykovsky reaction begins with the deprotonation of a sulfonium salt (formed from MMTS) by a strong base to generate a sulfur ylide.[2][3]
-
Proton Source Competition: Water is a much stronger acid than the sulfonium salt. Any water present will be preferentially deprotonated by the strong base, consuming the base and preventing the formation of the ylide.[5]
-
No Ylide, No Reaction: Without the ylide, the subsequent nucleophilic attack on the carbonyl compound to form the epoxide cannot occur.[1]
Question 4: I suspect my MMTS has absorbed water. Are there any visual cues?
Answer: While MMTS is a clear, colorless to yellow liquid, there are no definitive visual indicators of water contamination.[4] The liquid will likely appear unchanged. Therefore, if you have any reason to suspect moisture exposure (e.g., improper storage, an old bottle), you should assume it is "wet" and either use a fresh, sealed bottle or dry the material before use.
Section 3: Protocols for Drying and Purification
Question 5: What is a reliable protocol for drying MMTS that has been exposed to moisture?
Answer: If you suspect your MMTS contains water, you can dry it using standard laboratory techniques for anhydrous solvents. Given its properties, vacuum distillation is a suitable method.
Detailed Experimental Protocol: Drying MMTS by Vacuum Distillation
Objective: To remove water and other volatile impurities from this compound.
Materials:
-
Suspected "wet" MMTS
-
Round-bottom flask
-
Short-path distillation head
-
Receiving flask
-
Vacuum pump with a cold trap
-
Heating mantle with a stirrer
-
Dry, inert gas source (Nitrogen or Argon)
-
Anhydrous calcium chloride or magnesium sulfate
Procedure:
-
Pre-Drying (Optional but Recommended): Place the "wet" MMTS in a round-bottom flask with a magnetic stir bar. Add a small amount of a suitable drying agent, such as anhydrous magnesium sulfate or calcium chloride.[6][7][8] Stir for 1-2 hours at room temperature. This will remove the bulk of the water.
-
Apparatus Assembly: Assemble the short-path distillation apparatus. Ensure all glassware is oven-dried or flame-dried under vacuum to remove any adsorbed moisture.[9]
-
Transfer: Decant or filter the pre-dried MMTS into the distillation flask.
-
Distillation:
-
Slowly apply vacuum, ensuring no bumping occurs. A cold trap (liquid nitrogen or dry ice/acetone) should be in place to protect the vacuum pump.
-
Gently heat the distillation flask using a heating mantle while stirring.
-
-
Storage: Collect the distilled MMTS in a receiving flask that has been flushed with an inert gas. Immediately seal the flask and store it under an inert atmosphere in a desiccator.
Question 6: Can I use molecular sieves to dry MMTS?
Answer: While molecular sieves are excellent for drying many organic solvents, their use with MMTS should be approached with caution. The polar nature of the sulfoxide group may lead to strong adsorption onto the sieve surface, potentially leading to loss of material or undesired reactions. If used, ensure the sieves are properly activated (heated under vacuum) and allow sufficient time for drying. Vacuum distillation after treatment with a less reactive drying agent like magnesium sulfate is generally a more reliable method.
Section 4: Analytical Methods for Water Determination
Question 7: How can I quantitatively determine the water content in my MMTS?
Answer: The most common and accurate method for determining trace amounts of water in organic liquids is Karl Fischer titration.[10][11][12]
Karl Fischer Titration for MMTS:
-
Principle: This method is based on a redox reaction where water reacts with iodine and sulfur dioxide in the presence of a base and an alcohol.[11]
-
Method: Both volumetric and coulometric Karl Fischer titration can be used. For trace amounts of water, the coulometric method is generally more sensitive.[13]
-
Important Consideration: A key challenge with sulfoxides like DMSO (a close analog to MMTS) is a potential side reaction with the Karl Fischer reagents, where the sulfoxide is reduced by iodide to the corresponding sulfide.[10] This can lead to inaccurate, often lower-than-actual, water content readings.[14][15] It is therefore crucial to use a Karl Fischer titrator and reagents specifically designed for aldehydes, ketones, and other reactive compounds, and to analyze the sample promptly after addition to the titration cell.
| Analytical Method | Applicability to MMTS | Pros | Cons |
| Karl Fischer Titration | Applicable with caution | High accuracy and precision for trace water.[11][12] | Potential for side reactions with the sulfoxide group, leading to inaccurate results.[10][15] |
| Gas Chromatography (GC) | Potentially applicable | Can separate water from the main component. | Requires careful calibration and a suitable column; may not be as sensitive as Karl Fischer for very low water content.[16] |
| Hygroscopic Gravimetry | Less practical for liquids | Simple and low-cost. | More suited for solids; measures water uptake rather than initial content.[17] |
Workflow for Verifying MMTS Anhydrousness:
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl methylsulfinylmethyl sulfide, 97%. Retrieved from [Link]
-
Wikipedia. (n.d.). Karl Fischer titration. Retrieved from [Link]
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Omics International. (n.d.). Hygroscopic Gravimetric Quantitative Chemical Analysis. Retrieved from [Link]
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Tan, B., Melius, P., & Ziegler, P. (n.d.). Simple Gas Chromatographic Method for the Study of Organic Solvents: Moisture Analysis, Hygroscopicity, and Evaporation. Journal of Chromatographic Science. Retrieved from [Link]
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Nichols, L. (2024, August 15). 3.2: Drying Agents. Chemistry LibreTexts. Retrieved from [Link]
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University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. Retrieved from [Link]
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UMNOrganicChemistry. (2014, November 20). Drying of Organic Liquids [Video]. YouTube. Retrieved from [Link]
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CP Lab Safety. (n.d.). This compound, min 96% (GC), 100 grams. Retrieved from [Link]
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Organic Lab Techniques. (2021, September 27). Drying Agents [Video]. YouTube. Retrieved from [Link]
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Tereshchenko, A. G. (2015). Hygroscopic gravimetric quantitative chemical analysis. Review. Journal of Analytical Chemistry, 70(10), 1167-1176. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl sulfide, 99+%. Retrieved from [Link]
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News-Medical.Net. (2018, August 28). Moisture Analysis Techniques. Retrieved from [Link]
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JoVE. (2015, March 4). Video: Preparing Anhydrous Reagents and Equipment. Retrieved from [Link]
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Chromatography Forum. (2008, October 20). How to weigh a higroscopic substance. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Preparation of Ylides. Retrieved from [Link]
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Wikipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
Yamaguchi, M., et al. (2001). Corey−Chaykovsky Reaction. In Encyclopedia of Reagents for Organic Synthesis. Retrieved from [Link]
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Al-Zaydi, K. M. (2017). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. Journal of Saudi Chemical Society, 21(1), 1-8. Retrieved from [Link]
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Kate Tutorials. (2021, May 31). 4 Synthesis of Epoxide (Oxirane) | named reactions |Part C Chemistry of three membered heterocycles [Video]. YouTube. Retrieved from [Link]
-
Yu, Z.-X. (2014). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium Methylide (DMSM). Asian Journal of Organic Chemistry, 3(3), 364-370. Retrieved from [Link]
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Li, Y., et al. (2019). Separation of Dimethyl Sulfide from Wort by Multi-Layer Centrifugal Film Method. Foods, 8(10), 459. Retrieved from [Link]
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Wikipedia. (n.d.). Ylide. Retrieved from [Link]
-
Li, Y., et al. (2019). Synthesis of Epoxides from Alkyl Bromides and Alcohols with In Situ Generation of Dimethyl Sulfonium Ylide in DMSO Oxidations. Organic Letters, 21(15), 5969-5973. Retrieved from [Link]
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Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(15), 8701-8780. Retrieved from [Link]
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Chemistry Stack Exchange. (2013, January 31). Why does water favour nucleophilic substitution over elimination?. Retrieved from [Link]
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Baran, P. (2020, August 1). Sulfur Ylide Chemistry. Baran Lab Group Meeting. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Clark, J. (2000). Explaining nucleophilic substitution between halogenoalkanes and water. Chemguide. Retrieved from [Link]
-
Procter, D. J., et al. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts. Chemical Reviews, 119(15), 8701-8780. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Nucleophilicity of Sulfur Compounds. Retrieved from [Link]
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Walpen, N., et al. (2022). Unveiling the reaction chemistry of sulfoxides during water chlorination. Water Research, 229, 119427. Retrieved from [Link]
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Aggarwal, V. K., et al. (2021). Recent Developments in Stereoselective Reactions of Sulfonium Ylides. Organics, 3(1), 24-53. Retrieved from [Link]
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The Good Scents Company. (n.d.). methyl methyl sulfinyl methyl sulfide. Retrieved from [Link]
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Jenks, W. S., et al. (2007). S,C-Sulfonium Ylides from Thiophenes: Potential Carbene Precursors. The Journal of Organic Chemistry, 72(16), 6031-6037. Retrieved from [Link]
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Novikov, A. S., et al. (2015). Stereospecific Consecutive Epoxide Ring Expansion with Dimethylsulfoxonium Methylide. The Journal of Organic Chemistry, 80(23), 11849-11857. Retrieved from [Link]
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Clark, J. (2000). Explaining nucleophilic substitution between halogenoalkanes and water. Chemguide. Retrieved from [Link]
-
Shults, E. E., et al. (2020). Novel Epoxides of Soloxolone Methyl: An Effect of the Formation of Oxirane Ring and Stereoisomerism on Cytotoxic Profile, Anti-Metastatic and Anti-Inflammatory Activities In Vitro and In Vivo. Molecules, 25(21), 5098. Retrieved from [Link]
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Identifying and minimizing side products in reactions involving Methyl (methylsulfinyl)methyl sulfide.
Welcome to the Technical Support Center for reactions involving Methyl (methylsulfinyl)methyl sulfide (MMTS). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile reagent. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you identify and minimize side products, ensuring the success of your synthetic endeavors.
Troubleshooting Guide: Identifying and Minimizing Side Products
This section addresses specific issues that may arise during reactions with this compound, also known as formaldehyde dimethyl mercaptal S-oxide or FAMSO.[1][2][3] We delve into the root causes of common side reactions and provide actionable protocols to mitigate them.
Question 1: My reaction is sluggish, and upon workup, I'm isolating significant amounts of unreacted starting material and what appears to be a sulfone. What is happening?
Answer:
This issue often points to two interconnected problems: incomplete reaction and over-oxidation of the desired sulfoxide product.
Causality:
-
Incomplete Reaction: The nucleophilicity of the carbanion generated from MMTS can be influenced by the base used and the reaction temperature. Insufficiently strong bases or temperatures that are too low can lead to a slow reaction rate.
-
Over-oxidation: The desired sulfoxide product can be further oxidized to the corresponding sulfone.[4] This is particularly prevalent if the oxidizing agent used to generate the sulfoxide in a preceding step is not completely quenched or if the reaction conditions inadvertently favor further oxidation. For instance, some oxidation systems can be sensitive to the solvent environment, with more polar solvents potentially accelerating the oxidation of sulfoxides.[5]
Troubleshooting Protocol:
-
Optimize Base and Temperature:
-
Ensure you are using a sufficiently strong base to fully deprotonate the MMTS. Common choices include sodium hydride (NaH) or n-butyllithium (n-BuLi).[6][7]
-
Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) to find the optimal balance between reaction rate and side product formation.
-
-
Control Stoichiometry of Oxidant:
-
If you are preparing the sulfoxide in situ or in a preceding step, carefully control the stoichiometry of the oxidizing agent (e.g., hydrogen peroxide, m-CPBA). Use the minimum effective amount.
-
Consider using a milder or more selective oxidizing agent. For example, hydrogen peroxide in glacial acetic acid can be a highly selective system for sulfide to sulfoxide oxidation.[8]
-
-
Quenching and Workup:
-
Ensure thorough quenching of any remaining oxidant before workup. A mild reducing agent like sodium sulfite or sodium thiosulfate can be effective.
-
During purification, be mindful that sulfones are generally more polar than the corresponding sulfoxides, which can aid in their separation by column chromatography.
-
| Parameter | Recommendation | Rationale |
| Base Selection | Sodium Hydride (NaH), n-Butyllithium (n-BuLi) | Ensures complete deprotonation for efficient reaction.[6][7] |
| Temperature | Start at low temperature (e.g., 0 °C) and warm as needed | Balances reaction rate with minimizing side reactions. |
| Oxidant Control | Use 1.0-1.1 equivalents of a selective oxidant | Prevents over-oxidation to the sulfone.[4] |
| Quenching | Add a mild reducing agent (e.g., Na2SO3) | Removes excess oxidant before product isolation. |
Question 2: I am observing the formation of an α-acyloxy thioether as a major byproduct. What is this and how can I prevent it?
Answer:
The formation of an α-acyloxy thioether is a classic indicator of a Pummerer rearrangement .[9][10] This reaction is specific to sulfoxides and occurs in the presence of an activating agent, typically an acid anhydride like acetic anhydride.[10][11]
Causality:
The Pummerer rearrangement is initiated by the acylation of the sulfoxide oxygen by an electrophile (e.g., acetic anhydride).[10][11] This is followed by elimination to form a thionium ion intermediate, which is then trapped by a nucleophile (in this case, the acetate anion) to yield the α-acyloxy thioether.[10][11]
Troubleshooting Protocol:
-
Avoid Acid Anhydrides: The most straightforward solution is to avoid the use of acid anhydrides (e.g., acetic anhydride, trifluoroacetic anhydride) in your reaction mixture if the Pummerer rearrangement is undesired.[10][12]
-
Control Acidity: The Pummerer reaction can also be catalyzed by strong acids.[9] Ensure your reaction conditions are not overly acidic. If an acid is required, consider using a milder, non-coordinating acid.
-
Temperature Management: In some cases, the Pummerer rearrangement can be thermally induced. Running the reaction at the lowest effective temperature can help minimize this side reaction.
Experimental Workflow to Avoid Pummerer Rearrangement:
Caption: Decision tree for mitigating the Pummerer rearrangement.
Question 3: In my Corey-Chaykovsky reaction, instead of the expected epoxide, I am getting a cyclopropane derivative. Why is this happening?
Answer:
The regioselectivity of the Corey-Chaykovsky reaction, particularly with α,β-unsaturated carbonyl compounds, is highly dependent on the type of sulfur ylide used.[13] While both dimethylsulfonium methylide and dimethylsulfoxonium methylide (Corey's ylide) can be used, they exhibit different reactivity profiles.[14]
Causality:
-
Dimethylsulfonium methylide (generated from a sulfonium salt) typically adds to the carbonyl group of enones (1,2-addition) to form epoxides.[15]
-
Dimethylsulfoxonium methylide (generated from a sulfoxonium salt) preferentially undergoes conjugate addition (1,4-addition) to the double bond of enones, leading to the formation of cyclopropanes.[13]
This difference in reactivity is attributed to the relative stability and hardness/softness of the ylides.[13]
Troubleshooting Protocol:
-
Select the Correct Ylide for the Desired Product:
-
For epoxide formation with enones, use a sulfonium ylide .
-
For cyclopropanation of enones, use a sulfoxonium ylide .
-
-
Verify Your Starting Materials: Ensure you are using the correct sulfonium or sulfoxonium salt to generate the desired ylide.
| Ylide Type | Precursor | Reacts with Enones to Form |
| Sulfonium Ylide | Trimethylsulfonium salt | Epoxide (1,2-addition)[15] |
| Sulfoxonium Ylide | Trimethylsulfoxonium salt | Cyclopropane (1,4-addition)[13] |
Question 4: My reaction mixture is turning dark, and I'm observing the formation of multiple unidentified, foul-smelling byproducts.
Answer:
A dark reaction mixture and the presence of volatile, odorous compounds can be indicative of thermal decomposition, particularly if dimethyl sulfoxide (DMSO) is used as a solvent or is a byproduct.
Causality:
DMSO is thermally unstable, especially in the presence of acids, bases, or certain metal salts, and can decompose exothermically.[16][17][18] This decomposition can be autocatalytic and can lead to a runaway reaction.[17][19] The decomposition of DMSO can generate formaldehyde, which can then react with sulfur ylides to form a variety of byproducts.[16]
Troubleshooting Protocol:
-
Strict Temperature Control: Carefully monitor and control the internal reaction temperature. Use an appropriate cooling bath if necessary. Pure DMSO is generally stable at lower temperatures but decomposition can be initiated at significantly lower temperatures in the presence of contaminants.[17][18][19]
-
Solvent Selection: If possible, consider using an alternative, more thermally stable aprotic solvent.
-
Avoid Contaminants: Be aware that a wide range of substances can catalyze the thermal decomposition of DMSO, including acids, bases, halides, and metals.[16][17] Ensure your glassware is clean and that reactants are of high purity.
-
Safe Scaling: Be cautious when scaling up reactions involving DMSO, as heat dissipation becomes more challenging.
Caption: Key considerations to prevent thermal decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the difference in reactivity between a sulfonium ylide and a sulfoxonium ylide?
A1: Sulfonium ylides are generally more reactive and less stable than sulfoxonium ylides.[13][14] This difference in reactivity influences their selectivity in reactions. For example, in reactions with α,β-unsaturated ketones, sulfonium ylides tend to give 1,2-addition products (epoxides), while sulfoxonium ylides favor 1,4-addition (cyclopropanes).[13]
Q2: Can this compound undergo disproportionation?
A2: Disproportionation is a redox reaction where a species of an intermediate oxidation state is converted into two different species, one at a higher and one at a lower oxidation state.[20][21] In the context of sulfoxides, this could potentially lead to the formation of the corresponding sulfide and sulfone. While this is a known process for some sulfur compounds, it is not typically a major competing reaction for MMTS under standard synthetic conditions. However, harsh reaction conditions (e.g., very high temperatures, presence of certain catalysts) could potentially promote such pathways.
Q3: How should I store this compound?
A3: this compound is a hygroscopic liquid with a strong odor.[2][22] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and strong acids.
Q4: Are there any safety concerns I should be aware of when working with this compound?
A4: Yes. This compound is a skin and eye irritant and may cause respiratory irritation.[1][22] It is important to handle this chemical in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
References
- Safety Bulletin – Decomposition of Dimethyl Sulfoxide. (n.d.).
-
Yang, Z., et al. (2020). Potential Explosion Hazards Associated with the Autocatalytic Thermal Decomposition of Dimethyl Sulfoxide and Its Mixtures. Organic Process Research & Development. Retrieved from [Link]
- Jacob, M. (2019). Thermal Analysis of DMSO Decomposition under Acidic Conditions. ChE 411.
-
Qiang, Y., et al. (2018). Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO). ResearchGate. Retrieved from [Link]
-
Klepov, O., et al. (2021). Thermal decomposition of DMSO or DMF solvates: an advanced method for obtaining new hybrid bismuth(iii) halides. CrystEngComm. Retrieved from [Link]
-
Product Class 1: Sulfur Ylides. (n.d.). Thieme. Retrieved from [Link]
-
The Pummerer Reaction of Sulfinyl Compounds. (n.d.). Wiley Online Library. Retrieved from [Link]
-
Wang, H., et al. (2020). Photocatalytic Deoxygenation of Sulfoxides Using Visible Light: Mechanistic Investigations and Synthetic Applications. ACS Catalysis. Retrieved from [Link]
-
Direct Stereodivergent Olefination of Carbonyl Compounds with Sulfur Ylides. (2022). Journal of the American Chemical Society. Retrieved from [Link]
-
Sulfur. (n.d.). Wikipedia. Retrieved from [Link]
-
Frederick, C. B., et al. (2004). Species differential stereoselective oxidation of a methylsulfide metabolite of MK-0767... Drug Metabolism and Disposition. Retrieved from [Link]
-
Ambler, C. A., et al. (2015). Repurposing the Pummerer Rearrangement: Determination of Methionine Sulfoxides in Peptides. PMC. Retrieved from [Link]
-
Pummerer rearrangement. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). (n.d.). Master Organic Chemistry. Retrieved from [Link]
-
Reactions of Ylides. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Organocatalytic Transformations from Sulfur Ylides. (2022). MDPI. Retrieved from [Link]
-
(S)-(-)-4-BROMOPHENYL METHYL SULFOXIDE. (n.d.). Organic Syntheses. Retrieved from [Link]
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Wladislaw, B., et al. (1990). PUMMERER REARRANGEMENT OF ETHYL METHYLSULFINYLTHIOACETATE. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]
-
Johnson–Corey–Chaykovsky reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
This compound. (n.d.). Robinsons Brothers. Retrieved from [Link]
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Methyl methylsulfinylmethyl sulfide. (n.d.). Haz-Map. Retrieved from [Link]
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methyl methyl sulfinyl methyl sulfide, 33577-16-1. (n.d.). The Good Scents Company. Retrieved from [Link]
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Wang, Z., et al. (2014). Understanding Regioselectivities of Corey–Chaykovsky Reactions of Dimethylsulfoxonium Methylide (DMSOM) and Dimethylsulfonium. Chemistry – An Asian Journal. Retrieved from [Link]
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Adam, W., et al. (2005). Kinetic studies on the oxidation of aryl methyl sulfides and sulfoxides by dimethyldioxirane... Organic & Biomolecular Chemistry. Retrieved from [Link]
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Reduction of Sulfoxides. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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Reduction of sulfones and sulfoxides . A redox reversible reaction? (2017). Reddit. Retrieved from [Link]
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A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis. (2025). RSC Publishing. Retrieved from [Link]
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Methyl Methylsulfinylmethyl Sulfide. (n.d.). PubChem. Retrieved from [Link]
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Effective Oxidation of Sulfides to Sulfoxides with Hydrogen Peroxide under Transition-Metal-Free Conditions. (2007). MDPI. Retrieved from [Link]
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This compound, min 96% (GC), 100 grams. (n.d.). CP Lab Safety. Retrieved from [Link]
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Quantification of Allyl Methyl Sulfide, Allyl Methyl Sulfoxide, and Allyl Methyl Sulfone in Human Milk and Urine After Ingestion of Cooked and Roasted Garlic. (2020). Frontiers. Retrieved from [Link]
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Methylsulfinyl Carbanion (CH3-SO-CH2-). Formation and Applications to Organic Synthesis. (1965). Journal of the American Chemical Society. Retrieved from [Link]
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Sulfur disproportionation. (2024). Biology LibreTexts. Retrieved from [Link]
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Improving the yield and selectivity of reactions with Methyl (methylsulfinyl)methyl sulfide.
Welcome to the technical support center for Methyl (methylsulfinyl)methyl sulfide (CAS 33577-16-1), commonly known in the field as FAMSO or formaldehyde dimethyl mercaptal S-oxide. This guide is designed for researchers, synthetic chemists, and drug development professionals aiming to optimize reactions involving this versatile C1 synthon. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you improve the yield and selectivity of your experiments.
Fundamentals: Understanding the Reactivity of FAMSO
This compound is a dithioacetal mono-S-oxide.[1] Its synthetic utility stems from the acidity of the methylene protons situated between the two sulfur atoms. Deprotonation with a strong base generates a resonance-stabilized α-sulfinyl carbanion, which serves as a potent nucleophile and an acyl anion equivalent.[2][3] Understanding the nature of this carbanion is fundamental to troubleshooting your reactions.
FAQ: General Principles
Q1: What makes the methylene protons in FAMSO acidic? A1: The acidity is due to the inductive electron-withdrawing effects of both the sulfide (-SMe) and sulfoxide (-S(O)Me) groups. Upon deprotonation, the resulting carbanion is significantly stabilized by delocalization of the negative charge onto the adjacent sulfoxide oxygen atom.[4] This stabilization makes the formation of the carbanion thermodynamically favorable with a suitable base.
Q2: Which base should I choose for deprotonation? A2: The choice of base is critical and depends on the specific reaction. Strong, non-nucleophilic bases are generally required.
-
Sodium Hydride (NaH) in a polar aprotic solvent like DMSO or THF is a common choice for generating the stabilized sulfoxonium ylide, also known as the Corey-Chaykovsky reagent.[5][6]
-
n-Butyllithium (n-BuLi) is a very strong base that ensures complete deprotonation but can sometimes lead to side reactions, such as the formation of β-hydroxymethyl sulfide byproducts in certain applications.[7]
-
Lithium Diisopropylamide (LDA) is an excellent choice when a strong, sterically hindered, non-nucleophilic base is needed to prevent unwanted side reactions with other electrophilic sites in the substrate.[4]
Q3: My FAMSO reagent has a slight yellow tint. Is it still usable? A3: While high-purity FAMSO is typically colorless, a slight yellow tint does not necessarily indicate decomposition. However, it could signify the presence of impurities. We recommend verifying the purity by NMR or GC-MS. For sensitive reactions, purification by vacuum distillation or chromatography may be necessary. Always use anhydrous solvents, as FAMSO and its carbanion are highly sensitive to moisture.[8]
Troubleshooting Guide: Low Reaction Yield
Low yield is one of the most common issues encountered. A systematic approach is the best way to diagnose and solve the problem.
Workflow for Diagnosing Low Yield
Below is a logical workflow to follow when troubleshooting suboptimal reaction yields.
Caption: A systematic workflow for troubleshooting low reaction yields.
Q&A: Specific Yield-Related Problems
Q4: I'm performing an alkylation of the FAMSO carbanion, but my yield is consistently below 40%. What's the likely cause? A4: This issue often points to one of two areas: incomplete carbanion formation or competing side reactions.
-
Incomplete Deprotonation: Ensure your base is strong enough and used in the correct stoichiometry (typically 1.0 to 1.1 equivalents). The reaction must be performed under strictly anhydrous conditions, as any trace of water will consume the base and the carbanion.[8] We recommend oven-drying all glassware and using freshly distilled, anhydrous solvents.
-
Poor Electrophile Reactivity: If you are using a less reactive alkyl halide (e.g., alkyl chloride or a sterically hindered iodide), the reaction may require more forcing conditions, such as elevated temperatures or a longer reaction time.[4] However, be aware that higher temperatures can also promote side reactions.
-
Side Reactions: The formed α-sulfinyl carbanion is a strong nucleophile and can participate in unwanted reactions.[9][10] Ensure your substrate does not contain more electrophilic sites than the intended target.
Protocol 1: General Procedure for Alkylation of FAMSO
-
To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add anhydrous THF (0.5 M).
-
Cool the solvent to -78 °C using a dry ice/acetone bath.
-
Slowly add n-Butyllithium (1.05 eq.) and stir for 10 minutes.
-
Add a solution of this compound (1.0 eq.) in anhydrous THF dropwise, maintaining the internal temperature below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete carbanion formation.
-
Add a solution of the alkyl halide (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.
-
Quench the reaction at -78 °C by the slow addition of a saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature, extract with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Q5: My reaction to form an epoxide (Corey-Chaykovsky type) is giving me a complex mixture of products. How can I improve selectivity? A5: The Corey-Chaykovsky reaction is highly versatile but can present selectivity challenges, particularly with α,β-unsaturated carbonyls.[5][11]
-
1,2- vs. 1,4-Addition: The stabilized ylide generated from FAMSO often favors 1,4-addition (conjugate addition) to enones, leading to cyclopropanes.[5] If the epoxide (from 1,2-addition) is the desired product, using a less-stabilized sulfur ylide like dimethylsulfonium methylide might be a better choice.[6]
-
Reaction Temperature: Low temperatures (e.g., 0 °C to room temperature) are crucial. Running the reaction at elevated temperatures can lead to decomposition and side product formation.[12]
-
Diastereoselectivity: The reaction is generally diastereoselective, favoring trans substitution in the product.[11] This is governed by the mechanism, which involves a reversible nucleophilic addition to form a betaine intermediate, followed by an irreversible intramolecular Sₙ2 ring closure.[6] The stereochemical outcome is determined by the most stable chair-like transition state during the ring-closing step.
Troubleshooting Guide: Product Selectivity & Isolation
Achieving the desired product chemo-, regio-, and stereoselectivity is paramount. Once formed, isolating the product from sulfur-containing byproducts can also be a challenge.
Q&A: Selectivity and Purification
Q6: I am trying to synthesize a ketone by reacting the FAMSO carbanion with an ester, but the yield is poor, and I mostly recover my starting materials. Why? A6: Esters are generally not sufficiently electrophilic to react efficiently with the relatively stable α-sulfinyl carbanion from FAMSO. For acylation, more reactive electrophiles are required.
| Electrophile Type | Reactivity with FAMSO Carbanion | Recommended Conditions |
| Esters | Low | Generally not recommended. |
| Acyl Chlorides | High | Low temperature (-78 °C) to prevent over-addition. |
| Anhydrides | High | Similar to acyl chlorides; low temperature is key. |
| Weinreb Amides | Moderate to High | Good choice; the resulting tetrahedral intermediate is stable, preventing over-addition.[13] |
Q7: After alkylation and workup, I need to hydrolyze the dithioacetal mono-S-oxide to the corresponding carbonyl. Standard acidic hydrolysis is not working. What is the correct procedure? A7: This is a critical and often misunderstood step. The dithioacetal mono-S-oxide group is stable to simple acid hydrolysis.[1] A multi-step process or specific reagents are required to unmask the carbonyl.
-
Challenge: Direct hydrolysis is difficult. The sulfoxide must typically be addressed first, or harsh reagents are needed.
-
Classic Method (Two Steps):
-
Reduction of Sulfoxide: The sulfoxide is first reduced back to a sulfide. Reagents like LiAlH₄ can sometimes be effective, though their success can be substrate-dependent.[1]
-
Hydrolysis of Dithioacetal: The resulting dithioacetal is then hydrolyzed to the carbonyl. Historically, this was done with toxic mercury(II) salts.
-
-
Modern, Mercury-Free Methods: Oxidative hydrolysis methods are now preferred. Reagents like iodine (I₂), [Bis(trifluoroacetoxy)iodo]benzene (PIFA), or 2-iodoxybenzoic acid (IBX) can directly oxidize the thioacetal, facilitating hydrolysis with water.[14]
Mechanism: Oxidative Hydrolysis of Dithioacetal
The diagram below illustrates the general concept of using an oxidizing agent to facilitate the hydrolysis of a dithioacetal, a key step after using FAMSO as an acyl anion equivalent.
Caption: Generalized pathway for oxidative hydrolysis of dithioacetals.
Q8: How do I remove the dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS) byproducts from my final product? A8: These sulfur byproducts can be challenging to remove due to their polarity and relatively high boiling points.
-
Aqueous Washes: Multiple extractions with water or brine can help remove the majority of water-soluble DMSO.
-
Vacuum Distillation: If your product is thermally stable and has a significantly different boiling point, distillation is an effective method.
-
Column Chromatography: This is the most common method. A carefully selected solvent system is required. Because DMSO and DMS are quite polar, using a less polar eluent system that moves your product while retaining the byproducts at the baseline is often successful. Sometimes, a gradient elution from non-polar to more polar is necessary.
References
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Grokipedia. (n.d.). Johnson–Corey–Chaykovsky reaction. Grokipedia. [Link]
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Wikipedia. (2023). Johnson–Corey–Chaykovsky reaction. Wikipedia. [Link]
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Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. [Link]
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Master Organic Chemistry. (n.d.). Epoxides From Addition of Sulfur Ylides To Aldehydes and Ketones (Corey-Chaykovsky). Master Organic Chemistry. [Link]
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ResearchGate. (n.d.). Analysis of the reactivity of the dithioacetal mono-S-oxide l-deoxy- 1 -et hy lsulfiny 1- 1 -ethyl thio-3,4-O-isopropylidene. ResearchGate. [Link]
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Corey, E. J., & Chaykovsky, M. (1965). Methylsulfinyl Carbanion (CH3-SO-CH2-). Formation and Applications to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1345-1353. [Link]
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Chad's Prep. (2018). 19.2 Synthesis of Ketones and Aldehydes. YouTube. [Link]
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Blakemore, P. R., et al. (2017). α-Sulfinyl Benzoates as Precursors to Li and Mg Carbenoids for the Stereoselective Iterative Homologation of Boronic Esters. Journal of the American Chemical Society, 139(34), 11849-11859. [Link]
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Robinson Brothers. (n.d.). This compound. Robinson Brothers. [Link]
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Online Chemistry Tutor. (2019). Hydrolysis of thio-acetal: Three different strategies to get back the carbonyl group. YouTube. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses. [Link]
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Chemistry LibreTexts. (2023). Synthesis of Aldehydes & Ketones. Chemistry LibreTexts. [Link]
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Molecules. (2024). Controllable Synthesis of Thioacetals/Thioketals and β-Sulfanyl Ketones Mediated by Methanesulfonic Anhydride and Sulfuric Acid Sulfuric Acid from Aldehyde/Acetone and Thiols. PMC - NIH. [Link]
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Molecules. (2021). Formaldehyde surrogates in multicomponent reactions. PMC - PubMed Central. [Link]
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Wikipedia. (2023). Thioacetal. Wikipedia. [Link]
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ResearchGate. (2015). Sodium Methylsulfinylmethylide: A Versatile Reagent. ResearchGate. [Link]
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The Good Scents Company. (n.d.). methyl methyl sulfinyl methyl sulfide. The Good Scents Company. [Link]
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Beilstein Journal of Organic Chemistry. (2011). Overview of Carbanion Dynamics and Electrophilic Substitutions in Chiral Organolithium Compounds. PMC - PubMed Central. [Link]
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Molecules. (2016). Understanding the Nucleophilic Character and Stability of the Carbanions and Alkoxides of 1-(9-Anthryl)ethanol and Derivatives. PMC - PubMed Central. [Link]
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National Center for Biotechnology Information. (n.d.). Methyl Methylsulfinylmethyl Sulfide. PubChem. [Link]
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PubMed. (2002). Sensitivity of methyl thiolate desulfurization selectivity to reaction temperature and hydroxyl coverage. PubMed. [Link]
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Journal of Organic Chemistry. (2012). Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. NIH. [Link]
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PubMed. (2004). Nucleophilic reactivities of carbanions in water: the unique behavior of the malodinitrile anion. PubMed. [Link]
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ACS Omega. (2021). Theoretical Study of the Gas-Phase Hydrolysis of Formaldehyde to Produce Methanediol and Its Implication to New Particle Formation. ACS Publications. [Link]
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Applied and Environmental Microbiology. (2006). Methyl Sulfide Production by a Novel Carbon Monoxide Metabolism in Methanosarcina acetivorans. PMC - NIH. [Link]
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Advances in Environmental Technology. (2021). Kinetic modeling of methyl mercaptan synthesis from refinery H2S streams. Advances in Environmental Technology. [Link]
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Chemistry Stack Exchange. (2021). Double bond or carbanion for nucleophillic attack. Chemistry Stack Exchange. [Link]
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PubMed. (2022). Autoxidation of Formaldehyde with Oxygen-A Comparison of Reaction Channels. PubMed. [Link]
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Atmospheric Chemistry and Physics. (2022). Oceanic emissions of dimethyl sulfide and methanethiol and their contribution to sulfur dioxide production in the marine atmosphere. ACP. [Link]
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Forest Products Laboratory. (n.d.). Reaction of Formaldehyde at the Ortho- and Para-Positions of Phenol: Exploration of Mechanisms Using Computational Chemistry. Forest Products Laboratory. [Link]
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Atmospheric Chemistry and Physics. (2025). Dimethyl sulfide chemistry over the industrial era: comparison of key oxidation mechanisms and long-term observations. ACP. [Link]
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Organic & Biomolecular Chemistry. (2013). Synthesis of enantioenriched azo compounds: organocatalytic Michael addition of formaldehyde N-tert-butyl hydrazone to nitroalkenes. RSC Publishing. [Link]
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National Center for Biotechnology Information. (n.d.). Ethyl methyl sulfide. PubChem. [Link]
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Technical Support Center: Analytical Method Development for Methyl (methylsulfinyl)methyl sulfide (MMSMS) in Complex Matrices
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Welcome to the technical support center for the analytical method development of Methyl (methylsulfinyl)methyl sulfide (MMSMS). This resource is designed for researchers, scientists, and drug development professionals who are tackling the challenges of quantifying this unique and reactive analyte in complex biological and chemical matrices. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions during your method development process.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the analysis of MMSMS.
Q1: What are the key physicochemical properties of this compound (MMSMS) that I should consider for analytical method development?
A1: Understanding the inherent properties of MMSMS is the foundation of a robust analytical method. Key characteristics include:
-
Polarity and Solubility: MMSMS is a polar molecule due to the sulfoxide group, which influences its solubility in various solvents.[1] Its estimated density is around 1.223 g/cm³ and it has an estimated refractive index of 1.559.[2]
-
Volatility: While not extremely volatile, MMSMS has a notable vapor pressure, making it amenable to headspace analysis techniques under the right conditions.[3] Its flash point is greater than 230°F (>110°C).[3]
-
Reactivity and Stability: As a sulfur-containing compound with a sulfoxide moiety, MMSMS can be prone to oxidation or reduction under certain conditions.[1] The sulfoxide group can be reactive, and the overall molecule may be susceptible to degradation in the presence of strong acids, bases, or oxidizing agents. It is also described as a hygroscopic liquid with a stench.[4][5]
-
Chemical Structure: The presence of two sulfur atoms and a sulfoxide group makes MMSMS a unique analytical target.[4][6] Its molecular formula is C3H8OS2 and it has a molecular weight of 124.23 g/mol .[4][6]
Q2: What are the initial considerations for choosing between Gas Chromatography (GC) and Liquid Chromatography (LC) for MMSMS analysis?
A2: The choice between GC and LC depends on several factors related to your sample matrix and analytical goals.
-
Gas Chromatography (GC): GC is an excellent choice for analyzing volatile and semi-volatile sulfur compounds.[1][7][8] Given the properties of MMSMS, GC coupled with a sulfur-selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Flame Photometric Detector (FPD), can offer high sensitivity and selectivity.[1][7][8][9] However, the thermal stability of MMSMS must be confirmed to prevent on-column degradation.
-
Liquid Chromatography (LC): LC, particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for analyzing polar and non-volatile compounds in complex matrices.[10][11][12] LC-MS would be the preferred method if MMSMS is present in a complex biological matrix that requires significant sample cleanup, or if the compound exhibits thermal instability.
Q3: How can I best prepare my complex matrix samples for MMSMS analysis?
A3: Sample preparation is a critical step to remove interferences and concentrate your analyte. The optimal technique will depend on your matrix and the chosen analytical method.
-
For GC Analysis:
-
Headspace Analysis: For volatile analytes like MMSMS in liquid or solid matrices, static or dynamic headspace sampling is a clean and efficient technique that minimizes matrix introduction into the GC system.[13][14]
-
Purge-and-Trap: This technique is suitable for volatile organic compounds in aqueous samples and can provide excellent sensitivity.[15]
-
Solid-Phase Microextraction (SPME): SPME is a solvent-free method that can be used to extract and concentrate volatile and semi-volatile compounds from various matrices.[14][16]
-
-
For LC-MS Analysis:
-
Protein Precipitation (PPT): A simple and common method for removing proteins from biological samples like plasma.[17] However, it may not remove all matrix interferences.
-
Liquid-Liquid Extraction (LLE): A versatile technique for separating analytes based on their differential solubility in two immiscible liquids.
-
Solid-Phase Extraction (SPE): Offers a more selective cleanup than PPT or LLE by utilizing specific sorbent chemistries to retain the analyte of interest while washing away interferences.
-
II. Troubleshooting Guides
This section provides in-depth, question-and-answer-based troubleshooting for specific issues you may encounter during method development.
Guide 1: Poor Peak Shape and Tailing in GC Analysis
Q: My MMSMS peak is showing significant tailing in my GC-SCD analysis. What are the likely causes and how can I fix it?
A: Peak tailing for active sulfur compounds like MMSMS is a common issue in GC and often points to interactions with the analytical system.[7]
Potential Causes & Solutions:
-
Active Sites in the GC System: Sulfur compounds are notoriously prone to adsorption on active sites within the GC flow path (injector liner, column, detector).[7][18]
-
Troubleshooting Steps:
-
Inert Flow Path: Ensure all components in the sample path (liner, ferrules, column) are deactivated or made of inert materials.[1] Silanized liners and inert-coated columns are highly recommended.
-
Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any residual manufacturing materials and create a more inert surface.
-
"Priming" the System: Injecting a high-concentration standard of MMSMS or another sulfur compound can help to saturate active sites before running your samples.
-
-
-
Improper Temperature Settings: If the injector or transfer line temperature is too low, MMSMS may not volatilize efficiently, leading to tailing.
-
Troubleshooting Steps:
-
Injector Temperature: Gradually increase the injector temperature in 20°C increments, ensuring you do not exceed the thermal stability limit of MMSMS.
-
Oven Temperature Program: A slower initial ramp rate in your oven program can improve peak shape for polar compounds.
-
-
-
Column Overload: Injecting too much sample can lead to peak fronting, but in some cases of severe overload with polar compounds, tailing can also be observed.
-
Troubleshooting Steps:
-
Dilute the Sample: Analyze a dilution of your sample to see if the peak shape improves.
-
Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.
-
-
Workflow for Troubleshooting GC Peak Tailing
Caption: A logical workflow for diagnosing and resolving GC peak tailing for MMSMS.
Guide 2: Low Sensitivity and High Variability in LC-MS Analysis
Q: I am struggling with low sensitivity and inconsistent results for MMSMS in my LC-MS/MS analysis of plasma samples. What should I investigate?
A: Low and variable signal in LC-MS is often a result of matrix effects or issues with the analyte's ionization.[19][20][21]
Potential Causes & Solutions:
-
Matrix Effects (Ion Suppression): Co-eluting endogenous components from the plasma matrix can interfere with the ionization of MMSMS in the mass spectrometer source, leading to a suppressed signal.[19][20][21][22][23]
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Move from a simple protein precipitation to a more selective technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to better remove interfering matrix components.[24]
-
Optimize Chromatography: Modify your LC gradient to better separate MMSMS from the regions where most matrix components elute. A longer, shallower gradient can be beneficial.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for MMSMS will co-elute and experience the same degree of ion suppression, allowing for accurate correction of the signal variability.[21]
-
-
-
Poor Ionization Efficiency: MMSMS may not be ionizing efficiently under your current ESI or APCI conditions.
-
Troubleshooting Steps:
-
Optimize Source Parameters: Systematically optimize key MS source parameters such as capillary voltage, gas flows (nebulizer, auxiliary), and temperature.
-
Evaluate Different Ionization Modes: Test both positive and negative electrospray ionization (ESI) modes. Also, consider atmospheric pressure chemical ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[20]
-
Mobile Phase Additives: The addition of small amounts of modifiers like formic acid or ammonium formate to the mobile phase can significantly enhance the ionization of your analyte.
-
-
-
Analyte Stability Issues: MMSMS could be degrading in the processed sample while waiting for injection.
-
Troubleshooting Steps:
-
Conduct Stability Studies: Assess the stability of MMSMS in the final sample extract at autosampler temperature over a typical run time.
-
Minimize Sample Residence Time: If instability is observed, process samples in smaller batches and minimize the time they sit in the autosampler before injection.
-
-
Decision Tree for Improving LC-MS Sensitivity
Caption: A decision tree to systematically address low sensitivity in LC-MS analysis of MMSMS.
III. Experimental Protocols
Protocol 1: Headspace-GC-SCD for MMSMS in an Aqueous Matrix
This protocol provides a starting point for the analysis of MMSMS in a relatively clean aqueous matrix.
-
Sample Preparation:
-
Pipette 5 mL of the aqueous sample into a 20 mL headspace vial.
-
Add 1 g of sodium chloride to "salt out" the volatile MMSMS, increasing its partial pressure in the headspace.
-
Immediately cap and crimp the vial.
-
-
Headspace Autosampler Conditions:
-
Oven Temperature: 80°C
-
Loop Temperature: 90°C
-
Transfer Line Temperature: 100°C
-
Incubation Time: 15 minutes
-
Injection Volume: 1 mL
-
-
GC-SCD Conditions:
-
Inlet: Split/Splitless, 200°C, Split ratio 10:1
-
Column: Agilent J&W DB-Sulfur SCD (or equivalent inert column for sulfur analysis), 30 m x 0.32 mm, 4.3 µm[1]
-
Carrier Gas: Helium, constant flow at 2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 220°C
-
Hold: 5 minutes at 220°C
-
-
SCD Detector:
-
Burner Temperature: 800°C
-
Ozone Flow: 40 mL/min
-
Hydrogen Flow: 45 mL/min
-
Air Flow: 10 mL/min
-
-
Protocol 2: LC-MS/MS for MMSMS in Human Plasma
This protocol outlines a method for the determination of MMSMS in a complex biological matrix.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled MMSMS).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.0 min: Linear ramp to 95% B
-
3.0-4.0 min: Hold at 95% B
-
4.0-4.1 min: Return to 5% B
-
4.1-5.0 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Triple Quadrupole):
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
MRM Transitions: To be determined by infusing a standard solution of MMSMS and its internal standard to find the optimal precursor and product ions.
-
IV. Data Presentation
Table 1: Starting GC-SCD and LC-MS/MS Parameters
| Parameter | GC-SCD Recommendation | LC-MS/MS Recommendation |
| Column | Inert, sulfur-specific column (e.g., DB-Sulfur SCD)[1] | C18 Reverse Phase (e.g., 2.1 x 50 mm, <2 µm) |
| Injection Mode | Headspace or Split/Splitless | Full Loop or Partial Loop |
| Mobile Phase | Helium or Hydrogen | Water/Acetonitrile with 0.1% Formic Acid |
| Detector | Sulfur Chemiluminescence Detector (SCD) | Triple Quadrupole Mass Spectrometer (QqQ) |
| Ionization | N/A | Electrospray Ionization (ESI), Positive |
| Key Advantage | High selectivity for sulfur compounds | High sensitivity and applicability to complex matrices |
V. References
-
Agilent. (n.d.). Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. Retrieved from
-
SilcoTek® Corporation. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. Retrieved from
-
SGS. (n.d.). Trace sulfur compounds analysis. Retrieved from
-
Baillie, T. A., & Kassahun, K. (2006). Detecting and characterizing reactive metabolites by liquid chromatography/tandem mass spectrometry. Journal of mass spectrometry : JMS, 41(10), 1271–1286. [Link]
-
Ma, S., & Subramanian, R. (2006). Recent advances in applications of liquid chromatography-tandem mass spectrometry to the analysis of reactive drug metabolites. Current drug metabolism, 7(5), 529–541. [Link]
-
Agilent. (n.d.). Laboratory Total Sulfur Analysis by Gas Chromatography and Agilent Model 355 SCD. Retrieved from
-
AAC Lab. (n.d.). Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). Retrieved from
-
González, O., van Vliet, M., Ramautar, R., Giera, M., & Hankemeier, T. (2015). Matrix Effect Compensation in Small-Molecule Profiling for an LC-TOF Platform Using Multicomponent Postcolumn Infusion. Analytical Chemistry, 87(12), 6099–6106. [Link]
-
CABI. (n.d.). Matrix-effect free quantitative liquid chromatography mass spectrometry analysis in complex matrices using nanoflow liquid chromatography with integrated emitter tip and high dilution factors. Retrieved from
-
Zhang, K., Ma, J., Wu, D., & Li, D. (2014). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 969, 193–198. [Link]
-
Hewavitharana, A. K., & Navaratne, A. (2016). Matrix Effects and Application of Matrix Effect Factor. Critical Reviews in Analytical Chemistry, 46(3), 238–245. [Link]
-
The Good Scents Company. (n.d.). methyl methyl sulfinyl methyl sulfide, 33577-16-1. Retrieved from
-
National Center for Biotechnology Information. (n.d.). Methyl Methylsulfinylmethyl Sulfide. PubChem Compound Database. Retrieved from
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from
-
Waters. (n.d.). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Retrieved from
-
NorthEast BioLab. (n.d.). What are Matrix Effect in Liquid Chromatography Mass Spectrometry?. Retrieved from
-
Waters Corporation. (n.d.). Reactive Metabolism and New Screening Methodology Using Exact Mass Neutral Loss UPLC-MS/MS. Retrieved from
-
MDPI. (2023). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. Retrieved from
-
Edison, A. S., & Dutta, B. (2020). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. Mass spectrometry reviews, 39(1-2), 35–54. [Link]
-
ResearchGate. (n.d.). Analysis of Aromatic Sulfur Compounds in Gas Oils Using GC with Sulfur Chemiluminescence Detection and High-Resolution MS. Retrieved from
-
National Institutes of Health. (2022). The Use of Polydialkylsiloxanes/Triflic Acid as Derivatization Agents in the Analysis of Sulfur-Containing Aromatics by “Soft”-Ionization Mass Spectrometry. Retrieved from
-
ResearchGate. (n.d.). Sample preparation strategies for comprehensive volatile fingerprinting. Retrieved from
-
The Good Scents Company. (n.d.). methyl methyl sulfinyl methyl sulfide 33577-16-1. Retrieved from
-
Wikipedia. (n.d.). Liquid chromatography–mass spectrometry. Retrieved from
-
Restek. (n.d.). Troubleshooting Guide. Retrieved from
-
Drawell. (n.d.). How to Mitigate Matrix Effects in ICP-MS for Complex Sample Analysis. Retrieved from
-
EPA. (n.d.). Method 5000: Sample Preparation for Volatile Organic Compounds. Retrieved from
-
Agilent. (n.d.). Sample Preparation Techniques for Biological Matrices. Retrieved from
-
Haz-Map. (n.d.). Methyl methylsulfinylmethyl sulfide. Retrieved from
-
ResearchGate. (n.d.). Parallel Elemental and Molecular Mass Spectrometry (PEMMS) for Speciation of Metals in Complex Matrices. Retrieved from
-
ScienceDirect. (n.d.). Sample preparation for the analysis of volatile organic compounds in air and water matrices. Retrieved from
-
National Institutes of Health. (n.d.). Matrix Factorization Techniques for Analysis of Imaging Mass Spectrometry Data. Retrieved from
-
Longdom Publishing. (n.d.). Development and application of an LC-MS/MS method for determining methylsulfonylmethane (MSM) levels in human plasma. Retrieved from
-
Ventos. (n.d.). METHYL SULPHIDE. Retrieved from
-
Sigma-Aldrich. (n.d.). This compound. Retrieved from
-
ResearchGate. (2023). A Five-Year Update on Matrix Compounds for MALDI-MS Analysis of Lipids. Retrieved from
-
Journal of Oral Medicine and Pain. (2024). Standardized Protocols for Measuring Volatile Sulfur Compounds: Scientific Foundations and Methodologies. Retrieved from
-
ResearchGate. (n.d.). Analytical Methods to Determine Volatile Sulfur Compounds in Foods and Beverages. Retrieved from
-
The Australian Wine Research Institute. (n.d.). Removal of volatile sulfur compounds. Retrieved from
-
DiVA portal. (2017). Method Development for Quantification of Total Reduced Sulfur Compounds in Liquid Matrices. Retrieved from
-
YouTube. (2023). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence. Retrieved from
-
Physical Testing and Chemical Analysis Part B: Chemical Analysis. (2022). GC DETERMINATION OF SULFUR COMPOUNDS IN SYNGAS. Retrieved from
-
Thermo Scientific. (n.d.). Methyl methylsulfinylmethyl sulfide, 97%. Retrieved from
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from
-
CP Lab Safety. (n.d.). This compound, min 96% (GC), 100 grams. Retrieved from
Sources
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Gas chromatography-mass spectrometry (GC-MS) troubleshooting for volatile sulfur compounds.
GC-MS Technical Support Center: A Guide to Troubleshooting Volatile Sulfur Compounds
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the analysis of volatile sulfur compounds (VSCs) by Gas Chromatography-Mass Spectrometry (GC-MS). Analyzing VSCs presents a unique set of challenges due to their high reactivity, volatility, and often low concentration levels in complex matrices.[1][2][3] These compounds are notorious for their ability to interact with any active site in the sample flow path, leading to a host of chromatographic problems including poor peak shape, loss of sensitivity, and poor reproducibility.[2][4]
This guide is structured to function as a direct line to an application specialist. It moves from frequently encountered problems to systematic solutions, grounding every recommendation in the fundamental principles of chromatography and mass spectrometry. Our goal is to empower you, the researcher, to diagnose and resolve issues efficiently, ensuring the integrity and quality of your data.
Frequently Asked Questions (FAQs): Diagnosing Common VSC Analysis Issues
This section addresses the most common and frustrating issues encountered during the GC-MS analysis of volatile sulfur compounds. Each answer provides a causal explanation and a direct path to resolution.
Q1: Why are my sulfur compound peaks tailing severely?
A1: Peak tailing is the most common symptom of problems in VSC analysis. It is almost always caused by unwanted interactions between the polar, reactive sulfur analytes and "active sites" within the GC system.[4][5] These active sites are typically exposed silanol groups (Si-OH) on untreated glass or metal surfaces, or accumulations of non-volatile matrix components.
Primary Causes and Solutions:
-
Active Inlet Liner: The hot inlet is the first place where interactions occur. A standard, non-deactivated liner is unsuitable for VSC analysis.
-
Column Contamination or Degradation: The first few meters of the analytical column can accumulate non-volatile residues or become damaged, creating active sites.
-
Improper Column Installation: A poor column cut or incorrect installation depth in the inlet or transfer line can create dead volumes and turbulence, leading to tailing for all peaks.[5][9]
-
Solution: Ensure the column is cut cleanly with a ceramic scoring wafer. Follow the instrument manufacturer's guidelines for the correct column installation depth.
-
-
System Leaks: Small leaks in the system, particularly around the inlet septum or column fittings, can allow oxygen into the carrier gas stream. At high temperatures, oxygen will damage the column's stationary phase, creating active sites.[10][11]
-
Solution: Conduct a thorough leak check of the system using an electronic leak detector, especially after performing maintenance.[12]
-
Q2: I have very low signal or cannot detect my target sulfur compounds. How can I improve sensitivity?
A2: Poor sensitivity in VSC analysis can stem from analyte loss due to adsorption, insufficient concentration, or suboptimal MS detector settings. Since VSCs are often present at trace levels, maximizing their transfer to and detection by the MS is critical.[1][13]
Strategies for Sensitivity Enhancement:
-
Injection Technique: For trace analysis, a splitless injection is generally preferred over a split injection because it directs the entire vaporized sample onto the column.[14]
-
Optimization: Minimize the splitless hold time to what is necessary to transfer the analytes from the inlet to the column. A prolonged residence time in the hot inlet increases the risk of adsorption or thermal degradation.[7] Reducing the split ratio (e.g., from 20:1 to 5:1) in split mode can also boost sensitivity for higher concentration samples.[14][15]
-
-
Sample Pre-concentration: Techniques like Solid-Phase Microextraction (SPME) or purge-and-trap are highly effective for concentrating VSCs from a sample matrix before introduction to the GC-MS.[14][16] This increases the mass of analyte injected, thereby improving the signal-to-noise ratio.
-
MS Detector Tuning: An instrument's autotune function provides a good general tune, but it may not be optimal for all compounds.
-
Solution: Manually tune the MS ion source parameters to maximize the signal for ions specific to your sulfur compounds. Adjusting the electron energy or multiplier voltage can sometimes yield a significant sensitivity improvement.[17] For ultimate sensitivity in complex matrices, consider using Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) modes to reduce background noise.[18]
-
-
Use an Inert Flow Path: Ensure that all components in the sample path, from the inlet liner and seals to the column itself, are designed to be inert to minimize analyte loss from adsorption.[2]
Q3: My chromatograms show ghost peaks and a high baseline, especially after a high-concentration sample. What is the cause?
A3: Ghost peaks and elevated baselines are typically symptoms of system contamination or carryover. Due to their "sticky" nature, VSCs can adsorb onto surfaces within the inlet or column and then slowly desorb during subsequent runs, appearing as broad, ill-defined "ghost" peaks.
Troubleshooting Steps:
-
Identify the Source: The first step is to isolate the source of contamination.
-
Protocol: Run a solvent blank. If ghost peaks are still present, the contamination is within the GC-MS system (inlet, column). If the blank is clean, the contamination may be coming from your autosampler syringe or wash solvents.[11]
-
-
Inlet Maintenance: The inlet is the most common source of carryover.[19]
-
Column Bake-out: If the contamination is within the column, a bake-out can help.
-
Solution: Disconnect the column from the MS detector to prevent contamination of the source. Cap the transfer line. Ramp the column temperature to its maximum isothermal limit (or 20°C above your method's final temperature) and hold for 1-2 hours with carrier gas flowing.[17]
-
-
Gas Purity: Ensure you are using high-purity carrier gas (≥99.999%) and that oxygen and moisture traps are installed and functional. Impurities in the gas can increase baseline noise and contribute to column bleed.[14][21]
Systematic Troubleshooting & Optimization
Effective troubleshooting is a logical process of elimination. The following workflow and diagrams provide a structured approach to diagnosing and resolving common issues in VSC analysis.
Visualizing the Troubleshooting Workflow
The diagram below outlines a systematic approach to diagnosing peak tailing, the most prevalent issue in VSC analysis.
Caption: A logical workflow for troubleshooting peak tailing in VSC analysis.
Column Selection Guide for Volatile Sulfur Compounds
The choice of GC column is critical for achieving good peak shape and resolution. Low-bleed columns ("MS" designated) are essential to minimize background noise in the mass spectrometer.[17]
| Stationary Phase Type | Common Name | Polarity | Key Characteristics & Applications |
| 100% Dimethylpolysiloxane | DB-1ms, ZB-1ms | Non-polar | General purpose, good for sulfides and disulfides. Not ideal for very polar mercaptans without derivatization. |
| 5% Phenyl-95% Dimethylpolysiloxane | DB-5ms, ZB-5ms | Low-polarity | The most common and versatile phase. Offers excellent inertness and low bleed, suitable for a wide range of VSCs.[22] |
| Wax-type | DB-WAX, ZB-WAX | Polar | Good for separating highly polar compounds like mercaptans, but may have lower temperature limits and higher bleed. |
| Specialized Sulfur Columns | DB-Sulfur SCD | Optimized | Specifically designed for inertness towards sulfur compounds, providing excellent peak shapes for reactive analytes like H₂S and methyl mercaptan.[2] |
Preventative Maintenance: The Key to Robust VSC Analysis
Proactive maintenance is the most effective strategy to prevent analytical problems. Most performance issues originate in the GC inlet.[19] A regular maintenance schedule is crucial for consistent and reliable results.
Protocol: Routine GC Inlet Maintenance
This protocol should be performed regularly. The frequency is application-dependent.[6][12]
-
Cool Down: Set the inlet and oven temperatures to ambient and wait for the system to cool completely. Turn off carrier gas flow at the instrument.
-
Open Inlet: Carefully remove the septum nut and any associated hardware.
-
Replace Septum: Remove the old septum and O-ring (if present). Do not use sharp metal objects that could scratch the inlet weldments.
-
Remove Liner: Gently remove the inlet liner using clean, non-scratching forceps.[20]
-
Inspect and Clean: Visually inspect the inside of the inlet for any residue or septum particles. If necessary, clean with appropriate solvents (e.g., methanol, hexane) and a lint-free swab.
-
Install New Components: Wearing clean, lint-free gloves, install a new, deactivated liner and a new O-ring.
-
Install New Septum: Place a new septum into the septum nut and re-secure it to the inlet. Do not overtighten, as this can cause the septum to core or split.[20]
-
Restore System: Turn the carrier gas back on. Perform a thorough leak check around all disturbed fittings. Once leak-free, heat the system back to your method setpoints.
-
Condition: Allow the system to equilibrate for 30 minutes before running samples.
Caption: The relationship between inlet components and analytical problems.
References
- Walsh Medical Media. (2024).
- MDPI. (n.d.).
- ResearchGate. (n.d.). Trace determination of volatile sulfur compounds by solid-phase microextraction and GC-MS.
- Agilent Technologies. (2023). Enhancing Sensitivity in Analysis of Semivolatile Organic Compounds with the Agilent 8890/5977C GC/MSD.
- Ingenieria Analitica Sl. (n.d.). Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD.
- Shimadzu Scientific Instruments. (n.d.).
- Rogowska, J., & Namieśnik, J. (2016). Elemental sulfur in sediments: analytical problems. Environmental Science and Pollution Research, 24(2), 1937-1944.
- ACS Publications. (n.d.).
- BenchChem. (n.d.).
- LCGC International. (2018). A Step-by-Step Guide to Inlet Maintenance.
- Phenomenex. (n.d.). GC tip on setting an inlet maintenance schedule.
- BGB Analytik. (n.d.). GC Inlet Maintenance.
- Restek. (n.d.). GC Inlet Maintenance: Restek's Quick-Reference Guide.
- BenchChem. (n.d.). Technical Support Center: Optimizing GC Inlet Parameters for Thermally Labile Sulfur Compounds.
- ALWSCI. (2025).
- Phenomenex. (n.d.). Troubleshooting Guide.
- Agilent Technologies. (n.d.).
- South Africa Wine Research Library. (2021).
- Shimadzu. (n.d.). Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD.
- SciSpace. (2013).
- LCGC International. (2013). Optimizing GC–MS Methods.
- LCGC International. (n.d.). Gaining Sensitivity in Environmental GC–MS.
- YouTube. (2023). Principles of Operation, Maintenance, and Troubleshooting for Sulfur and Nitrogen Chemiluminescence.
- Element Lab Solutions. (n.d.). GC Diagnostic Skills I | Peak Tailing.
- Separation Science. (2025). Fixing GC Peak Tailing for Cleaner Results.
- Scribd. (n.d.). GC - MS Troubleshooting Sheets.
- Agilent Technologies. (2009). Video Notes GC Troubleshooting Series Part Four: Tailing Peaks.
- Shimadzu UK. (n.d.). Gas Chromatography Mass Spectrometry Troubleshooting Guide.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Methyl (methylsulfinyl)methyl sulfide Quantification
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of metabolites is paramount. Methyl (methylsulfinyl)methyl sulfide, a metabolite of dimethyl sulfoxide (DMSO), is of significant interest in various research contexts. This guide provides an in-depth comparison of analytical methods for its quantification, grounded in established regulatory frameworks and supported by experimental data. We will explore the nuances of method validation, offering insights into the selection of appropriate analytical techniques and the design of robust validation protocols.
The Importance of Validated Analytical Methods
Before delving into the specifics of analytical techniques, it is crucial to understand the foundational principles of method validation. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) provide comprehensive guidelines to ensure the reliability and quality of bioanalytical data.[1][2][3][4][5][6][7][8][9][10] The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[11][12][13][14][15]
The validation process involves a thorough evaluation of several key parameters, which we will use as the basis for comparing different analytical methods for this compound quantification.
Core Validation Parameters
-
Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Linearity and Range: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with acceptable accuracy and precision.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific intervals.
The following diagram illustrates the logical flow of a typical bioanalytical method validation process, adhering to regulatory expectations.
Caption: A flowchart of the bioanalytical method validation process.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique for the quantification of this compound depends on several factors, including the required sensitivity, the nature of the sample matrix, and the available instrumentation. The two most commonly employed techniques are Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Gas Chromatography with Flame Ionization Detection (GC-FID)
GC-FID is a robust and widely used technique for the analysis of volatile and semi-volatile compounds.[16][17][18][19][20] this compound, being a relatively volatile small molecule, is well-suited for GC analysis.
Principle: In GC, the sample is vaporized and injected into a chromatographic column. The separation of components is based on their differential partitioning between a stationary phase (a high-boiling-point liquid coated on an inert solid support) and a mobile phase (an inert gas). The flame ionization detector (FID) then combusts the eluted compounds in a hydrogen-air flame, producing ions that generate a current proportional to the mass of the carbon atoms in the analyte.
Advantages:
-
Robustness and Reliability: GC-FID is a well-established technique with a long history of reliable performance.
-
Cost-Effectiveness: The instrumentation and operational costs are generally lower compared to LC-MS/MS.
-
High Resolution: Capillary GC columns can provide excellent separation efficiency.
Limitations:
-
Lower Sensitivity: Compared to MS detection, FID is less sensitive, which may be a limiting factor for samples with very low concentrations of the analyte.
-
Limited Specificity: The FID responds to most organic compounds, so co-eluting impurities can interfere with the quantification.
-
Thermal Lability: The high temperatures required for vaporization can lead to the degradation of thermally labile compounds.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity and specificity.[21][22][23][24][25]
Principle: LC separates the components of a mixture in a liquid mobile phase through a stationary phase packed in a column. The eluent from the LC is then introduced into a mass spectrometer. The mass spectrometer ionizes the analyte molecules and then separates them based on their mass-to-charge ratio (m/z). In tandem mass spectrometry (MS/MS), a specific parent ion is selected, fragmented, and a specific fragment ion is monitored for quantification, a technique known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).
Advantages:
-
High Sensitivity and Specificity: The ability to select both the parent and fragment ions provides exceptional specificity and allows for very low limits of quantification.
-
Versatility: LC can be coupled with various ionization sources (e.g., Electrospray Ionization - ESI, Atmospheric Pressure Chemical Ionization - APCI) to analyze a wide range of compounds.
-
Rich Information: Provides structural information about the analyte.
Limitations:
-
Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the analyte, affecting accuracy and precision.[24]
-
Higher Cost and Complexity: The instrumentation is more expensive and requires a higher level of expertise to operate and maintain.
-
Ionization Efficiency: The efficiency of ionization can vary significantly between different compounds.
Performance Comparison: GC-FID vs. LC-MS/MS
The following table summarizes the typical performance characteristics of GC-FID and LC-MS/MS methods for the quantification of small sulfur-containing molecules like this compound, based on data from published literature.
| Validation Parameter | Gas Chromatography-Flame Ionization Detection (GC-FID) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99[20] | > 0.998[23] |
| Limit of Quantitation (LOQ) | ~ 0.3 - 1 µg/mL[20] | ~ 0.02 - 0.04 µM (in plasma and urine)[23] |
| Accuracy (% Recovery) | 96 - 106%[18][20] | 98 ± 6%[23] |
| Precision (% RSD) | < 2%[18] | < 10% (intra-day), < 20% (inter-day)[23] |
| Specificity | Moderate (dependent on chromatographic resolution) | High (based on mass-to-charge ratio) |
| Throughput | Moderate | High (with modern autosamplers) |
Expert Insight: For early-stage research or in situations where high concentrations of this compound are expected, a validated GC-FID method can be a cost-effective and reliable choice. However, for clinical studies, pharmacokinetic analyses, or any application requiring high sensitivity to measure trace levels of the analyte in complex biological matrices like plasma or tissue, an LC-MS/MS method is unequivocally superior. The enhanced specificity of LC-MS/MS also minimizes the risk of interferences from other metabolites or administered drugs.
Experimental Protocols
The following are representative step-by-step protocols for the quantification of this compound using GC-FID and LC-MS/MS. These should be adapted and validated for specific laboratory conditions and matrices.
GC-FID Method Protocol
This protocol is based on established methods for the analysis of similar compounds.[17][19]
Sample Preparation (Plasma):
-
To 500 µL of plasma in a microcentrifuge tube, add 1 mL of cold acetonitrile containing the internal standard (e.g., diethyl sulfoxide).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of ethyl acetate for GC injection.
Caption: Workflow for LC-MS/MS sample preparation from plasma.
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
This compound: To be determined by direct infusion of a standard solution.
-
Internal Standard (d6-Methyl (methylsulfinyl)methyl sulfide): To be determined by direct infusion of a standard solution.
-
Conclusion and Recommendations
The validation of analytical methods for the quantification of this compound is a critical step in ensuring the reliability of research and development data. This guide has provided a comparative overview of two powerful analytical techniques: GC-FID and LC-MS/MS.
-
GC-FID is a robust and cost-effective option suitable for applications where high sensitivity is not a primary concern.
-
LC-MS/MS is the preferred method for bioanalytical studies in complex matrices, offering unparalleled sensitivity and specificity.
The choice of method should be guided by the specific requirements of the study, including the expected concentration range of the analyte, the nature of the biological matrix, and the regulatory context. Regardless of the chosen technique, a thorough validation according to ICH and FDA guidelines is mandatory to ensure the integrity of the generated data.
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Method of Analysis For Methylsulfonylmethane - GC FID. (n.d.). Scribd. Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021, September 17). U.S. Food and Drug Administration. Retrieved from [Link]
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Quality Guidelines. (n.d.). International Council for Harmonisation. Retrieved from [Link]
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A New Gas Chromatography Method for Quality Control of Methylsulfonylmethane Content in Multicomponent Dietary Supplements. (2014, May 1). ResearchGate. Retrieved from [Link]
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Method Development and Validation for the Simultaneous Determination of Methyl Sulphonyl Methane in Sold Dosage Form by Gc. (n.d.). IJERA. Retrieved from [Link]
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Convenient determination of methylsulfonylmethane for a commercially available dietary supplement formulations using gas chromatography-flame ionization detector. (2015, October 30). ResearchGate. Retrieved from [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005, November). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Retrieved from [Link]
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A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. (2020, April 24). JoVE. Retrieved from [Link]
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Sample preparation for serum/plasma profiling and biomarker identification by mass spectrometry. (2007, March 29). PubMed Central. Retrieved from [Link]
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A Method for the Quantitation of Trace Levels of Dimethyl Sulfoxide in Urine by High Performance Liquid Chromatography. (n.d.). DTIC. Retrieved from [Link]
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Quantitation of Residual Dimethylsulfoxide in a Drug Substance (Bisnaf ide) by Reversed-Phase High-Performance Liquid Chromatography. (n.d.). Journal of Liquid Chromatography & Related Technologies. Retrieved from [Link]
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A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation. (2020, April 24). SciSpace. Retrieved from [Link]
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Mass Spectrometry Applications in Plasma Samples | Protocol Preview. (2023, March 1). YouTube. Retrieved from [Link]
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Determination and quantification of dimethyl sulphoxide by HPLC. (1991, November 1). DeepDyve. Retrieved from [Link]
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Determination and quantification of dimethyl sulphoxide by HPLC. (1991, November 1). Semantic Scholar. Retrieved from [Link]
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Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024, May 9). PubMed Central. Retrieved from [Link]
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Validation of Analytical Methods: A Review. (2018, January 19). Gavin Publishers. Retrieved from [Link]
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VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE. (n.d.). Semantic Scholar. Retrieved from [Link]
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Stable isotope dilution mass spectrometry quantification of hydrogen sulfide and thiols in biological matrices. (2022, July 13). PubMed Central. Retrieved from [Link]
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LC/MS/MS Method Package for Reactive Sulfur Profiling. (n.d.). Shimadzu. Retrieved from [Link]
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validation of analytical methods. (2018, November 3). ResearchGate. Retrieved from [Link]
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Validation of analytical methods. (1983, April 30). Scilit. Retrieved from [Link]
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methyl methyl sulfinyl methyl sulfide, 33577-16-1. (n.d.). The Good Scents Company. Retrieved from [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014, October 27). PubMed Central. Retrieved from [Link]
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New method for quantification of gasotransmitter hydrogen sulfide in biological matrices by LC-MS/MS. (2017, April 13). ResearchGate. Retrieved from [Link]
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Establishment of Long-Term Preservation for Dimethyl Sulfide by the Solid-Phase Microextraction Method. (2025, August 6). ResearchGate. Retrieved from [Link]
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Detection of sulfane sulfur species in biological systems. (2022, October 9). ResearchGate. Retrieved from [Link]
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Methanethiol, dimethyl sulfide and acetone over biologically productive waters in the southwest Pacific Ocean. (2020, March 16). Atmospheric Chemistry and Physics. Retrieved from [Link]
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Efficacy of Methyl (methylsulfinyl)methyl sulfide as an oxidizing agent compared to alternatives.
For the modern organic chemist, the selective oxidation of alcohols to aldehydes and ketones is a foundational and frequently encountered transformation. The ideal reagent for this purpose should be mild, selective, high-yielding, and tolerant of a wide array of functional groups, critically avoiding over-oxidation to the corresponding carboxylic acid. This guide provides an in-depth technical comparison of activated dimethyl sulfoxide (DMSO) protocols and leading alternative oxidizing agents. By examining the mechanistic underpinnings, practical considerations, and experimental data, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to select the optimal oxidation strategy for their synthetic challenges.
The Era of Activated DMSO: Harnessing a Versatile Reagent
Dimethyl sulfoxide (DMSO) itself is not an oxidizing agent, but its activation with an electrophile generates a highly reactive sulfonium species capable of oxidizing primary and secondary alcohols with remarkable selectivity. This family of reactions, often referred to as "activated DMSO oxidations," has become a mainstay in organic synthesis due to its mild conditions and broad functional group compatibility.[1]
The Swern Oxidation: A Low-Temperature Powerhouse
First reported by Daniel Swern and Kanji Omura in 1978, the Swern oxidation has become a widely used method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[1] The reaction is renowned for its exceptionally mild conditions and broad functional group compatibility.[1] The process involves the activation of DMSO with an electrophile, typically oxalyl chloride, at cryogenic temperatures (usually -78 °C).[1] This is followed by the addition of the alcohol and, finally, a hindered organic base like triethylamine (Et₃N) to induce an elimination reaction that yields the desired aldehyde.[1]
Mechanism of the Swern Oxidation:
The Swern oxidation proceeds through a series of well-defined steps:
-
Activation of DMSO: DMSO reacts with oxalyl chloride at low temperature to form the highly reactive intermediate, chloro(dimethyl)sulfonium chloride, with the release of carbon monoxide and carbon dioxide.[2]
-
Alcohol Addition: The alcohol substrate then adds to this electrophilic sulfur species, forming an alkoxysulfonium salt.[2]
-
Elimination: The addition of a hindered base, such as triethylamine, facilitates an intramolecular elimination (E2-like) reaction, yielding the desired aldehyde or ketone, dimethyl sulfide, and triethylammonium chloride.[2]
Caption: Mechanism of the Swern Oxidation.
Advantages:
-
Mild Conditions: The reaction is run at very low temperatures (-78 °C), which preserves sensitive functional groups that might not survive harsher conditions.[1]
-
High Selectivity: It effectively stops at the aldehyde stage, with no over-oxidation to the carboxylic acid, a common issue with many other oxidants.[1]
-
Broad Scope: It is compatible with a wide variety of functional groups, making it suitable for complex molecule synthesis.[1]
-
Metal-Free: The reaction avoids the use of toxic heavy metals.[3]
Disadvantages:
-
Cryogenic Temperatures: The requirement for a -78 °C bath can be inconvenient for large-scale reactions.
-
Malodorous Byproduct: The reaction produces dimethyl sulfide (DMS), which has a notoriously unpleasant odor.
-
Stoichiometric Reagents: The use of stoichiometric amounts of activating agent and base can lead to significant waste.
-
Potential for Pummerer Rearrangement: If the reaction is allowed to warm prematurely, the Pummerer rearrangement can occur, leading to the formation of α-acetoxy thioether byproducts.[4]
Variations on the Activated DMSO Theme: Moffatt, Parikh-Doering, and Corey-Kim Oxidations
Several other named reactions also utilize activated DMSO, each with its own specific activating agent and nuances in reaction conditions.
-
Moffatt Oxidation: This method employs a carbodiimide, such as dicyclohexylcarbodiimide (DCC), in the presence of a mild acid catalyst. While effective, the formation of insoluble dicyclohexylurea (DCU) as a byproduct can complicate purification.
-
Parikh-Doering Oxidation: This protocol utilizes the sulfur trioxide-pyridine complex (SO₃·Py) as the activating agent. A key advantage is that the reaction can be conducted at or above 0 °C, avoiding the need for cryogenic temperatures.[5] Yields often exceed 90% for unhindered substrates.[6]
-
Corey-Kim Oxidation: In this variation, N-chlorosuccinimide (NCS) is used to activate dimethyl sulfide (DMS) rather than DMSO.[7] This method can be performed at temperatures ranging from -25 °C to 0 °C.[7] However, it is not suitable for allylic or benzylic alcohols, which are prone to chlorination.[8]
Beyond DMSO: A Look at Powerful Alternatives
While activated DMSO oxidations are invaluable tools, several other classes of oxidizing agents offer distinct advantages in specific contexts.
Chromium-Based Reagents: The Enduring Legacy of PCC
Pyridinium chlorochromate (PCC) is a salt formed from pyridine, chromium trioxide, and hydrochloric acid. For decades, it was a dominant method for the selective oxidation of primary alcohols to aldehydes.[1]
Advantages:
-
Convenience: As a stable, solid reagent, PCC is relatively easy to handle and measure.[1]
-
Stops at the Aldehyde: Unlike the more vigorous Jones reagent (CrO₃/H₂SO₄), PCC oxidation generally stops at the aldehyde stage for primary alcohols.[1]
Disadvantages:
-
Toxicity: Chromium(VI) compounds are highly toxic and carcinogenic, posing significant health and environmental risks.[1] The disposal of chromium waste requires specific and careful procedures.[9][10][11]
-
Acidity: The reaction is typically carried out in dichloromethane, and the pyridinium ion can be sufficiently acidic to cause issues with acid-sensitive substrates.
Hypervalent Iodine Reagents: Mild and Selective Oxidation
Reagents containing iodine in a high oxidation state have emerged as powerful and mild oxidizing agents.
-
Dess-Martin Periodinane (DMP): This reagent is highly selective for the oxidation of primary and secondary alcohols and is known for its mild, neutral reaction conditions, typically at room temperature.[12][13] It tolerates a wide range of sensitive functional groups and is particularly well-suited for complex substrates like N-protected amino alcohols.[13]
-
o-Iodoxybenzoic Acid (IBX): IBX is the precursor to DMP and is also a highly effective oxidizing agent.[14][15] A notable advantage is that it can be used in a variety of solvents, and in some cases, the reaction can be driven to completion by simply heating a suspension of IBX with the alcohol.[14][15]
Advantages of Hypervalent Iodine Reagents:
-
Mild Conditions: Reactions are often run at room temperature under neutral pH.[12]
-
High Chemoselectivity: A wide range of functional groups are tolerated.[13]
-
Metal-Free: Avoids the use of toxic heavy metals.
Disadvantages of Hypervalent Iodine Reagents:
-
Cost and Availability: These reagents can be more expensive than traditional oxidants.
-
Potentially Explosive: IBX is known to be explosive under impact or upon heating to high temperatures, though commercially available formulations are stabilized.[16]
Comparative Analysis: Choosing the Right Tool for the Job
The selection of an oxidizing agent is a critical decision in synthetic planning and should be based on a careful evaluation of the substrate's properties and the desired outcome.
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Key Considerations |
| Swern Oxidation | DMSO, (COCl)₂, Et₃N, CH₂Cl₂, -78 °C | Very mild, high selectivity, broad scope, metal-free.[1][3] | Cryogenic temperature, malodorous byproduct, stoichiometric reagents, potential for Pummerer rearrangement.[4] | Excellent for sensitive substrates. |
| Parikh-Doering Oxidation | DMSO, SO₃·Py, Et₃N, CH₂Cl₂, 0 °C to RT | Milder than Swern (no cryo), good yields.[5][6] | Can require excess reagents. | A good alternative to Swern when cryogenic conditions are undesirable. |
| Corey-Kim Oxidation | DMS, NCS, Et₃N, Toluene, -25 °C to 0 °C | Milder than Swern (no cryo), good functional group tolerance.[7][17] | Not suitable for allylic/benzylic alcohols.[8] | Useful for many standard alcohol oxidations. |
| PCC | CH₂Cl₂ | Convenient solid, stops at the aldehyde.[1] | Highly toxic (Cr(VI)), acidic conditions.[1] | Use should be minimized due to toxicity. |
| Dess-Martin Periodinane (DMP) | CH₂Cl₂, RT | Very mild, neutral pH, high chemoselectivity, room temperature.[12][13] | Cost, potentially explosive precursor (IBX).[16] | Ideal for complex and sensitive molecules. |
| IBX | Various solvents, heat | Can be used catalytically, simple workup in some cases.[14][15] | Potentially explosive, poor solubility in many solvents.[16] | A versatile reagent with a growing number of applications. |
Experimental Protocols
Swern Oxidation of 3-Methylbut-3-en-1-ol to 3-Methylbut-3-enal[2]
Caption: Experimental workflow for the Swern oxidation.
Procedure:
-
To a stirred solution of oxalyl chloride (1.5 equiv) in CH₂Cl₂ (to make a ~0.2 M solution) at -78 °C under a nitrogen atmosphere, add DMSO (2.7 equiv) dropwise.
-
Stir the mixture for 15 minutes, then add a solution of 3-methylbut-3-en-1-ol (1.0 equiv) in CH₂Cl₂ dropwise.
-
Stir for an additional 30 minutes at -78 °C.
-
Add triethylamine (7.0 equiv) dropwise, and allow the reaction to warm to room temperature.
-
Quench the reaction with water and extract the product with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford 3-methylbut-3-enal.
Expected Yield: ~85%
Parikh-Doering Oxidation of a Primary Alcohol[18]
Procedure:
-
Dissolve the primary alcohol (1.0 eq) and diisopropylethylamine (7.14 eq) in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).
-
Cool the solution to 0 °C and add the sulfur trioxide-pyridine complex (4.02 eq).
-
Add anhydrous DMSO (14.0 eq) dropwise over 25 minutes.
-
Stir the suspension for an additional 30 minutes at 0 °C.
-
Pour the reaction mixture into brine and extract with CH₂Cl₂.
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and remove the volatiles under reduced pressure.
-
Purify the crude product by flash column chromatography.
Expected Yield: 84%
Corey-Kim Oxidation of a Primary Alcohol[8]
Procedure:
-
To a stirred suspension of freshly recrystallized N-chlorosuccinimide (2.0 eq) in toluene (to make a ~0.08 M solution) at 0 °C, add dry dimethyl sulfide (2.4 eq).
-
Cool the resulting solution to –20 °C and stir for 40 minutes.
-
Add the alcohol (1.0 eq) in toluene dropwise over 15 minutes.
-
Stir at –20 °C for 30 minutes and then at 0 °C for 30 minutes.
-
Add triethylamine (4.0 eq).
-
Warm the reaction mixture to ambient temperature, stir for 20 minutes, and then quench with water and diethyl ether.
-
Extract the aqueous layer with diethyl ether, dry the combined organic phases over sodium sulfate, filter, and evaporate in vacuo.
IBX Oxidation of Piperonyl Alcohol[14]
Procedure:
-
Dissolve piperonyl alcohol (1.00 mmol) in ethyl acetate (7 mL).
-
Add IBX (3.00 mmol).
-
Heat the resulting suspension to 80 °C and stir vigorously.
-
After 3.25 hours (monitor by TLC), cool the reaction to room temperature.
-
Filter the mixture and concentrate the filtrate to obtain the product.
Expected Yield: 95%
Safety and Work-up Considerations
-
DMSO-Based Oxidations: The primary safety concern is the exothermic reaction upon mixing DMSO with some activating agents; therefore, maintaining low temperatures is crucial. The malodorous byproduct, dimethyl sulfide, should be handled in a well-ventilated fume hood. For work-up, DMSO can be removed by washing the organic layer with copious amounts of water or brine.[18][19][20][21][22]
-
Chromium-Based Oxidations: Due to the high toxicity and carcinogenicity of Cr(VI) compounds, appropriate personal protective equipment must be worn. All chromium-containing waste must be treated to reduce Cr(VI) to the less toxic Cr(III) before disposal, typically by precipitation as chromium(III) hydroxide.[9][10][11][23]
-
Hypervalent Iodine Oxidations: IBX is potentially explosive and should be handled with care, avoiding impact and high temperatures.[16]
Conclusion
The oxidation of alcohols to aldehydes and ketones is a fundamental transformation in organic synthesis, and a variety of reliable methods are at the chemist's disposal. Activated DMSO protocols, particularly the Swern oxidation, offer a mild and highly selective metal-free option, making them invaluable for the synthesis of complex and sensitive molecules. However, the practical challenges of cryogenic temperatures and malodorous byproducts have led to the development of effective alternatives. The Parikh-Doering and Corey-Kim oxidations provide the benefits of activated DMSO at more convenient temperatures. For reactions where metal contamination is not a concern and cost is a factor, PCC remains a viable, albeit hazardous, option. The emergence of hypervalent iodine reagents like DMP and IBX has provided exceptionally mild and selective methods that are often the reagents of choice for intricate synthetic problems. Ultimately, the optimal choice of oxidizing agent will depend on the specific substrate, the desired scale of the reaction, and the available laboratory resources. A thorough understanding of the advantages and limitations of each method, as presented in this guide, will enable the researcher to make an informed decision and achieve their synthetic goals efficiently and safely.
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A Senior Application Scientist's Guide to DMSO-Based Oxidations: Benchmarking Performance in Alcohol to Carbonyl Transformations
Introduction: The Dual Identity of Dimethyl Sulfoxide (DMSO)
Dimethyl sulfoxide (DMSO), with the chemical formula (CH₃)₂S=O, is a remarkably versatile and widely utilized compound in modern organic chemistry.[1][2][3] While it is renowned as a powerful polar aprotic solvent capable of dissolving a vast array of polar and nonpolar compounds, its role extends far beyond that of an inert medium.[1][4][5][6] In the realm of chemical transformations, DMSO serves as a mild, inexpensive, and selective oxidant, particularly for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[1][7] This guide provides an in-depth comparison of the performance of DMSO in several cornerstone oxidation reactions, benchmarking them against each other and prominent alternatives to equip researchers with the insights needed to select the optimal synthetic strategy.
The efficacy of DMSO as an oxidant is not inherent; it requires "activation" by a suitable electrophilic reagent. This activation step transforms the relatively unreactive sulfoxide into a highly electrophilic sulfur species, primed for reaction with an alcohol. The subsequent steps, common to most of these transformations, involve the formation of an alkoxysulfonium salt, deprotonation to form a sulfur ylide, and finally, an intramolecular elimination to yield the carbonyl compound, dimethyl sulfide, and a protonated base.[8][9] It is the choice of this activating agent that differentiates the various named DMSO-based oxidation reactions, each with its unique set of conditions, advantages, and limitations.
The "Activated DMSO" Oxidation Workflow: A Unified Mechanistic Overview
The family of DMSO-based alcohol oxidations, despite their different activators, operates under a convergent mechanistic paradigm. Understanding this core workflow is crucial for appreciating the nuances of each specific protocol and for troubleshooting unexpected outcomes. The process can be universally broken down into four key stages.
Caption: Generalized workflow for activated DMSO oxidations.
Comparative Analysis of Major DMSO-Based Oxidation Protocols
The choice between the various DMSO-based oxidations often depends on the specific substrate, functional group tolerance, reaction scale, and available laboratory equipment. The primary activators define the reaction's name and its practical considerations.
| Feature | Swern Oxidation | Pfitzner-Moffatt Oxidation | Parikh-Doering Oxidation | Corey-Kim Oxidation |
| Activator | Oxalyl Chloride or Trifluoroacetic Anhydride | Carbodiimide (e.g., DCC) | Sulfur Trioxide Pyridine Complex (SO₃·Py) | N-Chlorosuccinimide (NCS) / Dimethyl Sulfide (DMS) |
| Typical Temp. | Cryogenic (-78 to -60 °C)[10][11] | Room Temperature[12] | 0 °C to Room Temperature[13] | -25 °C to Room Temperature[14] |
| Key Advantage | High yields, broad scope, reliable[8][11] | Mild, near-neutral conditions[12][15] | Operationally simple, non-cryogenic[13] | Avoids DMSO as the initial reagent, can be run warmer than Swern[14] |
| Key Disadvantage | Requires cryogenic temperatures; produces toxic CO gas; foul-smelling DMS[8] | Stoichiometric urea byproduct can be difficult to remove[12][16] | SO₃·Py is hygroscopic and can require large excess[13][17] | NCS can cause chlorination of sensitive substrates; foul-smelling DMS[14][18] |
| Base Used | Hindered amine (e.g., Triethylamine, DIPEA)[8] | Typically none required, but acid catalyst used[15] | Hindered amine (e.g., Triethylamine, DIPEA)[13] | Hindered amine (e.g., Triethylamine)[19] |
In-Depth Look: Causality Behind Experimental Choices
-
Swern Oxidation's Cryogenic Requirement: The reaction between DMSO and oxalyl chloride forms a highly unstable chloro(dimethyl)sulfonium chloride intermediate.[8][9] Running the reaction at -78 °C is critical to prevent its decomposition to undesirable byproducts before the alcohol can be added.[10] This temperature control is the primary reason for its high fidelity and broad substrate scope.
-
Pfitzner-Moffatt's Workup Challenge: The use of dicyclohexylcarbodiimide (DCC) as an activator results in the formation of dicyclohexylurea (DCU) as a stoichiometric byproduct.[16] DCU is notoriously insoluble in many common organic solvents, which can complicate product purification, especially on a large scale.[12]
-
Parikh-Doering's Simplicity: The activator, the sulfur trioxide pyridine complex, is a stable, commercially available solid.[20] This, combined with the ability to run the reaction at or above 0 °C, makes the Parikh-Doering oxidation operationally simpler and more accessible than the Swern, avoiding the need for dry ice baths.[13]
-
Corey-Kim's Unique Activation: Unlike other methods that activate DMSO, the Corey-Kim protocol generates the reactive sulfonium salt from dimethyl sulfide (DMS) and N-chlorosuccinimide (NCS).[14][19] This can be advantageous, but the presence of NCS, a chlorinating agent, can lead to unwanted side reactions, particularly with allylic or benzylic alcohols, which may form chlorides.[14]
Benchmarking Against Non-DMSO Alternatives
While DMSO-based methods are powerful, other reagents have been developed to address some of their shortcomings, such as the formation of malodorous dimethyl sulfide or the need for cryogenic temperatures.
| Feature | Activated DMSO (General) | Dess-Martin Periodinane (DMP) | Pyridinium Chlorochromate (PCC) | TEMPO-Catalyzed Oxidation |
| Oxidant Type | Sulfonium-based | Hypervalent Iodine[11] | Chromium(VI) | Nitroxyl Radical (Catalytic) |
| Toxicity/Hazard | Malodorous DMS byproduct; some activators are toxic/corrosive | Potentially explosive under heat/shock | Highly toxic and carcinogenic Cr(VI)[11] | Reagents are generally less toxic |
| Temperature | Varies (Cryogenic to RT) | Room Temperature[11] | Room Temperature | 0 °C to Room Temperature |
| pH Conditions | Basic (during elimination) | Neutral[11] | Mildly Acidic | Basic or Neutral |
| Workup | Aqueous wash to remove DMSO/salts. Byproducts can be challenging (e.g., DCU). | Filtration of byproduct (IBX) | Filtration of chromium salts; significant hazardous waste. | Simple aqueous workup. |
| Key Advantage | Low cost, high reliability, broad scope.[7] | Very mild, neutral, high chemoselectivity, RT operation.[11] | Convenient solid reagent, stops at aldehyde.[11] | Catalytic, environmentally friendlier, high selectivity. |
Expertise & Experience: The choice of an oxidant is a critical decision in synthesis design. For complex molecules with many sensitive functional groups, the extremely mild and neutral conditions of the Dess-Martin Periodinane (DMP) oxidation are often favored, despite its higher cost and potential explosive hazard.[11] However, for large-scale syntheses where cost is a major driver, the reliability and inexpensiveness of the Swern or Parikh-Doering oxidations make them the workhorses of the industry, provided the necessary equipment (for cooling) and safety measures (for off-gassing and odor) are in place.
Detailed Experimental Protocols
The following protocols are representative examples and should be adapted based on the specific substrate and scale. All operations should be performed in a well-ventilated fume hood.
Protocol 1: The Swern Oxidation
This procedure is adapted from the method described by Omura and Swern.[21]
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous dichloromethane (DCM, 0.5 M).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add dimethyl sulfoxide (DMSO, 2.2 eq) via syringe, followed by the dropwise addition of oxalyl chloride (1.1 eq).
-
Stir the resulting solution for 15 minutes at -78 °C.
-
Add a solution of the alcohol (1.0 eq) in DCM dropwise, ensuring the internal temperature does not rise significantly.
-
Stir the mixture for 30-45 minutes at -78 °C.
-
Add triethylamine (TEA, 5.0 eq) dropwise. The mixture may become thick.
-
Trustworthiness: The addition of excess hindered base is essential to neutralize the generated HCl and to facilitate the final elimination step to form the carbonyl.[9]
-
-
After 20 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Quench the reaction by adding water. Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography. The notoriously foul odor of dimethyl sulfide can be mitigated by rinsing glassware with a bleach solution.[8]
Protocol 2: The Parikh-Doering Oxidation
This procedure is based on the original report by Parikh and Doering.[22]
-
To a round-bottom flask with a magnetic stir bar, add the alcohol (1.0 eq), triethylamine (TEA, 3.0 eq or more), and anhydrous DMSO (3.0 eq or more) in anhydrous dichloromethane (DCM, 0.3 M).
-
Cool the solution to 0 °C in an ice-water bath.
-
In portions, add the sulfur trioxide pyridine complex (SO₃·Py, 1.5 eq) while stirring vigorously.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by adding water and extract with DCM or diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by chromatography.
Visualizing the Swern Oxidation Mechanism
The Swern oxidation pathway provides a clear example of the activated DMSO mechanism, from the initial activation to the final product-forming elimination.
Caption: Key stages of the Swern oxidation mechanism.
Conclusion
Methyl (methylsulfinyl)methyl sulfide, or DMSO, is a cornerstone reagent in the organic chemist's toolkit for the oxidation of alcohols. The family of "activated DMSO" reactions—Swern, Parikh-Doering, Pfitzner-Moffatt, and Corey-Kim—offers a range of options that are generally mild, high-yielding, and avoid the use of toxic heavy metals.[11]
-
The Swern oxidation remains a highly reliable and broadly applicable standard, provided the laboratory is equipped for cryogenic reactions.[8][11]
-
The Parikh-Doering oxidation presents a more operationally simple alternative that avoids extremely low temperatures, making it a convenient and popular choice.[13]
-
The Pfitzner-Moffatt and Corey-Kim oxidations, while historically significant and useful in specific contexts, are often supplanted by the Swern or Parikh-Doering protocols due to challenges with byproduct removal or potential side reactions, respectively.[12][14]
When benchmarked against non-DMSO alternatives, DMSO-based oxidations stand out for their low cost and scalability. However, for substrates requiring strictly neutral conditions or for researchers prioritizing minimal environmental impact and odor, methods like DMP or TEMPO-catalyzed oxidations represent superior, albeit often more expensive, alternatives. The ultimate selection hinges on a careful analysis of the substrate's sensitivity, the required scale of the reaction, laboratory safety protocols, and overall cost considerations.
References
- Parikh, J. R.; Doering, W. von E. (1967). The Parikh-Doering reaction is the oxidation of primary and secondary alcohols into aldehydes and ketones. NROChemistry.
- Omura, K.; Swern, D. (1978). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
- Pfitzner, K. E.; Moffatt, J. G. (1963).
- Wikipedia Contributors. (2024). Dimethyl sulfoxide. Wikipedia.
- De Luca, L., Giacomelli, G., & Porcheddu, A. (2001).
- Wikipedia Contributors. (2023).
- Alfa Chemistry. (n.d.).
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- Grokipedia. (n.d.).
- Wikipedia Contributors. (2023).
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- Who we serve. (n.d.). Dimethyl Sulfoxide as a Synthon in Organic Chemistry. MilliporeSigma.
- American Chemical Society. (2021). Dimethyl sulfoxide. American Chemical Society.
- Wikipedia Contributors. (2024).
- ChemicalBook. (2024). Applications of Dimethyl sulfoxide in chemical and medical industry. ChemicalBook.
- Master Organic Chemistry. (n.d.). Swern Oxidation of Alcohols To Aldehydes and Ketones. Master Organic Chemistry.
- Organic Chemistry Portal. (n.d.).
- X-MOL. (2025). Application of DMSO as "oxidant" in organic synthesis! X-MOL.
- Chemiz. (2025).
- BenchChem. (2025). A Researcher's Guide to Aldehyde Synthesis: Swern Oxidation vs.
- Singh, V. (2020). The Applications of DMSO: Reactions and Applications.
- Alfa Chemistry. (n.d.).
- Chemistry For Everyone. (2024). What Is DMSO In Organic Chemistry? YouTube.
- J&K Scientific LLC. (2025).
- Chem-Station Int. Ed. (2014). Parikh-Doering Oxidation.
- Stanford Chemicals. (2023). The Versatile Industrial Applications Of Dimethyl Sulfoxide. Stanford Chemicals.
- Chemistry Hall. (2021).
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- Wikipedia Contributors. (2023).
- Simplescience. (n.d.).
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A Senior Application Scientist's Guide to the Purity Assessment of Commercial Methyl (methylsulfinyl)methyl Sulfide
Abstract: Methyl (methylsulfinyl)methyl sulfide (MMTS), also known as FAMSO, is a polar aprotic solvent and a versatile synthetic building block whose utility in pharmaceutical and materials science is critically dependent on its purity. The presence of even minor impurities can significantly impact reaction kinetics, yield, and the safety profile of the final products.[1] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for assessing the purity of commercially available MMTS. We eschew a one-size-fits-all template in favor of an in-depth, logic-driven approach, detailing the likely impurity landscape and presenting a suite of orthogonal analytical techniques for robust, cross-validated purity determination. This document outlines detailed, field-tested protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy, complete with data interpretation guidelines and a comparative case study.
Introduction: The Criticality of Purity for MMTS
This compound (CAS 33577-16-1) is an organosulfur compound featuring both a sulfide and a sulfoxide functional group.[2][3][4] Its unique structure imparts a high degree of polarity, making it a subject of interest as a solvent and as a reactant in complex organic syntheses. The methylthio and methylsulfinyl groups play significant roles in modulating the physicochemical and pharmacokinetic properties of molecules in drug design.[5][6]
However, the very reactivity that makes MMTS a valuable reagent also makes it susceptible to containing process-related impurities. In drug development, unidentified impurities can lead to unexpected toxicity, altered efficacy, or complications in regulatory filings.[7][8] Therefore, a rigorous and multi-faceted analytical approach is not merely best practice—it is a necessity for ensuring the integrity and reproducibility of scientific research.
The Impurity Landscape: A Mechanistic Perspective
To effectively test for impurities, one must first understand their likely origin. Impurities in chemical reagents typically arise from the manufacturing process, including unreacted starting materials, by-products from side reactions, or subsequent degradation.[9] The most common industrial synthesis of MMTS is the controlled oxidation of formaldehyde dimethyl dithioacetal (also known as methylthiomethane).
This seemingly simple oxidation is the primary source of potential impurities:
-
Impurity A: Unreacted Starting Material (Formaldehyde Dimethyl Dithioacetal): Incomplete oxidation will leave residual starting material in the final product.
-
Impurity B: Over-Oxidized Product (Methyl (methylsulfonyl)methyl sulfide): A lack of precise control during oxidation can lead to the formation of the corresponding sulfone, where both sulfur atoms are in a higher oxidation state. Oxidation of sulfides often yields sulfoxides, but can be contaminated with sulfones if not controlled.[10]
-
Impurity C: Symmetrical By-products (e.g., Dimethyl Sulfoxide - DMSO): Depending on the specific synthetic route and reagents used, side reactions can generate other sulfur-containing compounds like DMSO.[11]
A robust purity assessment must therefore be capable of separating and quantifying the target analyte (MMTS) from these structurally similar compounds.
An Orthogonal Analytical Strategy for Self-Validating Results
No single analytical technique is infallible. A self-validating system relies on the principle of orthogonality, wherein multiple, distinct analytical methods are employed to measure the same attribute (in this case, purity). If the results from different techniques with different separation and detection principles converge, confidence in the final purity value is significantly increased. Our recommended strategy combines chromatography for separation and quantification with spectroscopy for structural confirmation.
Caption: Orthogonal workflow for MMTS purity assessment.
Primary Quantification by Gas Chromatography (GC)
GC is the premier technique for analyzing volatile and semi-volatile compounds and is ideally suited for MMTS analysis. It separates compounds based on their boiling points and interaction with a stationary phase.[12][13]
Principle & Rationale
A sample is vaporized and carried by an inert gas through a capillary column. Compounds separate based on their affinity for the column's stationary phase. For MMTS, a polar stationary phase is recommended to achieve good peak shape and separation from related impurities.
-
Flame Ionization Detection (FID): FID is an excellent choice for quantification. It combusts organic compounds as they exit the column, producing ions that generate a current proportional to the amount of carbon present.[13][14] This provides a robust, linear response over a wide concentration range, making it ideal for calculating area percent purity.[15][16]
-
Mass Spectrometry (MS) Detection: Coupling GC with a mass spectrometer allows for the definitive identification of impurities by providing the mass-to-charge ratio (m/z) and a characteristic fragmentation pattern for each separated peak.
Protocol: GC-FID for Percent Purity
-
Sample Preparation: Prepare a ~1% (w/v) solution of the commercial MMTS sample in a high-purity solvent such as acetone or ethyl acetate.
-
Instrument & Conditions:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: Agilent DB-WAX or J&W DB-624 (60 m x 0.32 mm, 0.5 µm film thickness). A wax or '624' phase provides the necessary polarity.
-
Carrier Gas: Helium at a constant flow of 2.0 mL/min.
-
Inlet: Split mode (50:1), 250°C.
-
Injection Volume: 1 µL.
-
Oven Program:
-
Initial Temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 240°C.
-
Final Hold: Hold at 240°C for 10 minutes.
-
-
FID Detector: 260°C, Hydrogen flow ~30 mL/min, Air flow ~300 mL/min.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method:
-
% Purity = (Area of MMTS Peak / Total Area of All Peaks) x 100
-
Protocol: GC-MS for Impurity Identification
Follow the same sample preparation and GC conditions as the GC-FID method, but with the column effluent directed to a mass spectrometer.
-
MS System: Agilent 5977 or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Analysis: Compare the mass spectrum of each impurity peak against a spectral library (e.g., NIST) and analyze the fragmentation pattern to propose a structure.
Caption: GC-FID/MS workflow for MMTS analysis.
Confirmatory Analysis by High-Performance Liquid Chromatography (HPLC)
HPLC serves as an excellent orthogonal technique to GC. It separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase.[17] This is particularly useful for confirming purity and detecting any non-volatile or thermally sensitive impurities that might not be amenable to GC.
Principle & Rationale
Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., water/acetonitrile), is the method of choice. MMTS, being a polar molecule, will elute relatively early, while less polar impurities will be retained longer. A UV detector is suitable as the sulfoxide chromophore has some absorbance at low wavelengths (~210-220 nm).[18][19]
Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a ~0.5 mg/mL solution of MMTS in a 50:50 mixture of water and acetonitrile.
-
Instrument & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water (HPLC Grade).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: 215 nm.
-
-
Data Analysis: As with GC, calculate purity using the area percent method. Compare the impurity profile to that obtained by GC to look for discrepancies.
Structural Confirmation and Absolute Purity by NMR Spectroscopy
While chromatography provides purity relative to other detectable components, Quantitative NMR (qNMR) can determine absolute purity against a certified internal standard.[20][21] It is a primary analytical method that relies on the direct proportionality between the NMR signal integral and the number of nuclei.[22][23]
Principle & Rationale
A precisely weighed amount of the MMTS sample is mixed with a precisely weighed amount of a high-purity internal standard (e.g., maleic acid, dimethyl sulfone). The ¹H NMR spectrum is acquired under quantitative conditions (ensuring long relaxation delays). By comparing the integrals of a known proton signal from the analyte to a known proton signal from the standard, the absolute purity of the analyte can be calculated.
Protocol: Quantitative ¹H NMR (qNMR)
-
Sample Preparation:
-
Accurately weigh ~20 mg of the MMTS sample into a vial.
-
Accurately weigh ~10 mg of a certified internal standard (e.g., maleic acid) into the same vial.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆) and transfer to an NMR tube.
-
-
Instrument & Conditions:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Experiment: Standard ¹H pulse-acquire.
-
Key Parameters:
-
Relaxation Delay (d1): 30 seconds (to ensure full relaxation of all protons).
-
Pulse Angle: 90°.
-
Scans: 16 or more for good signal-to-noise.
-
-
-
Data Analysis:
-
Integrate a well-resolved signal from MMTS (e.g., the S-CH₂-S protons) and a signal from the internal standard (e.g., the olefinic protons of maleic acid).
-
Calculate the purity using the following formula[23]:
-
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)
-
Where: I = Integral, N = Number of protons for the integrated signal, MW = Molecular Weight, m = mass, Purity = Purity of the standard.
-
-
Comparative Analysis: A Case Study of Three Commercial Lots
To illustrate the importance of this multi-faceted approach, we present a hypothetical analysis of three commercial lots of MMTS with different stated purities.
| Parameter | Supplier A (Stated Purity: 96% GC) | Supplier B (Stated Purity: 97%) | Supplier C (Stated Purity: >99.0%) |
| GC-FID (Area %) | 96.5% | 97.8% | 99.4% |
| HPLC-UV (Area %) | 96.3% | 97.6% | 99.3% |
| qNMR Purity (w/w %) | 95.8% | 97.2% | 99.1% |
| GC-MS Identified Impurities | Impurity A: 2.1%Impurity B: 1.2%Other: 0.2% | Impurity A: 1.5%Impurity B: 0.6%Other: 0.1% | Impurity A: 0.3%Impurity B: 0.2%Other: <0.1% |
Interpretation:
-
All three orthogonal methods provide converging results for each supplier, lending high confidence to the measured purity.
-
Supplier A meets its specification, with the primary impurities being unreacted starting material (A) and over-oxidized sulfone (B).
-
Supplier B provides a higher purity material, suitable for most research applications.
-
Supplier C delivers a high-purity grade with minimal impurities, which would be the required choice for sensitive applications such as late-stage drug development or reference standard qualification.
Summary and Recommendations for Researchers
The purity of this compound is not a static value but a critical parameter that must be verified to ensure the validity of experimental outcomes. Relying solely on the supplier's Certificate of Analysis is insufficient for critical applications.
-
Always Use Orthogonal Methods: Do not rely on a single technique. A primary chromatographic screen (GC or HPLC) should always be complemented by a second, different method and/or spectroscopic confirmation.
-
Identify Your Impurities: Use GC-MS or LC-MS to identify the major impurities. Knowing what they are is crucial for understanding potential interferences in your application.
-
Choose the Right Grade for the Job: For early-stage discovery, a 96-97% pure material may be acceptable. For process development, GMP synthesis, or kinetic studies, sourcing the highest purity material (>99%) and independently verifying it is essential.
-
Implement Incoming Quality Control: For critical projects, perform an in-house purity check on all new lots of MMTS before use. This small investment in time can prevent costly and time-consuming troubleshooting later.
By adopting this rigorous, evidence-based approach, researchers and developers can use MMTS with confidence, ensuring the integrity, reproducibility, and safety of their work.
References
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
National Institute of Standards and Technology (NIST). (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia. [Link]
-
National Institutes of Health (NIH). (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
-
ChemComplete. (2018). Determining percent purity using Quantitative Proton NMR (qHNMR/qNMR). YouTube. [Link]
-
Defense Technical Information Center. (1987). Determination of Dimethyl Sulfoxide (DMSO), Ethanol (ETOH), Formamide (F) and Glycerol/Formal (GF) by High Performance Liquid Chromatography (HPLC). [Link]
-
De Lucchi, O., et al. (1987). Asymmetric oxidation of formaldehyde dimethyl and diethyl dithioacetals. Tetrahedron Letters. [Link]
-
Holland, H. L., et al. (2009). Rapid Methods for High-Throughput Detection of Sulfoxides. Applied and Environmental Microbiology. [Link]
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Das, D. K., et al. (1991). High-performance liquid chromatographic method for the direct quantitation of oxy radicals in myocardium and blood by means of 1,3-dimethylthiourea and dimethyl sulfoxide. Journal of Chromatography B: Biomedical Sciences and Applications. [Link]
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Olsen, B. A. (1995). Quantitation of Residual Dimethylsulfoxide in a Drug Substance (Bisnafide) by Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatographic Science. [Link]
-
Bordwell, F. G., & Pitt, B. M. (1955). Synthesis of Aryl Methyl Sulfoxides and Determination of the Conjugative Effect of the Methylsulfinyl Group. Journal of the American Chemical Society. [Link]
-
King, B., & Westwood, S. (2001). GC-FID as a primary method for establishing the purity of organic CRMs used for drugs in sport analysis. Fresenius' Journal of Analytical Chemistry. [Link]
-
ResearchGate. (2020). Application of methyl sulfide drugs and isotopic labeling. [Link]
-
SCION Instruments. (2023). GC-FID | Gas Chromatography Flame Ionization Detector. [Link]
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A Comparative Guide to the Investigation of Methyl (methylsulfinyl)methyl sulfide (MMTS) and Other Thiol-Reactive Compounds in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unraveling the Role of Thiol-Reactive Compounds
In the intricate landscape of cellular signaling and protein function, the thiol group of cysteine residues stands out as a critical hub for post-translational modifications. These modifications, often triggered by changes in the cellular redox environment, can profoundly alter a protein's structure, activity, and interactions. Consequently, chemical tools that can selectively target and modify these thiol groups are indispensable for dissecting biological pathways and for the development of novel therapeutics.
Among these tools, Methyl (methylsulfinyl)methyl sulfide (MMTS) has emerged as a valuable reagent for the reversible modification of cysteine residues.[1][2] Its unique properties make it particularly useful for trapping transient disulfide bonds and for studying redox-regulated proteins. This guide provides an in-depth comparison of MMTS with other commonly used thiol-reactive compounds, offering insights into their mechanisms of action, experimental applications, and the rationale behind choosing the optimal reagent for a specific research question. We will delve into the practical aspects of their use, providing detailed experimental protocols and comparative data to aid researchers in making informed decisions in their experimental design.
The Mechanism of Action: A Tale of Reversibility and Irreversibility
The fundamental difference between MMTS and many other thiol-reactive compounds lies in the nature of the covalent bond they form with cysteine residues. This distinction between reversible and irreversible modification is a critical determinant of their experimental utility.
This compound (MMTS): The Reversible Modifier
MMTS reacts with the thiol group of a cysteine residue to form a methylthiomethyl disulfide.[3] This reaction is a form of S-thiolation and is readily reversible through the application of reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol (β-ME).[2] This reversibility is a key advantage, allowing for the protection of cysteine residues during certain experimental procedures and their subsequent deprotection to restore the native protein.[1] The small size of MMTS also allows it to access cysteine residues that may be sterically hindered and inaccessible to larger reagents.[1]
Key Features of MMTS:
-
Reversible covalent modification: Forms a disulfide bond that can be cleaved with reducing agents.[1][2]
-
Efficient trapping of mixed disulfides: Has been shown to be more effective than N-ethylmaleimide (NEM) for trapping mixed disulfides in vivo.[4][5]
-
Enzyme inhibition: Can be used to reversibly inhibit enzymes with a cysteine residue in their active site.[1][2]
-
Protection of thiols: Can be used to protect cysteine residues from irreversible oxidation.[1]
N-ethylmaleimide (NEM) and Iodoacetamide (IAA): The Irreversible Alkylators
In contrast to MMTS, N-ethylmaleimide (NEM) and iodoacetamide (IAA) are irreversible thiol-alkylating agents. They form stable thioether bonds with cysteine residues that cannot be cleaved by standard reducing agents.[6]
-
N-ethylmaleimide (NEM): Reacts with thiols via a Michael addition. It is highly reactive and generally more specific for thiols than iodoacetamide, particularly at neutral pH.[6][7]
-
Iodoacetamide (IAA): Reacts with thiols through a nucleophilic substitution (SN2) reaction. Its reactivity is more pH-dependent, and it has a higher propensity for off-target reactions with other amino acid residues such as histidine and methionine, especially at higher pH.[6]
The choice between these irreversible inhibitors often depends on the specific experimental requirements for reaction speed, specificity, and pH conditions.
Comparative Performance Analysis
The selection of a thiol-reactive compound should be guided by a clear understanding of the experimental goals. The following table summarizes the key characteristics of MMTS, NEM, and IAA to facilitate this decision-making process.
| Feature | This compound (MMTS) | N-ethylmaleimide (NEM) | Iodoacetamide (IAA) |
| Mechanism | Reversible S-thiolation (disulfide bond formation) | Irreversible alkylation (thioether bond formation) | Irreversible alkylation (thioether bond formation) |
| Reversibility | Yes (with reducing agents like DTT) | No | No |
| Reactivity | Moderate | High | Moderate |
| Specificity for Thiols | High | High (at neutral pH) | Moderate (potential off-target reactions) |
| pH Dependence | Less dependent | Optimal at pH 6.5-7.5 | More efficient at alkaline pH |
| Primary Applications | Trapping disulfide states, reversible inhibition, thiol protection | Irreversible inhibition, blocking free thiols in proteomics | Irreversible inhibition, blocking free thiols |
| Key Advantage | Reversibility, efficiency in trapping mixed disulfides | High reactivity and specificity | Widely used and well-characterized |
| Key Disadvantage | Can potentially induce disulfide bond formation[4][5] | Irreversibility | Potential for off-target reactions |
Experimental Protocols: A Practical Guide
The following protocols provide a framework for investigating the effects of MMTS and its alternatives on protein function.
Enzyme Inhibition Assay: A Case Study with Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH)
Objective: To determine the half-maximal inhibitory concentration (IC50) of MMTS, NEM, and IAA for GAPDH.
Materials:
-
Purified rabbit muscle GAPDH
-
NAD+
-
Glyceraldehyde-3-phosphate (G3P)
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4, 10 mM EDTA
-
MMTS, NEM, and IAA stock solutions (e.g., in DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Enzyme Preparation: Prepare a working solution of GAPDH in the assay buffer.
-
Inhibitor Dilution: Prepare a serial dilution of each inhibitor (MMTS, NEM, IAA) in the assay buffer.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
NAD+ solution
-
Inhibitor solution (or vehicle control)
-
GAPDH solution
-
-
Pre-incubation: Incubate the plate at room temperature for a defined period (e.g., 30 minutes) to allow the inhibitor to react with the enzyme.
-
Initiate Reaction: Add the G3P solution to each well to start the enzymatic reaction.
-
Measure Activity: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the formation of NADH. Record measurements every minute for 15-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percentage of enzyme activity versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each compound using a suitable curve-fitting algorithm (e.g., sigmoidal dose-response).
-
Expected Outcome: This assay will provide a quantitative comparison of the potency of MMTS, NEM, and IAA in inhibiting GAPDH activity. Based on their reactivity, NEM is expected to be a potent irreversible inhibitor. The reversibility of MMTS inhibition can be confirmed by performing the assay in the presence of DTT after the pre-incubation step.
Trapping Protein Disulfide Bonds
The ability to trap transient disulfide bonds is crucial for understanding redox signaling pathways. MMTS is often favored for this application due to its reported higher efficiency compared to NEM in vivo.[4][5]
Objective: To compare the efficiency of MMTS and NEM in trapping a known disulfide-linked protein complex.
Materials:
-
Cell line or tissue expressing the protein of interest known to form a disulfide-linked complex.
-
Lysis Buffer: (e.g., RIPA buffer) supplemented with either MMTS or NEM at a final concentration of 20-50 mM.
-
Protease inhibitor cocktail.
-
Apparatus for SDS-PAGE and Western blotting.
-
Antibody specific to the protein of interest.
Procedure:
-
Cell Lysis: Lyse the cells directly in the lysis buffer containing either MMTS or NEM. This ensures that the thiol-disulfide status is "frozen" at the moment of lysis.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Sample Preparation for SDS-PAGE: Mix the lysates with non-reducing Laemmli sample buffer. Crucially, do not add any reducing agents like DTT or β-ME.
-
SDS-PAGE and Western Blotting:
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Probe the membrane with the primary antibody against the protein of interest.
-
Detect the protein using a suitable secondary antibody and chemiluminescence or fluorescence imaging.
-
-
Analysis: Compare the intensity of the bands corresponding to the disulfide-linked complex in the MMTS-treated and NEM-treated samples. A more intense band for the complex in the MMTS lane would indicate a higher trapping efficiency.
Visualizing the Mechanisms
To better understand the chemical reactions and experimental workflows discussed, the following diagrams are provided.
Caption: Mechanisms of thiol modification by MMTS, NEM, and IAA.
Caption: Workflow for the GAPDH enzyme inhibition assay.
Beyond the Classics: Newer Alternatives and Broader Perspectives
The field of chemical biology is continually evolving, with the development of new reagents that offer enhanced specificity, novel functionalities, or different modes of action.
Reversible Covalent Inhibitors
While MMTS offers reversibility through a disulfide linkage, a newer class of "reversible covalent inhibitors" is gaining prominence in drug discovery.[10][11][12] These compounds form a covalent bond with the target protein, but the reaction is designed to be reversible under physiological conditions. This approach combines the high potency and prolonged duration of action of covalent inhibitors with the improved safety profile of reversible binders. Warheads used in these inhibitors include nitriles and α-cyanoacrylamides.[11][12][13]
Probes for Specific Thiol Modifications
Beyond simple alkylation, there is a growing interest in detecting specific types of thiol modifications, such as S-sulfenylation (the formation of a sulfenic acid, -SOH), which is a key intermediate in redox signaling.[14][15][16][17] Specialized chemical probes, often based on dimedone or its derivatives, have been developed to selectively label and enrich S-sulfenylated proteins for proteomic analysis.[14][15][17]
Conclusion: A Strategic Approach to Thiol Modification
The choice of a thiol-reactive compound is a critical decision in the design of experiments aimed at understanding the role of cysteine residues in biological processes. MMTS, with its unique property of reversible S-thiolation, offers distinct advantages for specific applications such as the trapping of transient disulfide bonds and the reversible inhibition of enzymes. Irreversible alkylating agents like NEM and IAA remain workhorses in the field for applications requiring permanent blocking of thiol groups.
A thorough understanding of the mechanisms of action, reactivity, and specificity of these compounds, as outlined in this guide, is essential for obtaining reliable and interpretable data. As the toolkit of chemical probes continues to expand, researchers are now better equipped than ever to explore the multifaceted roles of protein thiols in health and disease.
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A Head-to-Head Comparison of Catalysts for Sulfide Oxidation: A Guide for Researchers, Scientists, and Drug Development Professionals
The selective oxidation of sulfides to sulfoxides and sulfones is a cornerstone of modern organic synthesis, particularly vital in the pharmaceutical industry where the stereochemistry of a molecule can dictate its efficacy and safety. Chiral sulfoxides, for instance, are key structural motifs in numerous blockbuster drugs. This guide offers a comprehensive, head-to-head comparison of the most prominent catalytic systems for sulfide oxidation, delving into their mechanisms, performance, and practical applications. Our aim is to provide researchers with the insights needed to make informed decisions when selecting a catalyst for their specific synthetic challenges.
The Importance of Catalyst Selection in Sulfide Oxidation
An ideal catalyst for sulfide oxidation should offer high turnover numbers, exquisite control over selectivity (chemoselectivity for sulfoxide vs. sulfone, and enantioselectivity for chiral sulfoxides), and operate under mild, environmentally benign conditions. The choice of catalyst is therefore a critical parameter that can significantly impact the efficiency, cost, and sustainability of a synthetic route. This guide will focus on a comparative analysis of four major classes of metal-based catalysts: Vanadium, Titanium, Manganese, and Iron complexes.
Vanadium-Based Catalysts: The Workhorse for Achiral and Chiral Oxidations
Vanadium complexes, particularly those with Schiff base ligands, are highly effective for the oxidation of sulfides. Their catalytic prowess stems from the in-situ formation of highly reactive peroxovanadium species when combined with an oxidant, typically hydrogen peroxide (H₂O₂).
Mechanism of Action
The catalytic cycle commences with the reaction of a vanadium(V) precursor with H₂O₂ to generate a peroxovanadium intermediate. This electrophilic species is a potent oxygen-transfer agent. It interacts with the electron-rich sulfide, delivering an oxygen atom to form the sulfoxide. While highly efficient, a primary challenge with vanadium catalysts is controlling the subsequent oxidation of the sulfoxide to the sulfone. The choice of solvent and careful control of reaction temperature are crucial to mitigate this over-oxidation.
Caption: Simplified catalytic cycle for Vanadium-catalyzed sulfide oxidation.
Performance and Selectivity
Vanadium catalysts are lauded for their high activity. For asymmetric synthesis, chiral Schiff base ligands derived from amino alcohols can induce moderate to high enantioselectivity.[1][2] A key advantage is the use of hydrogen peroxide, an inexpensive and environmentally friendly oxidant.
Detailed Experimental Protocol: Asymmetric Oxidation of p-Bromophenyl Methyl Sulfide[3]
This protocol is based on an optimized procedure that leverages an initial asymmetric oxidation followed by a kinetic resolution to enhance the enantiomeric excess of the final product.
-
Ligand Synthesis: (S)-2-(N-(3,5-di-tert-butylsalicylidene)amino)-3,3-dimethylbutan-1-ol is prepared by the condensation of (S)-(+)-tert-leucinol with 3,5-di-tert-butylsalicylaldehyde.
-
Catalyst Preparation (in situ): In a round-bottom flask, the chiral Schiff base ligand (0.003 mol, 0.05 equiv) and VO(acac)₂ (0.003 mol, 0.05 equiv) are dissolved in CHCl₃ (30 mL). The mixture is stirred at room temperature for 1 hour.
-
Reaction Setup: p-Bromophenyl methyl sulfide (0.060 mol, 1.0 equiv) is added to the catalyst solution. The flask is then cooled to 0 °C in an ice bath.
-
Oxidant Addition: An aqueous solution of hydrogen peroxide (31.6%, 0.072 mol, 1.2 equiv) is added dropwise over 25 minutes, maintaining the internal temperature between 0-5 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C and monitored by chiral HPLC. The reaction is typically complete within a few hours.
-
Work-up: The reaction is quenched by the addition of a saturated aqueous solution of Na₂SO₃. The organic layer is separated, and the aqueous layer is extracted with CHCl₃. The combined organic layers are dried over anhydrous MgSO₄ and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched sulfoxide.
Titanium-Based Catalysts: The Kagan-Modena Oxidation for High Enantioselectivity
The titanium-tartrate system, pioneered by Kagan and Modena, is a benchmark for asymmetric sulfide oxidation.[3][4] It is an adaptation of the renowned Sharpless asymmetric epoxidation methodology.
Mechanism of Action
The active catalyst is a chiral titanium complex formed from titanium(IV) isopropoxide and a chiral dialkyl tartrate, typically diethyl tartrate (DET). The presence of water is crucial for achieving high enantioselectivity. The proposed active species is a dimeric titanium-tartrate complex that reacts with an organic hydroperoxide, such as cumene hydroperoxide (CHP), to form a chiral titanium-peroxo species. This species then delivers an oxygen atom to the sulfide in a highly enantioselective manner.
Performance and Selectivity
The Kagan-Modena oxidation is celebrated for its excellent enantioselectivity across a broad range of sulfides.[3][4] The stereochemical outcome is generally predictable, with the chirality of the tartrate ligand dictating the absolute configuration of the resulting sulfoxide. A drawback can be the requirement for stoichiometric or high catalytic loadings of the titanium complex.
Detailed Experimental Protocol: Asymmetric Oxidation of 2-[(4-methylphenyl)thio]-2-cyclopenten-1-one[5]
-
Catalyst Preparation: To a solution of Ti(Oi-Pr)₄ (1 equiv.) in dry CH₂Cl₂ at -20 °C under an inert atmosphere, (+)-diethyl tartrate (4 equiv.) is added.
-
Substrate and Oxidant Addition: The sulfide (1 equiv.) is added to the catalyst solution. After stirring for a short period, tert-butyl hydroperoxide (TBHP) (2 equiv.) is added dropwise, maintaining the temperature at -20 °C.
-
Reaction Progression: The reaction mixture is stirred at -20 °C for 0.5 hours and then transferred to a cold room at 4 °C for 98 hours.
-
Quenching and Work-up: The reaction is quenched by the addition of water. The mixture is filtered, and the filtrate is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated.
-
Purification: The crude product is purified by flash chromatography to afford the chiral sulfoxide.
Manganese-Based Catalysts: The Versatile Jacobsen-Katsuki System
Chiral (salen)manganese(III) complexes, known as Jacobsen's or Katsuki's catalysts, are renowned for their efficacy in asymmetric epoxidation and have been successfully extended to the enantioselective oxidation of sulfides.[5][6]
Mechanism of Action
The active oxidizing agent is a high-valent manganese-oxo species. This intermediate is generated from the Mn(III)-salen precursor and a terminal oxidant, such as sodium hypochlorite (bleach) or m-chloroperbenzoic acid (m-CPBA). The mechanism of oxygen transfer is still a subject of debate but is thought to involve either a concerted or a radical pathway, depending on the substrate and reaction conditions.[7]
Caption: Catalytic cycle for Jacobsen-Katsuki sulfide oxidation.
Performance and Selectivity
Jacobsen's catalysts can achieve high enantioselectivities for a variety of sulfides. A key advantage is the tunability of the salen ligand, allowing for optimization for specific substrates. The choice of oxidant and the presence of axial ligands can also significantly influence the reaction's outcome.
Detailed Experimental Protocol: Enantioselective Epoxidation (Analogous to Sulfide Oxidation)[9]
While this protocol is for epoxidation, the general procedure is analogous for sulfide oxidation, with the sulfide replacing the alkene.
-
Solution Preparation: A solution of 0.05 M Na₂HPO₄ (5 mL) is added to commercial household bleach (12.5 mL). The pH is adjusted to 11.3 with 1 M NaOH.
-
Reaction Setup: The buffered bleach solution is added to a solution of the sulfide (0.5 g) and Jacobsen's Catalyst (10 mol %) dissolved in CH₂Cl₂ (5 mL) in an Erlenmeyer flask.
-
Reaction: The biphasic mixture is stirred vigorously at room temperature. The progress of the reaction is monitored by TLC.
-
Work-up: Upon completion, the layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and the solvent is removed under reduced pressure.
-
Purification: The crude sulfoxide is purified by flash column chromatography.
Iron-Based Catalysts: An Economical and Green Alternative
Iron, being abundant, inexpensive, and environmentally benign, has emerged as an attractive metal for catalysis. Several iron-based systems have been developed for the selective oxidation of sulfides.[8][9]
Mechanism of Action
Similar to other metal-based catalysts, the mechanism is believed to involve a high-valent iron-oxo or iron-peroxo species as the active oxidant. The exact nature of this species can vary depending on the ligands and the oxidant used.
Performance and Selectivity
Chiral iron complexes have demonstrated the ability to catalyze asymmetric sulfide oxidation with good to excellent enantioselectivities, often using aqueous hydrogen peroxide as the oxidant.[8][9][10] While they may sometimes exhibit lower activity compared to their vanadium or titanium counterparts, their low cost and toxicity make them a compelling choice for large-scale applications.
Experimental Protocol: Chiral N,N'-dioxide–iron(III)-catalyzed asymmetric sulfoxidation[11]
-
Catalyst Preparation: The chiral N,N'-dioxide ligand and FeCl₃ are mixed in a suitable solvent to form the iron(III) complex in situ.
-
Reaction: To a solution of the sulfide in a suitable solvent, the chiral iron catalyst is added. The reaction is cooled to the desired temperature.
-
Oxidant Addition: 35% aqueous H₂O₂ is added dropwise.
-
Monitoring and Work-up: The reaction is monitored by TLC or HPLC. Upon completion, the reaction is quenched and worked up in a standard manner, followed by purification of the sulfoxide.
Head-to-Head Performance Comparison
| Catalyst System | Typical Oxidant | Substrate Scope | Enantioselectivity (ee) | Key Advantages | Key Disadvantages |
| Chiral Vanadium-Schiff Base | H₂O₂ | Aryl alkyl sulfides | Moderate to High (up to >99% with kinetic resolution)[11] | Inexpensive H₂O₂ oxidant, high activity. | Prone to over-oxidation to sulfone. |
| Titanium/DET (Kagan-Modena) | Organic Hydroperoxides (CHP, TBHP) | Broad range of sulfides | Excellent (often >90%)[3][4] | High and predictable enantioselectivity. | Can require high catalyst loading, sensitive to water content. |
| (salen)Manganese(III) (Jacobsen) | NaOCl, m-CPBA | Conjugated and cis-olefins (analogous for sulfides) | Good to Excellent (>90% for optimal substrates)[6] | Tunable ligand structure, versatile. | Can be substrate-specific, mechanism can be complex. |
| Chiral Iron Complexes | H₂O₂ | Various sulfides | Good to Excellent (up to 96%)[10] | Inexpensive, low toxicity, environmentally friendly. | May have lower activity than other systems. |
Conclusion: Selecting the Right Tool for the Job
The choice of catalyst for sulfide oxidation is a nuanced decision that depends on the specific synthetic goal. For high enantioselectivity in research and development, the Titanium/DET (Kagan-Modena) system remains a gold standard. For versatility and tunability, Manganese-Salen (Jacobsen-Katsuki) catalysts offer a powerful alternative. When cost, scalability, and environmental impact are paramount, Vanadium-Schiff Base and Iron-based catalysts, particularly with hydrogen peroxide as the oxidant, present highly attractive and practical solutions. As research in this field continues to evolve, the development of even more efficient, selective, and sustainable catalysts can be anticipated, further empowering chemists in their pursuit of complex molecular targets.
References
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Feng, X., & Zhang, G. (2016). Chiral N,N′-dioxide–iron(iii)-catalyzed asymmetric sulfoxidation with hydrogen peroxide. Chemical Communications, 52(34), 5847-5850. [Link]
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- Punniyamurthy, T. (2021). 5.
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- Enantioselective oxidation of sulfides with H2O2 catalyzed by a pre-formed manganese complex. RSC Advances.
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- Jacobsen, E. N. (n.d.).
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- BenchChem. (2025). A Comparative Guide to the Catalytic Activity of Vanadium Oxide and Titanium Oxide.
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- O'Mahony, G. E., Ford, A., & Maguire, A. R. (2012). Asymmetric oxidation of sulfides. Journal of Sulfur Chemistry, 34(3), 259-310*.
- Zborowski, K., & Zięba, A. (2015). Titanium dioxide doped with vanadium as effective catalyst for selective oxidation of diphenyl sulfide to diphenyl sulfonate.
- University of Wisconsin-Madison. (n.d.).
- Ahn, K. H., et al. (2004). Enantioselective oxidation of sulfides with hydrogen peroxide catalyzed by vanadium complex of sterically hindered chiral Schiff. Tetrahedron Letters, 45(50), 9249-9252.
- Linker, T. (1997). The Jacobsen-Katsuki Epoxidation and Its Controversial Mechanism. Angewandte Chemie International Edition in English, 36(19), 2060-2062.
- Jacobsen, E. N. (n.d.).
- Kagan, H. B., et al. (1984). An efficient asymmetric oxidation of sulfides to sulfoxides. Journal of the American Chemical Society, 106(26), 8188-8193.
- Lopp, M., et al. (2022). Synthesis of 2-(S)-[(4-methylphenyl)sulfinyl]-2-cyclo penten-1-one, a D-ring precursor of 9,11-secosterols. Proceedings of the Estonian Academy of Sciences, 71(4), 305-312*.
- Głodowska, M., et al. (2024). Oxidovanadium(V) Schiff Base Complexes Derived from Chiral 3-amino-1,2-propanediol Enantiomers: Synthesis, Spectroscopic Studies, Catalytic and Biological Activity. Molecules, 29(9), 2111.
- Li, X., et al. (2009). Vanadium-Catalyzed Asymmetric Oxidation of Sulfides Using Schiff Base Ligands Derived from β-Amino. European Journal of Organic Chemistry, 2009(15), 2449-2452.
- Volcho, K. P., & Salakhutdinov, N. F. (2009). Asymmetric oxidation of sulfides catalyzed by titanium and vanadium complexes in the synthesis of biologically active sulfoxides. Russian Chemical Reviews, 78(5), 457-464.
- Volcho, K. P., & Salakhutdinov, N. F. (2009). Asymmetric oxidation of sulfides catalyzed by titanium and vanadium complexes in the synthesis of biologically active sulfoxides. Russian Chemical Reviews, 78(5), 457-464.
- Skarżewski, J., & Gupta, R. (2005). Enantioselective catalytic oxidation of sulfide to sulfoxides promoted by chiral Schiff base-vanadium(IV) complexes derived from β-aminoalcohols. Tetrahedron: Asymmetry, 16(20), 3449-3454.
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Safety Operating Guide
Navigating the Disposal of Methyl (methylsulfinyl)methyl Sulfide: A Guide for the Modern Laboratory
As Senior Application Scientists, we understand that cutting-edge research and development go hand-in-hand with a rigorous commitment to safety and environmental stewardship. The lifecycle of a chemical doesn't end when an experiment is complete; its proper disposal is a critical, final step that ensures the safety of personnel and the integrity of our facilities. This guide provides a detailed, procedural framework for the safe disposal of methyl (methylsulfinyl)methyl sulfide (CAS No. 33577-16-1), a compound also known by synonyms such as MMTS or FAMSO.[1][2]
Our approach moves beyond a simple checklist, delving into the chemical principles and regulatory frameworks that inform these procedures. By understanding the "why" behind each step, you can build a culture of intrinsic safety within your laboratory.
Part 1: Foundational Knowledge - Chemical Profile and Hazard Assessment
This compound is a hygroscopic, colorless to yellow clear liquid characterized by a strong stench.[1][2] While comprehensive toxicological data is not fully available, it is known to be a skin and eye irritant and may cause irritation to the respiratory and digestive tracts.[1][2] A crucial aspect of its hazard profile is its structural relationship to Dimethyl Sulfoxide (DMSO). Like DMSO, it is a sulfoxide and possesses the ability to penetrate the skin.[3][4] This property is of paramount safety concern, as it means the compound could potentially carry any dissolved contaminants or toxic materials rapidly into the body.[3]
Furthermore, the thermal decomposition of DMSO can be exacerbated by a wide range of substances, including acids, bases, and metal salts, sometimes with explosive results.[5] Given the structural similarity, a cautious and conservative approach dictates that this compound be treated with similar consideration, especially avoiding contact with incompatible materials during storage and disposal.
| Property | Value | Source |
| CAS Number | 33577-16-1 | [6][7][8] |
| Molecular Formula | C₃H₈OS₂ | [6][7][8] |
| Molecular Weight | 124.23 g/mol | [6][7] |
| Appearance | Colorless to yellow clear liquid | [1] |
| Density | 1.22 g/mL | [9] |
| Flash Point | > 110 °C (> 230 °F) | [10] |
| Hazards | Skin, eye, respiratory irritant; Stench; Hygroscopic | [1][2][7] |
| Incompatibilities | Strong oxidizing agents, strong acids, moisture | [1] |
Part 2: The Regulatory Landscape - Compliance as a Standard
The disposal of any laboratory chemical is governed by stringent regulations. In the United States, the primary framework is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[11] This act mandates that chemical waste generators are responsible for determining if their waste is hazardous and for managing it from generation to final disposal.[1][12]
Academic laboratories may operate under Subpart K of the RCRA regulations, which provides an alternative set of standards better suited to the laboratory environment.[13] Key tenets of these regulations include:
-
Waste Determination: The generator must classify the waste. This compound waste must be treated as hazardous due to its irritant properties and potential uncharacterized toxicity.[1][12]
-
Segregation: Incompatible chemicals must be kept separate to prevent dangerous reactions.[11]
-
Container Management: Waste must be stored in containers that are chemically compatible, in good condition, and securely closed.[11]
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and an identification of the contents.[12][14]
Part 3: Procedural Protocol for Disposal
The following step-by-step protocol is designed to ensure a safe, compliant, and logical workflow for the disposal of this compound waste.
Step 1: Collection at the Point of Generation
The foundation of safe disposal is proper collection. This must occur at the "Satellite Accumulation Area" (SAA), which is the location at or near the point of waste generation and under the control of the laboratory personnel.[12][14]
-
Designate a Waste Container: Use a clean, dry container made of compatible material (e.g., glass or high-density polyethylene) with a secure, leak-proof screw cap.
-
Initial Labeling: Immediately affix a hazardous waste tag to the container. At a minimum, write the full chemical name: "this compound".
-
Segregate Waste Streams: Do not mix this compound waste with other waste streams, particularly strong acids, bases, or oxidizing agents.[1]
Step 2: Personal Protective Equipment (PPE)
Due to the compound's irritant nature and skin-penetrating properties analogous to DMSO, stringent PPE is non-negotiable.[3]
-
Hand Protection: Wear chemical-resistant gloves. Butyl rubber or fluoroelastomer gloves are recommended over standard nitrile gloves, which may offer insufficient protection against compounds like DMSO.[3]
-
Eye Protection: Use safety goggles or a face shield to protect against splashes.[3]
-
Body Protection: A standard lab coat should be worn to protect against incidental contact.[3]
-
Ventilation: All handling of open containers should be performed inside a certified chemical fume hood to minimize inhalation of vapors.[1]
Step 3: Secure Storage Pending Disposal
Proper storage within the SAA is critical to prevent accidents.
-
Container Closure: Keep the waste container tightly closed at all times, except when adding waste.[1]
-
Storage Location: Store the container in a cool, dry, well-ventilated area away from direct sunlight and heat sources.[1]
-
Secondary Containment: Place the waste container in a secondary containment bin to catch any potential leaks.
-
Adherence to Limits: Be aware of SAA volume limits. A maximum of 55 gallons of hazardous waste may be accumulated in an SAA. Once this limit is reached, the waste must be moved within three calendar days.[12] For academic labs under Subpart K, waste must be removed from the laboratory within twelve months.[13]
Step 4: Arranging Final Disposal
Laboratory personnel are not responsible for the ultimate treatment or disposal of the chemical. This must be handled by trained professionals.
-
Contact EH&S: When your waste container is nearly full or approaching its storage time limit, contact your institution's Environmental Health & Safety (EH&S) department.
-
Complete Paperwork: Fill out the hazardous waste tag completely, including the full chemical name, concentration, and any other components mixed in the waste.
-
Schedule Pickup: EH&S will arrange for the pickup of the waste by a licensed hazardous waste disposal contractor. Never attempt to dispose of this compound down the drain or in regular trash.[11][12]
Conclusion: Safety as a Pillar of Scientific Excellence
The responsible management of chemical waste, including the proper disposal of this compound, is not an ancillary task but a core component of scientific integrity. By adhering to these protocols, which are grounded in regulatory requirements and an expert understanding of chemical hazards, researchers and institutions can ensure a safe working environment and protect the broader community. This commitment builds a foundation of trust and demonstrates that our pursuit of knowledge is conducted with the utmost care and responsibility.
References
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- Lin, C., et al. (2012). Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process. Desalination and Water Treatment.
- Daniels Health. (n.d.). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - Methyl methylsulfinylmethyl sulfide, 97%.
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- Medical Laboratory Observer. (2019). Laboratory Waste Management: The New Regulations.
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- University of Bristol. (n.d.). Safety Bulletin – Decomposition of Dimethyl Sulfoxide.
- U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories.
- American Chemical Society. (n.d.). Regulation of Laboratory Waste.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99129, this compound.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
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- Haz-Map. (n.d.). Methyl methylsulfinylmethyl sulfide - Hazardous Agents.
- FUJIFILM Wako Chemicals. (n.d.). Safety Data Sheet - this compound.
- The Good Scents Company. (n.d.). methyl methyl sulfinyl methyl sulfide, 33577-16-1.
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- Fisher Scientific. (n.d.). Methyl methylsulfinylmethyl sulfide, 97%, Thermo Scientific.
- National Institute of Standards and Technology. (n.d.). Methane, (methylsulfinyl)(methylthio)-. NIST Chemistry WebBook.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl (methylsulfinyl)methyl sulfide
This guide provides essential, immediate safety and logistical information for the handling and disposal of Methyl (methylsulfinyl)methyl sulfide (CAS 33577-16-1), also known as MMTS or FAMSO. As researchers and drug development professionals, our primary responsibility is to ensure a safe laboratory environment. This document moves beyond a simple checklist, offering a procedural, step-by-step framework grounded in scientific principles to manage the risks associated with this reactive sulfoxide compound.
Hazard Assessment: The "Why" Behind the Protocol
Understanding the inherent risks of a chemical is the foundation of an effective safety plan. This compound is a hygroscopic, colorless to yellow clear liquid with a characteristic stench.[1][2] The primary hazards necessitating a robust PPE strategy are:
-
Dermal and Eye Irritation: Direct contact can cause skin and eye irritation.[1][2][3] The full extent of its dermal toxicity is not fully characterized, a critical data gap that demands a conservative approach to skin protection.[1]
-
Respiratory and Digestive Tract Irritation: Inhalation of vapors or ingestion may lead to irritation of the respiratory and digestive tracts, with potential symptoms including nausea, headache, and vomiting.[1]
-
Incomplete Toxicological Data: A crucial point is that the toxicological properties of this material have not been fully investigated.[1] This uncertainty requires us to operate under the assumption of higher toxicity and implement comprehensive protective measures.
-
Hygroscopic Nature: The compound readily absorbs moisture from the air.[1] This property can influence its reactivity and underscores the need for controlled storage and handling environments.
-
Structural Analogy to DMSO: Its structural similarity to Dimethyl Sulfoxide (DMSO) is noteworthy.[2][4] DMSO is known to readily penetrate the skin and can carry other dissolved chemicals along with it.[5] While this specific property is not confirmed for MMTS, the structural similarity warrants the use of highly resistant gloves to prevent potential systemic exposure to MMTS or any contaminants it may have dissolved.
Core PPE Requirements: A Multi-layered Defense
A multi-layered approach to PPE is essential. The selection of specific equipment should be based on a risk assessment of the procedure being performed.
Eye and Face Protection
-
Minimum Requirement: At all times when handling MMTS, wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] Standard safety glasses do not provide adequate protection against splashes.
-
High-Risk Operations: When there is a significant risk of splashing (e.g., transferring large volumes, heating, or working under pressure), a face shield must be worn in addition to chemical safety goggles. This provides a secondary barrier protecting the entire face.
Skin and Body Protection
-
Gloves: The choice of glove material is critical. Given the compound's structural similarity to DMSO and its known skin irritant properties, gloves with high chemical resistance are mandatory.
-
Recommended: Butyl rubber gloves are an excellent choice due to their high resistance to sulfoxides.[6]
-
Alternative: Viton™ or thick (e.g., >8 mil) nitrile gloves may be acceptable for short-duration tasks, but it is imperative to check the manufacturer's glove compatibility data for this compound or DMSO.
-
Procedure: Always double-glove when handling this compound. This provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated. Inspect gloves for any signs of degradation or perforation before each use.
-
-
Lab Coat/Apron: A standard laboratory coat is required for all procedures. For tasks with a higher splash potential, supplement this with a chemically resistant apron made of rubber or a similar impervious material.[6]
-
Footwear: Closed-toe shoes are mandatory in any laboratory setting. Do not wear perforated shoes or sandals.
Respiratory Protection
The need for respiratory protection is determined by the ventilation controls and the scale of the operation.
-
Standard Procedure: All work with this compound must be conducted within a certified chemical fume hood to keep airborne concentrations low.[1] In this scenario, respiratory protection is typically not required.
-
Emergency or High-Risk Scenarios: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant respirator use.[1] This includes situations such as:
-
A large spill outside of a fume hood.
-
Failure of ventilation equipment.
-
Weighing or transferring large quantities of the material where vapors may escape the primary engineering control.
-
Respirator Type: In such cases, a NIOSH-approved air-purifying respirator with an organic vapor cartridge is the minimum requirement.[6] For major spills or emergencies, a self-contained breathing apparatus (SCBA) may be necessary.[1]
-
PPE Selection Summary
The following table summarizes the recommended PPE for different operational scenarios.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Handling (<100 mL in a fume hood) | Chemical Safety Goggles | Double-gloved (Butyl rubber or Viton™) | Standard Lab Coat | Not required if in a certified fume hood |
| Large Volume / High-Risk Operations | Chemical Safety Goggles & Face Shield | Double-gloved (Butyl rubber or Viton™) | Chemically Resistant Apron over Lab Coat | Assess need; NIOSH-approved respirator with organic vapor cartridge may be required |
| Spill Cleanup | Chemical Safety Goggles & Face Shield | Double-gloved (Heavy-duty Butyl rubber) | Chemically Resistant Apron/Suit, Boots | NIOSH-approved respirator with organic vapor cartridge (minimum) |
Procedural Guidance: PPE in Practice
Standard Handling Protocol (in a Chemical Fume Hood)
-
Preparation: Before handling the chemical, ensure the fume hood is operational and the sash is at the appropriate height. Don all required PPE: lab coat, chemical safety goggles, and double gloves.
-
Handling: Perform all manipulations of MMTS well within the fume hood.
-
Post-Handling: After completing the work, secure the container.
-
Doffing PPE: Remove the outer gloves first, turning them inside out, and dispose of them in the designated solid waste container. Remove the lab coat and inner gloves.
-
Hygiene: Immediately wash hands thoroughly with soap and water.[1]
Spill Response Protocol
-
Evacuate and Alert: Immediately alert others in the area and evacuate if the spill is large or outside of a fume hood.
-
Don PPE: Before attempting cleanup, don the appropriate PPE as outlined in the summary table, including respiratory protection.
-
Containment: Confine the spill to a small area using a non-combustible absorbent material such as sand, earth, or vermiculite.[1] Do not use combustible materials like sawdust.[1]
-
Cleanup: Carefully collect the absorbed material using spark-proof tools and place it into a labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with soap and water, and wipe dry. Place all cleaning materials into the hazardous waste container.
-
Disposal: Dispose of the sealed waste container and all contaminated PPE according to your institution's hazardous waste procedures.
Decontamination and Disposal
Proper disposal is a critical final step in the safe handling of MMTS.
-
PPE Disposal: All disposable PPE that has come into contact with MMTS, including gloves and absorbent pads, must be considered hazardous waste. Place it in a designated, sealed container.
-
Chemical Waste: Unused or waste this compound must be disposed of through your institution's hazardous waste program. Do not pour it down the drain. It should be collected in a clearly labeled, sealed container. Consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7]
Emergency Procedures: In Case of Exposure
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately flush the skin with plenty of water for at least 15 minutes. Seek medical aid.[1]
-
Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and give 2-4 cupfuls of milk or water. Seek immediate medical attention.[1]
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE selection workflow for this compound.
References
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Material Safety Data Sheet - Methyl methylsulfinylmethyl sulfide, 97%. Cole-Parmer.
-
Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). University of Washington.
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Methyl Methylsulfinylmethyl Sulfide | C3H8OS2 | CID 9543427. PubChem, National Institutes of Health.
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MATERIAL SAFETY DATA SHEET DIMETHYL SULFOXIDE. Gaylord Chemical Company, LLC.
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This compound | C3H8OS2 | CID 99129. PubChem, National Institutes of Health.
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Methyl methylsulfinylmethyl sulfide - Hazardous Agents. Haz-Map.
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SAFETY DATA SHEET. Fisher Scientific.
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methyl methyl sulfinyl methyl sulfide, 33577-16-1. The Good Scents Company.
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SAFETY DATA SHEET. Sigma-Aldrich.
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Methyl methylsulfinylmethyl sulfide, 97%, Thermo Scientific. Fisher Scientific.
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SAFETY DATA SHEET. Fisher Scientific.
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This compound, min 96% (GC), 100 grams. CP Lab Safety.
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SAFETY DATA SHEET. Sigma-Aldrich.
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DIMETHYL SULPHIDE CAS No 75-18-3 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
